4-(4-Bromophenyl)oxane-4-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-bromophenyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAWBRQRLDUOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655431 | |
| Record name | 4-(4-Bromophenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152567-60-6 | |
| Record name | 4-(4-Bromophenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenyl)oxane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 4-(4-Bromophenyl)oxane-4-carboxylic acid, a valuable building block in medicinal chemistry. The oxane (tetrahydropyran) scaffold is a privileged structure in drug design, offering improved physicochemical properties such as solubility and metabolic stability. This document outlines a robust synthetic strategy centered on the carboxylation of a Grignard reagent, a reliable method for converting aryl halides into their corresponding carboxylic acids. We provide an in-depth, step-by-step experimental protocol, elucidate the underlying reaction mechanism, and detail the analytical techniques required for structural verification and purity assessment, including NMR, FT-IR, and Mass Spectrometry. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel molecular entities for drug discovery and development.
Introduction: The Significance of the Oxane Moiety
Saturated heterocyclic scaffolds are of paramount importance in modern drug discovery. Among these, the oxane (tetrahydropyran) ring is frequently employed as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities.[1] Its incorporation into a molecular structure can favorably modulate key drug-like properties, including metabolic stability, aqueous solubility, and membrane permeability, while providing a rigid three-dimensional framework to orient substituents for optimal target engagement.[2][3]
This compound is a bifunctional molecule of significant interest. The aryl bromide serves as a versatile synthetic handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the carboxylic acid provides a point for amide bond formation, esterification, or reduction.[4] This combination makes the title compound a highly attractive starting material for building diverse chemical libraries aimed at identifying novel therapeutic agents.
Synthetic Strategy: Retrosynthesis and Rationale
The target molecule can be efficiently synthesized by forming a carbon-carbon bond at the C4 position of a pre-existing 4-(4-bromophenyl)oxane precursor. A retrosynthetic analysis points to the carboxylation of an organometallic intermediate as the most direct and effective approach.
Specifically, the Grignard reaction offers a classic and powerful method for converting an organic halide into a carboxylic acid with the addition of one carbon atom.[5][6] This transformation involves two key steps: the formation of a Grignard reagent from an aryl halide and magnesium metal, followed by its reaction with carbon dioxide (acting as an electrophile) and subsequent acidic workup.[7][8]
The proposed forward synthesis begins with the formation of the Grignard reagent from a suitable 4-bromo-substituted oxane precursor, followed by quenching with solid carbon dioxide (dry ice).
Synthesis Workflow and Mechanism
The overall synthetic pathway is a two-step, one-pot procedure that is both efficient and scalable.
Caption: High-level overview of the synthetic workflow.
Mechanism of Grignard Carboxylation
The reaction proceeds via a well-established mechanism.
-
Grignard Reagent Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of the aryl bromide. This requires an anhydrous ether solvent, such as tetrahydrofuran (THF), to stabilize the resulting organomagnesium species.
-
Nucleophilic Attack: The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond.[7] It readily attacks the electrophilic carbon atom of carbon dioxide.[5] This step forms a magnesium carboxylate salt.
-
Protonation: The final step is an acidic workup, where the magnesium carboxylate salt is protonated by a strong aqueous acid to yield the neutral carboxylic acid product.[8][9]
Caption: The two-stage mechanism of the carboxylation reaction.
Detailed Experimental Protocol
Safety Precaution: This procedure involves flammable solvents and reactive organometallic reagents. All steps must be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), using anhydrous solvents and flame-dried glassware.
Materials:
-
4-(4-Bromophenyl)oxane (1 equivalent)
-
Magnesium turnings (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1-2 small crystals)
-
Solid Carbon Dioxide (Dry Ice), crushed
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Initiation: Place the magnesium turnings and a few crystals of iodine into the flask.
-
Grignard Formation: Dissolve 4-(4-Bromophenyl)oxane in anhydrous THF and add it to the dropping funnel. Add a small portion of this solution (~10%) to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Crush a significant excess of dry ice in a separate, dry beaker. Slowly and carefully pour the prepared Grignard solution over the crushed dry ice with vigorous stirring. The mixture will solidify. Allow it to warm to room temperature as the excess CO₂ sublimes.
-
Workup and Extraction: Once the mixture has reached room temperature, slowly quench it by adding 1 M HCl until the aqueous layer is acidic (check with pH paper). Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by recrystallization or column chromatography to yield this compound as a solid.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized product.
Caption: Workflow for the characterization of the final product.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
Table 1: Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 11-12 | Broad Singlet | 1H | -COOH |
| ~ 7.55 | Doublet | 2H | Aromatic H (ortho to Br) |
| ~ 7.35 | Doublet | 2H | Aromatic H (meta to Br) |
| ~ 3.8 - 4.0 | Multiplet | 2H | Oxane H (axial, -O-CH₂-) |
| ~ 3.5 - 3.7 | Multiplet | 2H | Oxane H (equatorial, -O-CH₂-) |
| ~ 2.1 - 2.3 | Multiplet | 2H | Oxane H (axial, adjacent to C4) |
| ~ 1.8 - 2.0 | Multiplet | 2H | Oxane H (equatorial, adjacent to C4) |
Table 2: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 178-182 | -COOH |
| ~ 140-142 | Aromatic C (quaternary, C-COOH) |
| ~ 132 | Aromatic C-H |
| ~ 129 | Aromatic C-H |
| ~ 122 | Aromatic C-Br |
| ~ 65-68 | Oxane C (-O-CH₂) |
| ~ 45-48 | Oxane C (quaternary, C4) |
| ~ 33-36 | Oxane C (adjacent to C4) |
Table 3: Expected FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid)[10][11] |
| ~ 1700 | Strong, Sharp | C=O stretch (Carboxylic Acid)[10][11][12] |
| ~ 1600, 1480 | Medium | C=C stretch (Aromatic) |
| ~ 1210-1320 | Strong | C-O stretch (Carboxylic Acid)[10] |
| ~ 1100 | Strong | C-O-C stretch (Ether) |
| ~ 1010 | Strong | C-Br stretch |
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and isotopic distribution.
-
Expected Molecular Weight: 285.13 g/mol for C₁₂H₁₃BrO₃.
-
Isotopic Pattern: A key feature will be the presence of two major peaks in the molecular ion region, [M]⁺ and [M+2]⁺, of nearly equal intensity (~1:1 ratio). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[13]
-
Fragmentation: Common fragmentation patterns for such molecules include the loss of the carboxyl group (-COOH, 45 Da) and alpha-cleavage of the C-C bond between the aromatic ring and the oxane ring.[14][15]
Applications in Drug Discovery
Carboxylic acids are versatile starting points in synthetic chemistry and are prevalent in pharmaceuticals.[4][6] this compound is a prime candidate for lead optimization campaigns. The oxane ring acts as a metabolically stable, polar scaffold, while the two functional groups allow for systematic modification to explore structure-activity relationships (SAR). For example, the carboxylic acid can be converted to a series of amides to probe interactions with a biological target, and the bromophenyl group can be used in palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents, thereby exploring different binding pockets.
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Physicochemical Profile of 4-(4-Bromophenyl)oxane-4-carboxylic acid: A Scaffolding Intermediate for Modern Drug Discovery
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of 4-(4-Bromophenyl)oxane-4-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical predictions with established analytical principles to deliver a robust profile of a molecule poised for significant application in pharmaceutical R&D. We delve into its structural attributes, predicted physicochemical parameters, spectroscopic characteristics, chemical reactivity, and stability. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical validation of these properties, ensuring a framework for reliable and reproducible research. The unique combination of a saturated oxane ring, a carboxylic acid functional group, and a synthetically versatile bromophenyl moiety makes this compound a highly valuable building block for creating novel chemical entities with tailored pharmacological profiles.
Molecular Structure and Core Identifiers
This compound, also known as 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid, is a bifunctional organic compound. Its architecture is centered on a saturated six-membered heterocycle, the oxane (tetrahydropyran) ring, which is geminally substituted at the C4 position with a carboxylic acid and a 4-bromophenyl group. This unique substitution pattern imparts conformational rigidity and specific stereoelectronic properties. The bromophenyl group serves as a critical synthetic handle for diversification via cross-coupling reactions, while the carboxylic acid provides a key site for amide bond formation or other derivatizations.
Caption: Figure 1: 2D Structure of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Synonyms | 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid | - |
| CAS Number | 222637-40-3 | Vendor Information |
| Molecular Formula | C₁₂H₁₃BrO₃ | Calculated |
| Molecular Weight | 285.13 g/mol | Calculated |
| Canonical SMILES | C1CC(OC1)(C2=CC=C(C=C2)Br)C(=O)O | Calculated |
Physical Properties
Experimental data for this specific compound is not widely published. The following table summarizes predicted values based on its structure and data from analogous compounds. These values provide a baseline for experimental design and handling.
| Property | Predicted Value / Description | Rationale / Analog |
| Appearance | White to off-white crystalline solid | Typical for brominated aromatic carboxylic acids.[1] |
| Melting Point | 135-145 °C | Based on similar structures like 4-(3-bromophenyl)oxane-4-carboxylic acid (136.38 °C, predicted).[2] |
| Boiling Point | ~420-430 °C at 760 mmHg | High value expected due to molecular weight, polarity, and hydrogen bonding. Based on prediction for 3-bromo isomer (~422.4 °C).[2] |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water; Insoluble in non-polar solvents like hexanes. | Carboxylic acid group enhances polarity and solubility in polar protic/aprotic solvents.[3][4] |
| Density | ~1.5 g/cm³ | Based on prediction for 3-bromo isomer (1.5 g/cm³).[2] |
Experimental Protocol: Solubility Assessment
Causality: Determining solubility is critical for applications in solution-based assays, reaction chemistry, and formulation development. A standardized kinetic solubility assay provides a rapid and resource-efficient method to assess solubility across a range of physiologically and synthetically relevant solvents.
Caption: Figure 2: Workflow for Kinetic Solubility Assessment.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh the compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Plate Preparation: Using a liquid handler, dispense 2 µL of the stock solution into multiple wells of a 96-well microplate.
-
Solvent Addition: Add 198 µL of the desired test solvents (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, water, methanol) to the wells. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and place it on an orbital shaker at room temperature for 2 hours to allow the system to reach equilibrium.
-
Analysis: Measure the turbidity of each well using a plate reader. Subsequently, filter the contents through a filter plate and analyze the clear supernatant using a validated HPLC-UV or LC-MS method against a calibration curve to determine the concentration of the dissolved compound.
Chemical Properties and Reactivity
Acidity (pKa)
The primary acidic proton is that of the carboxylic acid group. Its pKa is influenced by the aliphatic oxane ring and the electron-withdrawing nature of the 4-bromophenyl substituent. The pKa of a typical aliphatic carboxylic acid is ~4.75, while the pKa of benzoic acid is ~4.2.[5] The bromo-substituent provides a mild inductive electron-withdrawing effect, which should stabilize the carboxylate conjugate base, thereby lowering the pKa slightly. The insulating sp³-hybridized quaternary carbon will dampen this effect compared to a direct attachment. Therefore, the pKa is estimated to be in the range of 4.3 - 4.6 .
Protocol: pKa Determination by Potentiometric Titration Causality: Potentiometric titration is the gold-standard method for pKa determination. It provides a direct measure of the equilibrium between the protonated and deprotonated forms of the molecule by monitoring pH changes, ensuring high accuracy and trustworthiness.
-
Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent system, typically a co-solvent like methanol/water, to ensure adequate solubility.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with constant stirring.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-burette.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.
Chemical Stability
The molecule's stability is generally expected to be good under standard storage conditions (cool, dry, dark). However, two potential areas of instability should be considered:
-
Oxane Ring Stability: While generally stable, saturated ether rings can be susceptible to cleavage under harsh acidic conditions (e.g., strong Lewis or Brønsted acids).
-
Carboxylic Acid Moiety: Carboxylic acids adjacent to a quaternary center on a small ring can be prone to isomerization or lactonization under certain conditions, particularly upon heating.[6][7] Studies on related oxetane-carboxylic acids have shown they can be unstable and isomerize to form lactones.[6][7] This potential pathway should be investigated for the title compound, especially in reactions requiring heat.
Protocol: Forced Degradation Study (Stress Testing) Causality: A forced degradation study is a self-validating system to identify potential degradation pathways and establish the inherent stability of a drug candidate. By subjecting the compound to extreme conditions, we can predict its long-term stability and identify potential degradants that may need to be controlled.
Caption: Figure 3: Workflow for a Forced Degradation Study.
-
Stress Conditions: Prepare separate solutions of the compound and expose them to:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid compound at 80 °C.
-
-
Time Points: Collect aliquots at specified time intervals (e.g., 0, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (a method capable of resolving the parent compound from all potential degradants).
-
Characterization: Use LC-MS to obtain mass information on any new peaks that appear, aiding in the structural elucidation of degradation products.
Reactivity Profile
The molecule possesses two key reactive sites:
-
Carboxylic Acid: This group readily undergoes standard transformations such as:
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling agents.
-
Amidation: Reaction with an amine using peptide coupling reagents (e.g., HATU, EDC/HOBt) to form amide bonds, a cornerstone of medicinal chemistry.
-
-
Aryl Bromide: The C-Br bond is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids/esters.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines.
-
This dual reactivity makes the compound an excellent scaffold for building molecular libraries with diverse functionalities.
Predicted Spectroscopic Profile
The following spectral data are predicted based on the known effects of the functional groups present in the molecule. Empirical data should be acquired for confirmation.
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | ~7.5-7.6 ppm (d, 2H): Aromatic protons ortho to the bromine. ~7.3-7.4 ppm (d, 2H): Aromatic protons meta to the bromine. ~3.7-3.9 ppm (m, 4H): Oxane protons adjacent to the oxygen (-CH₂-O-). ~2.1-2.3 ppm (m, 4H): Oxane protons beta to the oxygen (-C-CH₂-C-). ~12-13 ppm (s, 1H): Carboxylic acid proton (broad, may exchange). |
| ¹³C NMR | ~175-180 ppm: Carboxylic acid carbonyl carbon. ~138-142 ppm: Aromatic quaternary carbon attached to the oxane ring. ~132 ppm: Aromatic C-H carbons ortho to bromine. ~129 ppm: Aromatic C-H carbons meta to bromine. ~122 ppm: Aromatic carbon bearing the bromine atom. ~63-65 ppm: Oxane carbons adjacent to oxygen (-CH₂-O-). ~45-50 ppm: Quaternary sp³ carbon (C4). ~33-36 ppm: Oxane carbons beta to oxygen (-C-CH₂-C-). |
| FT-IR (cm⁻¹) | ~2500-3300 (broad): O-H stretch of the carboxylic acid. ~1700-1725: C=O stretch of the carboxylic acid. ~1210-1320: C-O stretch of the carboxylic acid. ~1080-1150: C-O-C stretch of the oxane ether. ~1000-1075: C-Br stretch. |
| Mass Spec (EI) | M⁺ at m/z 284/286: Molecular ion peak showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). Fragment at m/z 239/241: Loss of the carboxyl group (-COOH). |
Proposed Synthesis Pathway
A logical and efficient synthesis can be envisioned starting from commercially available materials. The key step involves the formation of the C4-quaternary center.
Caption: Figure 4: Proposed two-step synthesis of the title compound.
Conceptual Protocol:
-
Grignard Reaction: 4-Bromophenylmagnesium bromide (prepared from 1,4-dibromobenzene and magnesium turnings or purchased) is added slowly to a solution of tetrahydro-4H-pyran-4-one in anhydrous THF at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion to form the intermediate tertiary alcohol, 4-(4-bromophenyl)oxan-4-ol.
-
Oxidation: The crude tertiary alcohol is dissolved in acetone and treated with an oxidizing agent suitable for converting a tertiary alcohol with an adjacent aryl group to a carboxylic acid, such as a strong oxidant under vigorous conditions (e.g., Jones reagent or RuCl₃/NaIO₄). This step requires careful optimization to achieve the desired carboxylic acid without significant side product formation. The final product is then isolated and purified, typically by crystallization or column chromatography.
Applications in Research and Drug Development
This compound is not an end-product but a high-value intermediate. Its utility is rooted in the strategic combination of its three structural motifs:
-
Oxane Ring: The oxane moiety is a prevalent scaffold in medicinal chemistry. It is considered a "privileged" structure, often used to replace less favorable groups like gem-dimethyl or carbonyls to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability.[8]
-
Carboxylic Acid: This functional group is a versatile handle for forming amide bonds, which are fundamental linkages in a vast number of pharmaceuticals. It can also act as a key pharmacophoric element, engaging in hydrogen bonding or ionic interactions with biological targets.
-
Aryl Bromide: This is the molecule's key diversification point. It provides a reliable reactive site for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient exploration of the chemical space around the phenyl ring.[9][10] This is essential for structure-activity relationship (SAR) studies during lead optimization.
This compound serves as an ideal starting point for synthesizing libraries of novel compounds targeting a range of therapeutic areas, from oncology to infectious diseases and CNS disorders.
Conclusion
This compound represents a strategically designed chemical building block with significant potential for accelerating drug discovery programs. While much of its physicochemical data is currently based on well-founded theoretical predictions, this guide provides the necessary framework and detailed experimental protocols for its empirical validation. Its unique structural features—a metabolically stable heterocyclic core, a versatile synthetic handle, and a key pharmacophoric group—make it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics. Further experimental characterization is warranted and will undoubtedly cement its role as a key intermediate in pharmaceutical research.
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Elucidating the Mechanism of Action of 4-(4-Bromophenyl)oxane-4-carboxylic acid: A Technical Guide for Preclinical Investigation
Abstract
This technical guide outlines a comprehensive, multi-pronged strategy for the elucidation of the mechanism of action (MoA) for the novel chemical entity 4-(4-Bromophenyl)oxane-4-carboxylic acid. In the absence of established data for this specific molecule, we present a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. This document provides a framework for systematic investigation, from initial broad-spectrum screening to specific target validation and pathway analysis. The methodologies described herein are grounded in established principles of pharmacology and molecular biology, drawing parallels from structurally related compounds to inform initial hypotheses. Our approach emphasizes scientific integrity through self-validating experimental protocols and robust data interpretation, with the ultimate goal of defining the molecular interactions and downstream cellular consequences of this compound.
Introduction: The Oxane-Carboxylic Acid Scaffold and the Significance of the 4-Bromophenyl Moiety
The compound this compound is a heterocyclic entity featuring a central oxane (tetrahydropyran) ring, a carboxylic acid group, and a 4-bromophenyl substituent. The oxane ring is a prevalent scaffold in many biologically active natural products and synthetic compounds.[1] The carboxylic acid moiety imparts acidic properties and potential for hydrogen bonding and salt bridge formation, which are critical for molecular recognition by biological targets. The 4-bromophenyl group is a common feature in medicinal chemistry, known to enhance lipophilicity and potentially engage in halogen bonding, which can contribute to target affinity and selectivity.
While direct biological data for this compound is not currently available in the public domain, the broader class of bromophenyl-containing heterocyclic compounds has demonstrated a wide range of biological activities. For instance, various quinoline and thiazole derivatives bearing a bromophenyl group have been reported to possess antimicrobial and anticancer properties.[2][3][4] These activities are often attributed to the inhibition of specific enzymes such as DNA gyrase or protein kinases like EGFR and Aurora A kinase.[2][3][5][6][7][8]
This guide, therefore, proposes a systematic approach to uncover the MoA of this compound, beginning with broad phenotypic screening to identify its general biological effects, followed by more focused investigations to pinpoint its molecular target(s) and delineate the affected signaling pathways.
Phase 1: Broad-Spectrum Phenotypic Screening
The initial step in characterizing a novel compound is to determine its overall biological impact through broad-spectrum phenotypic screening. This provides a foundational understanding of its potential therapeutic area and guides subsequent, more focused MoA studies.
Recommended Initial Screens
A panel of cell-based assays should be employed to assess the compound's activity across a range of therapeutically relevant areas.
| Screening Panel | Cell Lines | Primary Endpoint | Rationale & Potential Inferences |
| Antiproliferative Screen | NCI-60 Human Tumor Cell Line Panel | GI50 (50% Growth Inhibition) | Identifies potential anticancer activity and provides initial clues about selectivity against different cancer types. |
| Antimicrobial Screen | Panel of Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli) bacteria, and fungal strains (e.g., C. albicans) | MIC (Minimum Inhibitory Concentration) | Determines potential as an antimicrobial agent, a known activity of some bromophenyl-containing heterocycles.[2][3] |
| General Cytotoxicity Screen | Non-cancerous cell lines (e.g., HEK293, primary hepatocytes) | CC50 (50% Cytotoxic Concentration) | Assesses general toxicity and provides a therapeutic index when compared to activity in disease models. |
| Kinase Panel Screen | Broad panel of recombinant human kinases (e.g., KinomeScan) | Percent Inhibition at a fixed concentration (e.g., 10 µM) | Directly tests for a common mechanism of action for related compounds.[5][6][7][8] |
Experimental Workflow for Initial Screening
The following diagram illustrates a logical workflow for the initial screening phase.
Caption: Workflow for initial phenotypic screening and hypothesis generation.
Phase 2: Target Identification and Validation
Based on the results of the phenotypic screening, a more focused investigation into the specific molecular target(s) of this compound can be initiated. Let us hypothesize that the initial screen reveals significant antiproliferative activity in breast cancer cell lines, such as MCF-7, and some hits in a kinase panel screen.
Identifying the Molecular Target
Several methods can be employed to identify the protein(s) that directly interact with the compound.
-
Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.
-
Thermal Proteome Profiling (TPP): This technique assesses changes in protein thermal stability upon compound binding across the entire proteome.
-
Computational Docking: In silico modeling can predict the binding of this compound to the active sites of candidate kinases identified in the initial screen.
Validating Target Engagement
Once a putative target is identified (e.g., Aurora A kinase, based on studies of structurally related quinazoline carboxylic acids[5][6][7][8]), it is crucial to validate this interaction.
-
In Vitro Kinase Assay: A direct enzymatic assay using the purified recombinant kinase and a substrate to determine the IC50 of the compound.
-
Cellular Thermal Shift Assay (CETSA): Measures the stabilization of the target protein in intact cells upon compound binding, confirming engagement in a physiological context.
-
Target Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein should render the cells less sensitive to the compound, thereby linking the target to the observed phenotype.
Experimental Protocol: In Vitro Aurora A Kinase Assay
This protocol outlines a standard method for determining the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human Aurora A kinase
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Alisertib)
-
384-well assay plates
-
Plate reader capable of detecting fluorescence.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further into the assay buffer.
-
Add 5 µL of the diluted compound or control to the wells of the 384-well plate.
-
Add 10 µL of a solution containing the Aurora A kinase and the fluorescent peptide substrate to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Phase 3: Pathway and Phenotypic Analysis
With a validated molecular target, the final phase of the investigation focuses on understanding the downstream cellular consequences of target engagement. If Aurora A kinase is confirmed as the target, the subsequent analysis would focus on its known roles in cell cycle progression and apoptosis.
Investigating Downstream Signaling
-
Western Blot Analysis: Probe for changes in the phosphorylation status of known Aurora A substrates (e.g., Histone H3) in compound-treated cells.
-
Immunofluorescence Microscopy: Visualize the effects of the compound on the mitotic spindle and chromosome segregation, key processes regulated by Aurora A.
Cellular Phenotype Analysis
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a hallmark of Aurora A inhibition.[7]
-
Apoptosis Assays: Employ methods like Annexin V/Propidium Iodide staining or TUNEL assays to quantify the induction of programmed cell death.
Proposed Signaling Pathway and Experimental Logic
The following diagram illustrates the hypothetical signaling pathway affected by this compound, assuming it acts as an Aurora A kinase inhibitor, and the experimental approaches to validate this.
Caption: Hypothetical MoA pathway and corresponding validation experiments.
Conclusion
The elucidation of the mechanism of action for a novel compound like this compound requires a systematic and hypothesis-driven approach. While direct data for this molecule is lacking, the principles and methodologies outlined in this guide provide a robust framework for its investigation. By progressing from broad phenotypic screening to specific target validation and pathway analysis, researchers can build a comprehensive understanding of the compound's biological activity. The insights gained from structurally related molecules serve as a valuable starting point for this endeavor, highlighting the potential for this compound to act as an inhibitor of key cellular enzymes, with possible applications in oncology or infectious diseases.
References
- ResearchGate. (2023, May 21). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
- TSI Journals. (n.d.). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. Available from: https://www.tsijournals.com/articles/synthesis-and-biological-activity-of-44bromophenyl24arylhydrazono3methyl55bromopyridin2yl-imino45dihydro-pyrazol1yl13thiazole-deri.html
- ResearchGate. (2024, October 13). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies.
- ResearchGate. (2025, August 7). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds.
- MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
- MySkinRecipes. (n.d.). 4-(3-bromophenyl)oxane-4-carboxylic acid.
- University of Strathclyde. (2022, June 10). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation.
- PubChem. (n.d.). 4-(4-Bromophenyl)oxane.
- International Journal of Pharmaceutical Research and Applications. (2023, February 28). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
- NIH. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.
- PubMed Central. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
- PMC. (2022, July 19). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.
- PubMed. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
- MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
- ResearchGate. (2025, August 3). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
- NIH. (2022, September 2). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.
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An In-Depth Technical Guide to 4-(4-Bromophenyl)oxane-4-carboxylic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)oxane-4-carboxylic acid is a heterocyclic compound featuring a tetrahydropyran (oxane) ring C-4 position substituted with both a 4-bromophenyl group and a carboxylic acid moiety. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The tetrahydropyran ring is a privileged scaffold in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic properties such as increased solubility and metabolic stability. The presence of the bromophenyl group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives. The carboxylic acid group, a common bioisostere, can participate in crucial hydrogen bonding interactions with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various research and development settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrO₃ | N/A |
| Molecular Weight | 285.13 g/mol | N/A |
| CAS Number | 1217726-73-7 | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol (predicted) | N/A |
Proposed Synthetic Methodologies
The synthesis of this compound can be approached through several strategic disconnections. The most plausible and versatile method involves the creation of the C4-aryl bond via a Grignard reaction, followed by carboxylation. An alternative, though potentially less direct, route could involve a Prins-type cyclization.
Method 1: Grignard Reaction and Carboxylation (Recommended)
This is the most logical and widely applicable approach for the synthesis of 4-aryl-4-carboxy-tetrahydropyrans. The synthesis can be envisioned as a three-step process starting from commercially available materials.
Workflow Diagram:
Caption: Proposed three-step synthesis of this compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of Tetrahydropyran-4-one
Tetrahydropyran-4-one is a key intermediate and can be synthesized via several reported methods. A common laboratory-scale preparation involves the acid-catalyzed cyclization of a diol.
-
Reagents: 5-Hydroxy-2-pentanone, Dowex 50W-X8 resin (or other acidic catalyst), Toluene.
-
Procedure:
-
A mixture of 5-hydroxy-2-pentanone and a catalytic amount of Dowex 50W-X8 resin in toluene is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
The resin is filtered off, and the toluene is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield tetrahydropyran-4-one.
-
Step 2: Grignard Reaction with 4-Bromophenylmagnesium bromide
This step involves the nucleophilic addition of the Grignard reagent to the ketone.
-
Reagents: Magnesium turnings, 1,2-Dibromoethane (activator), Anhydrous tetrahydrofuran (THF), 4-Bromoanisole, Tetrahydropyran-4-one.
-
Procedure:
-
Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
A small crystal of iodine or a few drops of 1,2-dibromoethane are added to activate the magnesium.
-
A solution of 4-bromoanisole in anhydrous THF is added dropwise to the magnesium suspension to initiate the formation of 4-bromophenylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Once the Grignard reagent has formed (indicated by the disappearance of magnesium), the solution is cooled in an ice bath.
-
A solution of tetrahydropyran-4-one in anhydrous THF is added dropwise to the Grignard reagent.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol intermediate.
-
Step 3: Carboxylation
The final step involves the carboxylation of the tertiary alcohol intermediate. A more direct approach from the Grignard intermediate is also possible. For the purpose of this guide, we will describe the carboxylation of the Grignard adduct in situ.
-
Reagents: Dry ice (solid CO₂), Anhydrous THF, Hydrochloric acid (for workup).
-
Procedure:
-
The freshly prepared Grignard adduct from Step 2 is cooled in a dry ice/acetone bath.
-
An excess of crushed dry ice is added portion-wise to the stirred reaction mixture.
-
The reaction is allowed to warm to room temperature overnight.
-
The reaction is quenched with water, and the mixture is acidified with dilute hydrochloric acid to a pH of ~2.
-
The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture.
-
Activation of Magnesium: A small amount of an activator like iodine or 1,2-dibromoethane is often necessary to initiate the formation of the Grignard reagent by disrupting the passivating oxide layer on the magnesium surface.
-
Slow Addition: The dropwise addition of reagents helps to control the exothermic nature of the reactions, preventing side reactions and ensuring safety.
-
Quenching: The use of a saturated ammonium chloride solution for quenching the Grignard reaction is a mild method that avoids the use of strong acids which could potentially cause side reactions with the tertiary alcohol.
-
Workup: The acidic workup during carboxylation is necessary to protonate the carboxylate salt formed, yielding the final carboxylic acid product.
Method 2: Friedel-Crafts-type Alkylation/Acylation followed by Cyclization
An alternative, though likely more complex, approach could involve an initial Friedel-Crafts reaction to attach a precursor of the tetrahydropyran ring to the bromobenzene, followed by cyclization. However, this method is generally less direct and may suffer from regioselectivity issues and harsher reaction conditions.
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is of significant interest to medicinal chemists for several reasons:
-
Scaffold Hopping and Bioisosterism: The tetrahydropyran ring can serve as a bioisosteric replacement for other cyclic systems or acyclic linkers in known drug molecules, potentially improving pharmacokinetic properties. The carboxylic acid can act as a bioisostere for other acidic functional groups like tetrazoles or sulfonamides.
-
Fragment-Based Drug Discovery (FBDD): This molecule can be used as a fragment in FBDD campaigns. The individual components (bromophenyl, tetrahydropyran, carboxylic acid) can be systematically modified to explore the chemical space around a biological target.
-
Lead Optimization: The bromine atom provides a convenient point for chemical diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Illustrative Signaling Pathway Application:
While no specific biological target has been publicly associated with this compound, its structure is amenable to targeting enzymes or receptors where a carboxylic acid interaction and a hydrophobic pocket are present. For instance, it could be explored as an inhibitor of enzymes with a carboxylate-binding pocket.
Caption: Hypothetical inhibition of an enzyme by this compound.
Future Outlook
The utility of this compound as a versatile building block in drug discovery is clear. Future research will likely focus on:
-
Development of Asymmetric Syntheses: The C4 position is a stereocenter, and the development of enantioselective synthetic methods would be highly valuable for preparing chiral derivatives for pharmacological evaluation.
-
Exploration of Novel Derivatives: The use of the bromine handle in cross-coupling reactions will continue to be a major avenue for generating novel chemical entities with diverse biological activities.
-
Application in Materials Science: The rigid aromatic and heterocyclic components of this molecule suggest potential applications in the development of novel organic materials, such as liquid crystals or organic light-emitting diodes (OLEDs), after appropriate functionalization.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in medicinal chemistry and beyond. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through established synthetic methodologies, primarily involving Grignard chemistry. The strategic combination of a privileged tetrahydropyran scaffold, a modifiable bromophenyl group, and a key carboxylic acid moiety makes it an attractive starting point for the design and synthesis of novel molecules with tailored properties. This guide provides the foundational knowledge for researchers to synthesize, handle, and creatively utilize this compound in their scientific endeavors.
References
- A commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).
- Preparation of tetrahydropyran-4-carboxylic acid and its esters. (1991).
- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. [Link]
- Synthesis of 4-aryl tetrahydropyrans from epoxides and allyltrimethylsilane. (2025, December 3).
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Bromophenyl)oxane-4-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 4-(4-Bromophenyl)oxane-4-carboxylic acid (CAS No: 1152567-60-6). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted spectral features, grounded in fundamental principles and authoritative literature. The causality behind experimental choices and data interpretation is explained to provide a framework for the structural elucidation of this and related heterocyclic compounds. This guide serves as a practical reference for validating the synthesis and purity of this important chemical building block.
Introduction to the Molecule
This compound, also known as 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid, is a heterocyclic compound featuring a central oxane (tetrahydropyran) ring.[1] This ring is substituted at the C4 position with both a 4-bromophenyl group and a carboxylic acid moiety. This unique trifunctional arrangement makes it a valuable intermediate in organic synthesis and medicinal chemistry, particularly in the construction of more complex molecules and potential pharmaceutical agents.
The unequivocal structural confirmation of such molecules is paramount. Spectroscopic analysis provides the definitive "fingerprint" of a compound. This guide synthesizes predictive data based on the well-established spectroscopic behavior of its constituent functional groups to provide a reliable reference for its characterization.
Molecular Structure and Functional Group Analysis
The structural integrity of this compound is confirmed by a confluence of data from different spectroscopic techniques. Each technique probes specific aspects of the molecule's architecture.
Key Structural Features:
-
Oxane (Tetrahydropyran) Ring: A six-membered saturated heterocycle containing an oxygen atom. Its protons and carbons produce characteristic signals in NMR spectroscopy.
-
4-Bromophenyl Group: A para-substituted aromatic ring. This group imparts distinct signals in both NMR and IR and provides a crucial isotopic signature in mass spectrometry.
-
Carboxylic Acid: The -COOH group has highly characteristic absorptions in IR spectroscopy and a diagnostic, exchangeable proton signal in ¹H NMR.
-
Quaternary Carbon (C4): The carbon atom connecting the oxane ring, the phenyl ring, and the carboxyl group. Its lack of attached protons makes it identifiable in ¹³C NMR.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a polar aprotic solvent like DMSO-d₆ is ideal, as it can solubilize the carboxylic acid and slow the exchange of the acidic proton, allowing for its observation.[2]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions. The symmetry of the 4-bromophenyl group leads to a characteristic AA'BB' system, while the oxane ring protons are expected to be complex due to their diastereotopic nature.
| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration | Justification |
| ~12.5 | -COOH | broad singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and its signal is typically broad.[2] |
| ~7.60 | Ar-H (H-2', H-6') | doublet (d) | 2H | Aromatic protons ortho to the bromine atom, part of an AA'BB' system. |
| ~7.45 | Ar-H (H-3', H-5') | doublet (d) | 2H | Aromatic protons meta to the bromine atom, coupled to H-2' and H-6'. |
| ~3.8 - 4.0 | -O-CH₂- (H-2, H-6) | multiplet (m) | 2H | Protons adjacent to the oxane oxygen are deshielded.[3] Diastereotopic nature leads to complex splitting. |
| ~3.5 - 3.7 | -O-CH₂- (H-2, H-6) | multiplet (m) | 2H | The other two diastereotopic protons adjacent to the oxygen. |
| ~2.2 - 2.4 | -CH₂- (H-3, H-5) | multiplet (m) | 2H | Aliphatic protons on the oxane ring. |
| ~1.9 - 2.1 | -CH₂- (H-3, H-5) | multiplet (m) | 2H | The other two diastereotopic protons at the C3/C5 positions. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~175 | -C OOH | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic region.[4] |
| ~142 | Ar-C (C-1') | The aromatic carbon attached to the oxane ring (ipso-carbon). |
| ~132 | Ar-C (C-3', C-5') | Aromatic CH carbons meta to the bromine atom. |
| ~130 | Ar-C (C-2', C-6') | Aromatic CH carbons ortho to the bromine atom. |
| ~122 | Ar-C (C-4') | The aromatic carbon directly bonded to the electronegative bromine atom. |
| ~65 | -O-C H₂- (C-2, C-6) | Aliphatic carbons adjacent to the oxane oxygen are shifted downfield.[3] |
| ~45 | Quaternary C (C-4) | The quaternary carbon, typically showing a weaker signal. |
| ~35 | -C H₂- (C-3, C-5) | Aliphatic carbons beta to the oxane oxygen. |
NMR Data Acquisition and Analysis Workflow
A robust workflow ensures data integrity and accurate structural assignment. This involves sample preparation, acquisition of 1D and 2D spectra, and comprehensive data processing.
Caption: Workflow for comprehensive NMR-based structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. For this compound, the spectrum is expected to be dominated by features from the carboxylic acid and the aromatic ring.
Predicted IR Absorption Bands
The presence of strong hydrogen bonding in carboxylic acid dimers significantly influences the spectrum, particularly the O-H stretching band.[5][6]
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Intensity | Justification |
| 3300 - 2500 | O-H stretch (carboxylic acid dimer) | Strong, Very Broad | This extremely broad band is the hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretches.[5][7] |
| ~3080 | Aromatic C-H stretch | Medium | Stretching vibrations for sp² C-H bonds on the phenyl ring.[8] |
| ~2950, ~2850 | Aliphatic C-H stretch | Medium | Symmetric and asymmetric stretching of the sp³ C-H bonds in the oxane ring. |
| ~1700 | C=O stretch (carboxylic acid) | Strong, Sharp | The carbonyl stretch for a dimerized carboxylic acid conjugated with an aromatic ring typically appears in this region.[7][8] |
| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium-Strong | In-ring carbon-carbon stretching vibrations are characteristic of the phenyl group. |
| ~1420 | O-H bend | Medium, Broad | In-plane bending of the carboxylic acid O-H group.[5] |
| ~1290 | C-O stretch (carboxylic acid) | Strong | Stretching of the carbon-oxygen single bond in the carboxyl group, often coupled with O-H bending.[5] |
| ~1100 | C-O-C stretch (oxane ether) | Strong | The asymmetric stretch of the ether linkage within the oxane ring is typically a strong, prominent band. |
| ~830 | C-H out-of-plane bend | Strong | Characteristic "oop" bending for a 1,4-disubstituted (para) aromatic ring. |
| ~1010 | C-Br stretch | Medium | The carbon-bromine stretch for an aromatic bromide. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and performing a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after analysis.
This protocol is self-validating as the background scan corrects for atmospheric H₂O and CO₂, and the high signal-to-noise ratio from multiple scans ensures reproducibility.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the elemental composition and fragmentation of the molecule.
Molecular Ion and Isotopic Pattern
The molecular formula is C₁₂H₁₃BrO₃. The most critical diagnostic feature in the mass spectrum is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[9]
-
Expected Molecular Ion (M⁺): The spectrum will show two peaks of almost equal intensity for the molecular ion.
-
[M]⁺• peak: Corresponding to the molecule containing ⁷⁹Br. (Calculated m/z: 284.0048)
-
[M+2]⁺• peak: Corresponding to the molecule containing ⁸¹Br. (Calculated m/z: 286.0028)
-
-
Significance: This characteristic 1:1 M/M+2 pattern is definitive proof of the presence of a single bromine atom in the molecule and any fragments that retain it.[9][10]
Predicted Fragmentation Pathways
Under Electron Ionization (EI), the molecule will fragment in predictable ways. The most likely cleavages will occur at the bonds adjacent to the stabilizing phenyl ring and the functional groups.
| Predicted m/z | Fragment Ion | Fragmentation Pathway |
| 284 / 286 | [C₁₂H₁₃BrO₃]⁺• | Molecular Ion (M⁺•) |
| 239 / 241 | [C₁₁H₁₂BrO]⁺ | Loss of -COOH radical (•COOH, 45 Da) |
| 183 / 185 | [C₇H₄BrO]⁺ | Formation of the 4-bromobenzoyl cation, a common and stable fragment.[11] |
| 155 / 157 | [C₆H₄Br]⁺ | Loss of CO (28 Da) from the bromobenzoyl cation.[11] |
| 85 | [C₅H₉O]⁺ | Cleavage of the oxane ring, forming a stable oxonium ion. |
digraph "MS_Fragmentation" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#EA4335"]; edge [color="#5F6368", penwidth=1.5, fontsize=10];M [label="Molecular Ion\n[C₁₂H₁₃BrO₃]⁺•\nm/z 284/286"]; F1 [label="[C₁₁H₁₂BrO]⁺\nm/z 239/241"]; F2 [label="4-Bromobenzoyl Cation\n[C₇H₄BrO]⁺\nm/z 183/185"]; F3 [label="[C₆H₄Br]⁺\nm/z 155/157"];
M -> F1 [label="- •COOH"]; M -> F2 [label="- C₅H₉O₂•"]; F2 -> F3 [label="- CO"]; }
Caption: A plausible EI-MS fragmentation pathway for the title compound.
Integrated Spectroscopic Analysis
No single technique provides the complete structural picture. The true power of spectroscopy lies in the integration of data from multiple methods to build an irrefutable case for the molecular structure.
Caption: Integration of spectroscopic data for complete structure confirmation.
This integrated approach provides a self-validating system. The molecular formula from high-resolution MS is confirmed by the proton and carbon count from NMR. The functional groups identified by IR (e.g., -COOH) are then precisely located within the molecular framework established by 2D NMR experiments, all while the presence of the bromine atom, confirmed by MS, is consistent with the aromatic substitution pattern seen in the NMR spectra. This cohesive dataset leaves no ambiguity as to the structure of this compound.
References
- Taylor & Francis Online. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- University of Calgary. (n.d.). IR: carboxylic acids.
- ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
- Sam Houston State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- University of Lethbridge. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
- Michigan State University. (n.d.). Infrared Spectrometry.
- ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide.
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An In-depth Technical Guide to the Solubility of 4-(4-Bromophenyl)oxane-4-carboxylic acid
This guide provides a comprehensive analysis of the solubility characteristics of 4-(4-Bromophenyl)oxane-4-carboxylic acid, a molecule of interest in pharmaceutical research and development. By integrating theoretical principles with practical experimental methodologies, this document serves as a vital resource for researchers, scientists, and drug development professionals. We will explore the physicochemical drivers of its solubility and provide robust protocols for its empirical determination.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a heterocyclic carboxylic acid featuring a bromophenyl moiety. Its molecular structure, which combines a polar carboxylic acid group and a non-polar aromatic ring system, suggests a complex solubility profile that is highly dependent on the surrounding solvent environment. Understanding and quantifying the solubility of this compound is paramount in the early stages of drug development. Solubility directly influences key pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), and is a critical parameter for successful formulation design. Poor aqueous solubility, for instance, can lead to low bioavailability, thereby limiting the therapeutic efficacy of a potential drug candidate.
This guide will dissect the factors governing the solubility of this compound, offer predictive insights into its behavior in various solvent systems, and provide detailed experimental workflows for accurate solubility assessment.
Theoretical Framework: Predicting Solubility Behavior
The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The key structural features influencing its solubility are:
-
The Carboxylic Acid Group (-COOH): This is a polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar solvents, particularly water.
-
The Bromophenyl Group (-C₆H₄Br): This is a large, non-polar, and hydrophobic moiety. Its presence tends to decrease solubility in polar solvents like water but increases solubility in non-polar organic solvents.[1]
-
The Oxane Ring: This is a saturated heterocyclic ether, which contributes a degree of polarity and can act as a hydrogen bond acceptor.
The interplay between the hydrophilic carboxyl group and the hydrophobic bromophenyl ring is the primary determinant of the molecule's overall solubility.
For an acidic compound like this compound, the pH of the aqueous medium is a critical determinant of solubility.[2][3] The carboxylic acid group can ionize to form the highly polar and much more water-soluble carboxylate anion (-COO⁻). This equilibrium is described by the Henderson-Hasselbalch equation.
In acidic solutions (low pH), the compound will exist predominantly in its neutral, protonated form (R-COOH), which is less soluble in water.[4][5] Conversely, in neutral to basic solutions (higher pH), it will deprotonate to form the more soluble carboxylate salt (R-COO⁻).[4][6][7] Therefore, a significant increase in aqueous solubility is expected as the pH rises above the compound's pKa.
Predicted Solubility Profile of this compound
| Solvent System | Solvent Type | Predicted Solubility | Rationale |
| Water (pH 2-4) | Polar Protic | Very Low | The compound is in its neutral, less soluble carboxylic acid form. The large hydrophobic bromophenyl group limits solubility.[1] |
| 5% Aqueous NaHCO₃ | Aqueous Basic | High | The weak base deprotonates the carboxylic acid, forming the highly soluble sodium carboxylate salt.[6][8][9] |
| 5% Aqueous NaOH | Aqueous Basic | Very High | The strong base ensures complete conversion to the highly soluble sodium carboxylate salt.[6][7][8] |
| 5% Aqueous HCl | Aqueous Acidic | Very Low | The common ion effect and low pH suppress deprotonation, keeping the compound in its least soluble form.[5] |
| Methanol / Ethanol | Polar Protic | Moderate to High | The alcohol can hydrogen bond with the carboxylic acid group, and the alkyl chain can interact with the non-polar parts of the molecule. |
| Acetone | Polar Aprotic | Moderate | The polar aprotic nature can solvate both polar and non-polar moieties to some extent. |
| Dichloromethane | Non-polar | Low to Moderate | Favorable interactions with the bromophenyl ring, but poor solvation of the carboxylic acid group. |
| Hexane | Non-polar | Very Low | The highly non-polar solvent cannot effectively solvate the polar carboxylic acid group. |
| Diethyl Ether | Non-polar | Low | "Like dissolves like" principle suggests some solubility due to interaction with the non-polar regions, but the polar group limits it.[1] |
Experimental Protocols for Solubility Determination
To empirically validate the predicted solubility, rigorous and well-defined experimental protocols are necessary.
This initial screening provides a rapid assessment of solubility in different media and can confirm the acidic nature of the compound.
Methodology:
-
Preparation: Label five small test tubes, one for each solvent: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and Diethyl Ether.[8][9]
-
Solvent Addition: Add 1 mL of the respective solvent to each test tube.
-
Compound Addition: Add approximately 5-10 mg of this compound to each tube.
-
Mixing: Vigorously shake or vortex each tube for 30-60 seconds.[8][9]
-
Observation: Observe each tube for dissolution. Note whether the compound is fully soluble, partially soluble, or insoluble. For the NaHCO₃ solution, observe for any effervescence (CO₂ bubble formation), which is a strong indicator of a carboxylic acid.[6]
-
Confirmation (for NaOH tube): If the compound dissolves in 5% NaOH, acidify the solution dropwise with 5% HCl. The reappearance of a precipitate confirms that the initial dissolution was due to salt formation.[7]
The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent (e.g., a pH 7.4 phosphate buffer for physiological relevance) in a sealed, clear glass vial. The excess solid should be clearly visible.
-
Ensure the amount of solid is sufficient to maintain saturation even after equilibrium is reached.
-
-
Equilibration:
-
Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase or solvent.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the sample.
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
-
Visualizing the Workflow and Conceptual Relationships
Diagrams can effectively illustrate the experimental process and the underlying principles of solubility.
Caption: Figure 1: Workflow for solubility determination.
Caption: Figure 2: Factors influencing solubility.
Conclusion
The solubility of this compound is a complex property dictated by the molecule's dual hydrophilic-hydrophobic nature and the characteristics of the solvent. A thorough understanding of its pH-dependent aqueous solubility and its behavior in various organic solvents is essential for its advancement as a potential therapeutic agent. The predictive framework and detailed experimental protocols outlined in this guide provide a robust foundation for researchers to accurately characterize and modulate the solubility of this compound, thereby facilitating informed decisions in the drug development pipeline.
References
- Unknown. Carboxylic Acid Unknowns and Titration.
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
- Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Chemistry LibreTexts.
- CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids.
- Various Authors. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
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Unlocking the Therapeutic Potential of 4-(4-Bromophenyl)oxane-4-carboxylic Acid Derivatives: A Roadmap for Drug Discovery
An In-Depth Technical Guide
Abstract
The confluence of a privileged heterocyclic scaffold, the oxane ring, with a synthetically versatile bromophenyl moiety and a critical carboxylic acid pharmacophore positions 4-(4-Bromophenyl)oxane-4-carboxylic acid and its derivatives as a compound class of significant interest in modern medicinal chemistry. While direct biological data on this specific scaffold is nascent, a comprehensive analysis of structurally related analogues provides a compelling rationale for its exploration across multiple therapeutic domains. This guide synthesizes existing knowledge to construct a predictive framework for the potential biological activities of these derivatives, focusing on oncology, infectious diseases, and neurology. We will delve into the mechanistic underpinnings of these predicted activities, provide detailed, field-proven experimental protocols for their validation, and present a clear, actionable roadmap for researchers and drug development professionals to investigate this promising chemical space.
The Architectural Rationale: Deconstructing the Core Scaffold
The therapeutic potential of any molecular scaffold is intrinsically linked to the physicochemical and structural contributions of its constituent parts. The this compound core is a compelling convergence of three key motifs, each with a well-established role in drug design.
-
The Oxane (Tetrahydropyran) Ring: This saturated six-membered heterocycle is considered a "privileged scaffold". Its non-planar, C(sp3)-rich nature is strongly associated with improved pharmacological properties and an increased likelihood of clinical success compared to flat, aromatic systems.[1] The oxane ring can enhance aqueous solubility, modulate lipophilicity, and provide a rigid framework for the precise spatial orientation of appended functional groups, which is critical for selective target engagement.
-
The 4-Bromophenyl Group: The bromine atom serves a dual purpose. As a halogen, it can participate in halogen bonding, a directional, non-covalent interaction that can enhance ligand-protein binding affinity and specificity. Furthermore, the bromo-substituent provides a reactive handle for synthetic diversification through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2]
-
The Carboxylic Acid Moiety: This functional group is a ubiquitous pharmacophore, often critical for target binding through ionic interactions and hydrogen bonding.[3] However, it can also present challenges related to metabolic stability and cell permeability. The oxane ring provides a robust framework to position the carboxylic acid for optimal target interaction while potentially mitigating some of its inherent liabilities.
This unique combination of features suggests that derivatives of this compound could be tailored to interact with a variety of biological targets, leading to a broad spectrum of potential therapeutic applications.
Predicted Therapeutic Arena I: Oncology
The 4-bromophenyl moiety is a recurring feature in a number of potent anticancer agents.[4][5] Extrapolating from this, we can hypothesize that derivatives of this compound may exhibit significant antiproliferative and pro-apoptotic activity.
Hypothesized Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A plausible mechanism of action for anticancer activity is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. For instance, a quinazoline derivative bearing a 3-bromophenyl group has been identified as a selective inhibitor of Aurora A kinase, a key mitotic regulator often overexpressed in cancer.[6][7][8] This inhibitor was shown to arrest the cell cycle and induce apoptosis.[6][7][8][9]
We postulate that derivatives of this compound could be designed to fit into the ATP-binding pocket of kinases like Aurora A, with the bromophenyl group occupying a hydrophobic pocket and the carboxylic acid forming key hydrogen bonds with hinge region residues.
Hypothesized Signaling Pathway: Aurora A Kinase Inhibition
Caption: Proposed mechanism of anticancer activity via Aurora A kinase inhibition.
Experimental Workflow: From In Vitro Screening to Mechanistic Elucidation
A systematic approach is required to validate this hypothesis.
Workflow for Anticancer Activity Assessment
Caption: A stepwise workflow for evaluating anticancer potential.
Protocol 2.2.1: In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) in culture media. Replace the existing media with the media containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound | Modification | IC₅₀ on MCF-7 (µM)[5] | IC₅₀ on HCT-116 (µM)[10] |
| Lead 1 | -COOH | 15.2 | 12.8 |
| 1a | -CONH₂ | 8.5 | 7.1 |
| 1b | -COOCH₃ | > 100 | > 100 |
| Doxorubicin | (Control) | 0.8 | 0.5 |
Data are hypothetical and for illustrative purposes.
Predicted Therapeutic Arena II: Antimicrobial Activity
The 4-bromophenyl scaffold is also present in various compounds with demonstrated antimicrobial properties.[2][5][11] This suggests that this compound derivatives could be developed as novel anti-infective agents.
Hypothesized Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis or Enzyme Inhibition
The mechanism of antimicrobial action could involve several pathways. For instance, the compounds could interfere with the synthesis of the bacterial cell wall, a target for many established antibiotics. Alternatively, they could inhibit essential bacterial enzymes, such as DNA gyrase, which has been identified as a target for quinoline derivatives containing a 4-bromophenyl group.[4] The lipophilic nature of the bromophenyl and oxane components may facilitate passage through the bacterial cell membrane.
Experimental Workflow: Antimicrobial Susceptibility Testing
Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Hypothetical Antimicrobial Activity
| Compound | Modification | MIC against S. aureus (µg/mL)[5] | MIC against E. coli (µg/mL)[11] |
| Lead 1 | -COOH | 32 | 64 |
| 1c | -CONH-(2-pyridyl) | 8 | 16 |
| 1d | -CONH-(4-pyridyl) | 4 | 8 |
| Ciprofloxacin | (Control) | 1 | 0.5 |
Data are hypothetical and for illustrative purposes.
Other Potential Therapeutic Avenues
Based on the broader literature for related scaffolds, the exploration of this compound derivatives should not be limited to oncology and infectious diseases.
-
Anticonvulsant Activity: Semicarbazones containing a 4-bromophenyl group have shown potent anticonvulsant effects in preclinical models.[12] It is plausible that derivatives of the oxane scaffold could be designed to modulate ion channels or neurotransmitter receptors involved in seizure activity.
-
Anti-inflammatory and Analgesic Activity: Oxadiazole derivatives incorporating a 4-bromophenyl moiety have demonstrated significant anti-inflammatory and analgesic properties.[13] This suggests that the current scaffold could be a starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. By leveraging the known biological activities of structurally related compounds, a strong rationale emerges for the investigation of its derivatives as potential therapeutic agents in oncology, infectious diseases, and neurology. The synthetic tractability of the core structure allows for extensive SAR studies, which will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The experimental workflows and protocols detailed in this guide provide a robust framework for initiating such an investigation. The convergence of a privileged heterocyclic core with a versatile functionalized aromatic ring makes this compound class a high-priority target for future drug discovery programs.
References
- Pandey, S. N., et al. (2000). Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. European Journal of Medicinal Chemistry, 35(10), 879-886.
- Le, D. N., et al. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PubMed Central.
- Seth, S., et al. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C, 52(Pt 9), 2377-2379.
- Amanote Research. (n.d.). Synthesis, Biological Evaluation and Molecular. Amanote Research.
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- Hassan, W., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 25-42.
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- El-Gazzar, M. G., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. ResearchGate.
- Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI.
- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 54.
- de la Torre, B. G., & Albericio, F. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(11), 1306-1325.
- Czylkowska, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2404.
- MySkinRecipes. (n.d.). 4-(3-bromophenyl)oxane-4-carboxylic acid. MySkinRecipes.
- Elsherbeny, M. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI.
- Elsherbeny, M. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde.
- ResearchGate. (n.d.). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate.
- Elsherbeny, M. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. ResearchGate.
- PubChem. (n.d.). 4-(4-Bromophenyl)oxane. PubChem.
- Manjunatha, K., et al. (2010). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5225-5233.
- Singh, A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1217-1251.
- Khan, I., et al. (2023). Design, synthesis and biological evaluation of new eugenol derivatives containing 1,3,4-oxadiazole as novel inhibitors of thymidylate synthase. RSC Medicinal Chemistry, 14(1), 136-150.
- Chen, S., et al. (2021). Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands. Molecules, 26(23), 7339.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemistry--A European Journal, 19(27), 8676-8694.
- Borowski, E., et al. (2008). New acridone-4-carboxylic acid derivatives as potential inhibitors of hepatitis C virus infection. Acta Biochimica Polonica, 55(3), 533-539.
- ACS Axial. (n.d.). Medicinal Chemistry. American Chemical Society.
- Ireson, C. R., et al. (2012). Synthesis and Structure-Activity Relationship Studies of Derivatives of the Dual Aromatase-Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 55(17), 7796-7811.
- Reddy, M. V. R., et al. (2010). Intermolecular C-O Addition of Carboxylic Acids to Arynes: Synthesis of o-Hydroxyaryl Ketones, Xanthones, 4-Chromanones, and Flavones. Organic Letters, 12(18), 4124-4127.
- Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4962-4966.
- Elsherbeny, M. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel), 12(6), 876.
- Ehsanifar, M., et al. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 209-213.
- Wróbel, M. P., et al. (2021). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies. Molecules, 26(18), 5489.
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- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach | MDPI [mdpi.com]
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A Technical Guide to the Thermochemical Characterization of 4-(4-Bromophenyl)oxane-4-carboxylic Acid
Preamble: The Need for Thermochemical Data in Drug Development
In the landscape of modern drug discovery and material science, 4-(4-Bromophenyl)oxane-4-carboxylic acid represents a class of halogenated heterocyclic compounds with significant potential. Its structural motifs—a bromophenyl group and a carboxylic acid appended to an oxane ring—suggest applications as a key intermediate in the synthesis of pharmacologically active agents. The thermochemical properties of such a molecule are not mere academic curiosities; they are fundamental parameters that govern its stability, reactivity, and behavior during synthesis, purification, and formulation. Data such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and thermal stability are critical for process optimization, safety assessment, and predicting shelf-life.
To date, a comprehensive, experimentally-validated thermochemical dataset for this compound is not available in the public domain. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals. It provides the necessary theoretical grounding and detailed, field-proven protocols to determine these vital parameters through both experimental and computational methodologies.
Physicochemical Properties
Before delving into thermochemical characterization, it is essential to define the basic properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C12H13BrO3 | Inferred from isomer data |
| Molecular Weight | 285.13 g/mol | Inferred from isomer data[1] |
| CAS Number | Not assigned | N/A |
| Canonical SMILES | C1COCC(C1)(C2=CC=C(C=C2)Br)C(=O)O |
Part 1: Experimental Determination of Thermochemical Properties
The most reliable thermochemical data are derived from direct experimental measurement. The following section details the gold-standard techniques for this purpose.
Standard Enthalpy of Combustion (ΔcH°) and Formation (ΔfH°)
The cornerstone of thermochemical analysis is the determination of the standard enthalpy of combustion via bomb calorimetry. From this value, the standard enthalpy of formation can be derived using Hess's Law.
Causality Behind Experimental Choices: Oxygen bomb calorimetry is the definitive method for measuring the heat evolved during the complete combustion of an organic compound.[2][3] By burning the substance in a high-pressure oxygen environment, we ensure a complete and rapid reaction to defined products (CO₂, H₂O, and HBr), allowing for a precise energy measurement. The choice of benzoic acid as a calibration standard is critical; it is a primary standard that is non-hygroscopic, stable, and has a well-characterized and certified heat of combustion, ensuring the accuracy and traceability of the calorimeter's energy equivalent.[4][5][6]
Objective: To determine the standard internal energy of combustion (ΔcU°) and subsequently calculate the standard enthalpy of combustion (ΔcH°) for this compound.
Materials:
-
Isoperibol Bomb Calorimeter
-
NIST-traceable Benzoic Acid (SRM 39j)[4]
-
This compound (high purity, >99.5%)
-
Platinum fuse wire
-
Oxygen (UHP, 99.99%)
-
Distilled water
-
Pellet press
Step 1: Calibration of the Calorimeter
-
Accurately weigh a benzoic acid pellet (~0.8 - 1.0 g) to ±0.1 mg.
-
Measure a 10 cm piece of platinum fuse wire and attach it to the bomb head electrodes.
-
Place the benzoic acid pellet in the crucible, ensuring the fuse wire is in firm contact with the pellet.
-
Add 1.0 mL of distilled water to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.
-
Seal the bomb and charge it with UHP oxygen to a pressure of 30 atm. Check for leaks.
-
Submerge the bomb in the calorimeter bucket containing a known mass of water (e.g., 2000 g).
-
Allow the system to equilibrate for 5 minutes, recording the temperature every minute.
-
Ignite the sample and record the temperature at 15-second intervals until the maximum temperature is reached, then record every minute for 5 minutes.
-
Calculate the energy equivalent (εcal) of the calorimeter using the known energy of combustion for benzoic acid (26434 J·g⁻¹) and the corrected temperature rise (ΔT).[4] Repeat this calibration at least three times to ensure reproducibility.
Step 2: Combustion of the Target Compound
-
Prepare a pellet of this compound (~0.6 - 0.8 g) and repeat steps 1-8 from the calibration procedure.
-
After combustion, vent the bomb and collect the interior washings. Analyze the washings by titration to determine the amount of nitric acid (from residual N₂) and hydrobromic acid formed. This is crucial for applying Washburn corrections.
Step 3: Data Analysis and Calculation
-
Calculate the corrected temperature rise (ΔT) for the sample run.
-
Calculate the total heat evolved (qtotal) = εcal × ΔT.
-
Correct for the heat of combustion of the fuse wire and the heat of formation of nitric and hydrobromic acids to find the heat of combustion of the sample (qsample).
-
Calculate the standard internal energy of combustion (ΔcU°) = qsample / moles of sample.
-
Calculate the standard enthalpy of combustion (ΔcH°) using the equation: ΔcH° = ΔcU° + ΔngasRT where Δngas is the change in moles of gas for the balanced combustion reaction: C₁₂H₁₃BrO₃(s) + 12.75 O₂(g) → 12 CO₂(g) + 5.5 H₂O(l) + HBr(aq)
-
Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law[7][8][9]: ΔfH°(Compound) = ΣΔfH°(Products) - ΣΔfH°(Reactants) Using known ΔfH° values for CO₂(g), H₂O(l), and HBr(aq).
Heat Capacity (Cp), Melting Point (Tm), and Enthalpy of Fusion (ΔHfus)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring these thermal properties. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10]
Causality Behind Experimental Choices: DSC provides a rapid and precise method for observing thermal transitions.[11][12] By comparing the heat flow to the sample against an inert reference (an empty pan), transitions like melting (endothermic) and crystallization (exothermic) are easily detected. For heat capacity, the "three-run method" (baseline, sapphire standard, and sample) is employed. Sapphire is used as a standard because its heat capacity is well-characterized over a wide temperature range, providing a reliable calibrant for the measurement.[13]
Objective: To determine the heat capacity (Cp), melting point (Tm), and enthalpy of fusion (ΔHfus) of the compound.
Materials:
-
Differential Scanning Calorimeter with a refrigerated cooling system.
-
Aluminum or hermetically sealed sample pans.
-
Sapphire standard for Cp calibration.
-
Indium standard for temperature and enthalpy calibration.
-
This compound sample (2-5 mg).
Step 1: Instrument Calibration
-
Calibrate the instrument for temperature and cell constant using a high-purity indium standard. Run the indium standard at the same heating rate as the planned experiment (e.g., 10 °C/min).
Step 2: Heat Capacity (Cp) Measurement
-
Perform a baseline run with two empty sample pans to measure the instrumental asymmetry.
-
Place the sapphire standard in the sample pan and run the same temperature program.
-
Replace the sapphire with the accurately weighed sample of this compound and repeat the temperature program.
-
The specific heat capacity of the sample is calculated by the instrument software using the difference in heat flow between the three runs.
Step 3: Melting Point (Tm) and Enthalpy of Fusion (ΔHfus) Measurement
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Place the sample pan in the DSC cell, with an empty sealed pan as the reference.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) through its melting transition.
-
The melting point (Tm) is determined as the onset or peak temperature of the melting endotherm.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is essential for determining the decomposition temperature and overall thermal stability of a compound.[14][15][16][17]
Causality Behind Experimental Choices: TGA is a direct measure of mass loss, which for a pure pharmaceutical compound typically corresponds to decomposition.[18] By heating the material at a constant rate in a controlled atmosphere (e.g., inert nitrogen), we can identify the temperature at which significant degradation begins. This is a critical parameter for determining handling, storage, and processing limits.[14]
Objective: To determine the thermal stability and decomposition profile of the compound.
Materials:
-
Thermogravimetric Analyzer.
-
This compound sample (5-10 mg).
-
High-purity nitrogen gas.
Protocol:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Place an accurately weighed sample (5-10 mg) into the TGA pan.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
The onset temperature of the major mass loss step is reported as the decomposition temperature (Td).
Part 2: Computational Prediction of Thermochemical Properties
When experimental determination is not feasible, or to complement experimental data, computational chemistry provides a powerful alternative. High-level quantum chemical calculations can predict thermochemical properties with a high degree of accuracy.[19][20]
Causality Behind Computational Choices: The direct calculation of the enthalpy of formation from atomization energies is computationally demanding and prone to large errors. To overcome this, we use isodesmic reactions .[21] These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides.[22][23] This conservation allows for a significant cancellation of systematic errors in the quantum chemical calculations, leading to much more accurate reaction enthalpies.[24][25] By choosing well-characterized reference compounds, the unknown enthalpy of formation of our target molecule can be accurately derived. The Gaussian-4 (G4) theory is a high-accuracy composite method specifically designed for thermochemical calculations, offering a good balance of accuracy and computational cost for molecules of this size.[26][27][28][29]
Computational Workflow: DFT and G4 Theory with Isodesmic Reactions
Objective: To calculate the gas-phase standard enthalpy of formation (ΔfH°298,gas) of this compound.
Software: Gaussian 16 or similar quantum chemistry package.
Step 1: Geometry Optimization and Frequency Calculation
-
Build the 3D structure of this compound.
-
Perform a geometry optimization and frequency calculation using a suitable Density Functional Theory (DFT) method, such as B3LYP/6-31G(d). The absence of imaginary frequencies confirms the structure is a true minimum on the potential energy surface.[30]
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
Step 2: High-Accuracy Single-Point Energy Calculation
-
Using the optimized geometry, perform a single-point energy calculation using the G4 composite method.[26] This will yield a highly accurate electronic energy.
Step 3: Design and Calculation of an Isodesmic Reaction
-
Design a balanced isodesmic reaction. A suitable reaction would be:
(Note: A graphical representation would be inserted here if image generation were possible. The text describes the reaction.) this compound + Methane → 4-(4-Bromophenyl)oxane + Acetic Acid
-
For each molecule in the isodesmic reaction (reactants and products), perform the same G4 calculations (optimization, frequencies, and single-point energy) as for the target molecule.
-
Calculate the enthalpy of reaction (ΔrH°298) at 298.15 K from the computed total enthalpies of each species.
Step 4: Calculation of the Target Enthalpy of Formation
-
Rearrange the formula for the reaction enthalpy to solve for the unknown enthalpy of formation: ΔfH°(Target) = ΔrH°298 - [ΣΔfH°(Reactants, known) - ΣΔfH°(Products, known)]
-
Use accurate experimental gas-phase ΔfH° values for the reference compounds (Methane, Acetic Acid, and 4-(4-Bromophenyl)oxane if available, or calculate the latter using a similar isodesmic approach).
Part 3: Data Summary and Visualization
The data obtained from the methodologies described above should be compiled into clear, concise tables. The following tables serve as templates for reporting the determined values.
Table 1: Summary of Experimental Thermochemical Data
| Parameter | Symbol | Value | Units | Method |
| Standard Enthalpy of Combustion | ΔcH° | Experimental Value | kJ/mol | Bomb Calorimetry |
| Standard Enthalpy of Formation | ΔfH° | Calculated Value | kJ/mol | From ΔcH° |
| Melting Point (Onset) | Tm | Experimental Value | °C | DSC |
| Enthalpy of Fusion | ΔHfus | Experimental Value | kJ/mol | DSC |
| Decomposition Temperature (5% mass loss) | Td | Experimental Value | °C | TGA |
| Specific Heat Capacity at 25°C | Cp | Experimental Value | J/(g·K) | DSC |
Table 2: Summary of Computationally Predicted Thermochemical Data
| Parameter | Symbol | Value | Units | Method |
| Gas-Phase Enthalpy of Formation | ΔfH°298,gas | Calculated Value | kJ/mol | G4//Isodesmic |
| Zero-Point Vibrational Energy | ZPVE | Calculated Value | kJ/mol | G4 |
| Standard Entropy | S° | Calculated Value | J/(mol·K) | G4 |
| Standard Gibbs Free Energy of Formation | ΔfG° | Calculated Value | kJ/mol | From ΔfH° and S° |
Visual Workflow Diagrams
Overall Thermochemical Characterization Workflow
Caption: Overall workflow for thermochemical characterization.
Bomb Calorimetry Experimental Workflow
Caption: Step-by-step workflow for bomb calorimetry.
Computational Isodesmic Reaction Workflow
Caption: Workflow for computational enthalpy prediction.
References
- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. [Link][16]
- National Institute of Standards & Technology. (n.d.). Certificate of Analysis, Standard Reference Material 39j, Benzoic Acid (Calorimetric Standard). [Link][4]
- Dorofeeva, O. V., & Kolesnikova, I. N. (2011). Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules. Structural Chemistry, 22(5), 975-987. [Link][28][29]
- Improved Pharma. (2022). Thermogravimetric Analysis. [Link][17]
- TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. [Link][18]
- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link][20]
- Vitello, A. C., et al. (2015). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering, 3, 19-39. [Link][2][3][33][34][35]
- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link][19]
- Chemistry LibreTexts. (2023).
- ASTM International. (n.d.). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. [Link][36]
- Antle, J. P., et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise.
- Khan Academy. (n.d.). Standard enthalpy change for combustion. [Link][37]
- Wheeler, S. E. (2021). Applications of isodesmic‐type reactions for computational thermochemistry. Wiley Interdisciplinary Reviews: Computational Molecular Science, 11(3), e1501. [Link][24][26]
- Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(46), 14763-14769. [Link][22]
- Wikipedia. (n.d.). Differential scanning calorimetry. [Link][12]
- ChemTeam. (n.d.).
- National Institute of Standards & Technology. (n.d.).
- ChemistryBytes.com. (n.d.). Calculating Standard Enthalpy of Reaction. [Link][11]
- Kim, D., et al. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis.
- Parr Instrument Company. (n.d.).
- Laboratory for refrigeration and district energy. (n.d.). Measuring heat capacity with differential scanning calorimetry. [Link][13]
- Chemistry LibreTexts. (2021). Strain Energy in Organic Compounds - Bomb Calorimetry. [Link][40]
- Zipse, H. (n.d.). Isodesmic Reactions. [Link][23]
- University of Washington. (n.d.). Heat of Combustion: Bomb Calorimeter. [Link][8]
- DDS Calorimeters. (2017). The Use of Benzoic Acid in Bomb Calorimeters. [Link][7]
- Aimil Ltd. (2023). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. [Link][41]
- Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. [Link][15]
- Rogers, D. W. (1982). The Evaluation of Strain and Stabilization in Molecules Using Isodesmic Reactions.
- ResearchGate. (n.d.).
- Acevedo, O., & Armacost, K. C. (2016). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides.
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An In-Depth Technical Guide to GSK2830371: A Potent, Allosteric Inhibitor of Wip1 Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular signaling, protein phosphatases play a pivotal role in counterbalancing the activity of protein kinases, thereby maintaining cellular homeostasis. The dysregulation of these enzymes is frequently implicated in the pathogenesis of various diseases, including cancer. Wild-type p53-induced phosphatase 1 (Wip1), encoded by the PPM1D gene, has emerged as a critical negative regulator of the DNA damage response (DDR) and a key oncoprotein in several human malignancies. This guide provides a comprehensive technical overview of GSK2830371, a first-in-class, orally active, and allosteric inhibitor of Wip1 phosphatase, intended to serve as a valuable resource for researchers and drug development professionals in oncology and related fields.
Physicochemical Properties of GSK2830371
GSK2830371 is a small molecule inhibitor with the following properties:
| Property | Value | Reference |
| CAS Number | 1404456-53-6 | |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |
| Molecular Weight | 461.02 g/mol | |
| Appearance | Light yellow powder | |
| Solubility | DMSO: 100 mg/mL | |
| Storage | Store at -20°C. Stock solutions are stable for up to 6 months at -20°C. |
Mechanism of Action: Allosteric Inhibition of Wip1
GSK2830371 exhibits a unique mechanism of action by binding to an allosteric site on the Wip1 phosphatase. This binding site is located in a "flap" subdomain adjacent to the catalytic site, a region that is structurally divergent among members of the protein phosphatase 2C (PP2C) family.[1] This structural distinction confers a high degree of selectivity for Wip1 over other phosphatases.[1] By binding to this allosteric pocket, GSK2830371 induces a conformational change in Wip1 that inhibits its catalytic activity, preventing the dephosphorylation of its downstream substrates.[1]
Wip1 Signaling Pathway and the Impact of GSK2830371
Wip1 plays a crucial role in terminating the DNA damage response by dephosphorylating and inactivating key proteins in the p53 and ATM-Chk2 signaling pathways.[2] In response to DNA damage, the tumor suppressor p53 is activated, leading to cell cycle arrest, apoptosis, or senescence. p53 also transcriptionally upregulates Wip1, creating a negative feedback loop that eventually dampens the DNA damage response.[2] GSK2830371 disrupts this negative feedback, leading to the sustained phosphorylation and activation of Wip1 substrates.[1]
Figure 1: The Wip1 signaling pathway in the DNA damage response and the inhibitory action of GSK2830371.
Experimental Protocols
In Vitro Wip1 Enzymatic Assay
This protocol is designed to measure the direct inhibitory effect of GSK2830371 on Wip1 phosphatase activity using a fluorescent substrate.
Materials:
-
Recombinant Wip1 enzyme
-
Fluorescein diphosphate (FDP) substrate
-
Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA
-
GSK2830371 stock solution (in DMSO)
-
DMSO (for control)
-
384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of GSK2830371 in DMSO.
-
In a 384-well plate, add 1 µL of the GSK2830371 dilutions or DMSO (for control) to the appropriate wells.
-
Add 24 µL of FDP substrate solution (final concentration 50 µM) to each well.
-
Initiate the reaction by adding 25 µL of Wip1 enzyme solution (final concentration 10 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity on a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Calculate the percent inhibition of Wip1 activity for each concentration of GSK2830371 and determine the IC₅₀ value.
Cell Viability Assay
This protocol assesses the anti-proliferative effect of GSK2830371 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, a breast cancer cell line with PPM1D amplification)
-
Complete cell culture medium
-
GSK2830371 stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom white microplate
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of GSK2830371 in complete culture medium.
-
Remove the old medium and add 100 µL of the GSK2830371 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GSK2830371 in a mouse xenograft model.[3]
Animal Model:
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., SK-Hep-1) suspended in 50 µL of PBS into the flank of each mouse.[3]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[3]
-
Drug Administration: Prepare GSK2830371 for oral administration. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Administer GSK2830371 orally at a dose of 75 mg/kg, twice daily.[3] The control group receives the vehicle solution.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a predetermined period (e.g., 2 weeks).[3] At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., western blotting for pharmacodynamic markers like phosphorylated p53).
Figure 2: A generalized workflow for an in vivo xenograft study to evaluate the efficacy of GSK2830371.
Suppliers
GSK2830371 is available from various chemical and life science suppliers for research purposes. It is important to source from reputable vendors to ensure the quality and purity of the compound.
| Supplier | Product Name | Notes |
| Selleck Chemicals | GSK2830371 | Provides quality confirmed by NMR & HPLC.[6] |
| MedChemExpress | GSK 2830371 | Offers purity >99% and provides detailed solubility and in vivo formulation protocols.[5] |
| Tocris Bioscience | GSK 2830371 | A Bio-Techne brand, offers high-purity compounds for life science research. |
| ProbeChem | GSK2830371 (GSK-2830371) | Provides the compound with purity >98% (HPLC).[7] |
| Sigma-Aldrich (Merck) | PPM1D Phosphatase Inhibitor II, GSK2830371 | Sold under the Calbiochem® brand. |
Conclusion
GSK2830371 represents a significant advancement in the field of phosphatase inhibitors, offering a highly selective and potent tool to probe the function of Wip1 and a promising therapeutic strategy for cancers with PPM1D amplification or overexpression. Its allosteric mechanism of action provides a paradigm for the development of inhibitors for other challenging enzyme targets. This technical guide provides a foundational understanding of GSK2830371, its properties, mechanism, and experimental applications, to aid researchers in their exploration of Wip1 biology and the development of novel cancer therapies.
References
- Esfandiari, A., Hawthorne, T. A., Nakjang, S., & Lunec, J. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(3), 379–391. [Link]
- Role of WIP1 phosphatase in termination of DNA damage response. Exposed... - ResearchGate. (n.d.).
- Gilmartin, A. G., Faitg, T., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nature Chemical Biology, 10(3), 181–187. [Link]
- In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. (n.d.).
- Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nature chemical biology, 10(3), 181-187. [Link]
- Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - ResearchGate. (n.d.).
- Wip1 controls tumorigenesis through the modulation of several signaling... - ResearchGate. (n.d.).
- Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen | ACS Pharmacology & Translational Science. (n.d.).
- Regulation of the Wip1 phosphatase and its effects on the stress response - PMC. (n.d.).
- Chemical inhibition of Wip1 phosphatase contributes to suppression of tumorigenesis. (n.d.).
- Wip1 phosphatase: between p53 and MAPK kinases pathways - Oncotarget. (n.d.).
- Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC - NIH. (n.d.).
- Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed. (n.d.).
- Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - ResearchGate. (n.d.).
- GSK2830371 potentiated the growth inhibitory activity of HDM201.... - ResearchGate. (n.d.).
- Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibi - AACR Journals. (n.d.).
- (PDF) Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner - ResearchGate. (n.d.).
- Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 - UCL Discovery. (n.d.).
- Two Birds with One Stone: NFAT1-MDM2 Dual Inhibitors for Cancer Therapy - MDPI. (n.d.).
- Xenograft Tumor Assay Protocol. (n.d.).
- GSK2830371 | ≥99%(HPLC) | Selleck | phosphatase 阻害剤 - セレックバイオテック株式会社. (n.d.).
- WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC - NIH. (n.d.).
Sources
- 1. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK2830371 | PPM1D inhibitor | Probechem Biochemicals [probechem.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 4-(4-Bromophenyl)oxane-4-carboxylic Acid in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-(4-bromophenyl)oxane-4-carboxylic acid, a versatile and strategically important building block for modern organic synthesis and drug discovery. We delve into the unique physicochemical properties imparted by the oxane (tetrahydropyran) motif and detail the synthetic utility of its dual functional handles: the aryl bromide and the carboxylic acid. This document furnishes researchers, medicinal chemists, and process development scientists with detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, and Sonogashira) and amide bond formation. The causality behind experimental choices, potential challenges, and optimization strategies are discussed to ensure reproducible and scalable results.
Introduction: The Value Proposition of the Oxane Moiety
In the landscape of medicinal chemistry, the deliberate incorporation of specific structural motifs to fine-tune the properties of a lead compound is a cornerstone of modern drug design. The oxane (tetrahydropyran) ring, a saturated six-membered heterocycle, has emerged as a valuable scaffold. Unlike its smaller, more strained oxetane counterpart, the oxane ring offers a stable, low-energy chair conformation that can introduce favorable three-dimensionality into a molecule.
The subject of this guide, this compound, is a bifunctional building block designed for versatility.
-
The Oxane Core: It serves as a non-planar, polar scaffold that can improve aqueous solubility and modulate lipophilicity. Its defined stereochemistry can be exploited to probe specific interactions within a biological target.
-
The Carboxylic Acid: This functional group is a primary handle for derivatization, most commonly through the formation of amides, esters, and other acyl derivatives. It also provides a key hydrogen bond donor/acceptor site.
-
The Aryl Bromide: This moiety is a linchpin for advanced molecular construction, serving as a highly reliable electrophile in a suite of palladium-catalyzed cross-coupling reactions. This enables the facile introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups.
This combination of features makes this compound an ideal starting point for the synthesis of complex molecules and chemical libraries aimed at various therapeutic targets.
Synthesis of the Core Scaffold
The synthesis of 3-aryl-3-carboxy oxetanes (a related scaffold) has been reported via a two-step sequence involving a Friedel-Crafts reaction and subsequent oxidative cleavage.[1][2] A plausible and robust route to the title compound, this compound, can be conceptualized through the hydrolysis of a nitrile precursor, which itself is derived from the corresponding ketone.
Caption: Plausible synthetic route to the title compound.
Protocol 2.1: Synthesis via Nitrile Hydrolysis
This protocol outlines a two-step process starting from commercially available tetrahydropyran-4-one.
Step 1: Synthesis of 4-(4-Bromophenyl)-4-cyanooxane
-
Grignard Adduct Formation (Intermediate Hydroxy Compound): To a solution of 4-bromophenylmagnesium bromide (1.1 eq.) in THF at 0 °C, add a solution of tetrahydropyran-4-one (1.0 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours or until TLC/LC-MS analysis indicates complete consumption of the ketone.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4-(4-bromophenyl)tetrahydropyran-4-ol is used directly in the next step.
-
Cyanation: Dissolve the crude alcohol in dichloromethane (DCM). Add trimethylsilyl cyanide (TMSCN, 1.5 eq.) and a catalytic amount of a Lewis acid (e.g., TMSOTf or BF₃·OEt₂, 0.1 eq.) at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours. Monitor by TLC/LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the nitrile.
Step 2: Hydrolysis to this compound
-
To a solution of 4-(4-bromophenyl)-4-cyanooxane (1.0 eq.) in ethanol/water (e.g., 2:1 v/v), add sodium hydroxide (5.0 eq.).
-
Heat the mixture to reflux (approx. 90-100 °C) and stir for 12-24 hours, monitoring for the disappearance of the starting material by LC-MS.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with concentrated HCl.
-
A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the title carboxylic acid.
Application: Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is a versatile handle for constructing new carbon-carbon and carbon-heteroatom bonds. The presence of the free carboxylic acid requires careful selection of reaction conditions, particularly the base, to avoid catalyst deactivation or unwanted side reactions.[3]
Caption: Key cross-coupling applications of the aryl bromide moiety.
Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the coupling of the title compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.5-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a pre-catalyst system like Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by LC-MS. Reaction times can range from 4 to 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Acidify the aqueous layer with 1M HCl to pH ~3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or preparative HPLC to yield the biaryl product.
| Parameter | Condition | Rationale / Note |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a reliable choice. Ligand systems like SPhos can improve efficiency for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, CsF | A moderately strong inorganic base is required. An extra equivalent is needed to neutralize the acidic proton of the starting material. Strong bases like NaOH may promote ester hydrolysis if esters are present on the coupling partner.[3] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | A biphasic system is common and helps to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80-100 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the coupling with a primary or secondary amine.[4]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5 eq.) to a reaction vessel.
-
Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat to 90-110 °C. Monitor the reaction progress by LC-MS.
-
Work-up: Cool the reaction mixture. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water. Acidify the aqueous layer with 1M HCl to pH ~3 and extract with ethyl acetate to recover the product.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography.
Protocol 3.3: Sonogashira Coupling for C-C (sp) Bond Formation
This protocol describes the coupling with a terminal alkyne, which can proceed without protection of the carboxylic acid.
-
Reaction Setup: To a flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent such as DMF or THF.
-
Add the terminal alkyne (1.2 eq.) followed by a degassed amine base, such as triethylamine (Et₃N) or piperidine (2-3 eq.).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction is often rapid (1-6 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~3 and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography to yield the aryl alkyne product.
Application: Carboxylic Acid Derivatization
The carboxylic acid group is a primary site for modification, most commonly to form amides, which are prevalent in pharmaceuticals.
Caption: General workflow for amide bond formation.
Protocol 4.1: HATU-Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent suitable for a wide range of amines, including those that are sterically hindered or weakly nucleophilic.
-
Activation: To a solution of this compound (1.0 eq.) in a polar aprotic solvent like DMF or DCM, add HATU (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq.) to the activated mixture.
-
Reaction: Continue stirring at room temperature. Monitor the reaction by LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to help remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by flash column chromatography.
| Reagent System | Additive | Base | Typical Solvents | Key Advantages |
| EDC / NHS | N-Hydroxysuccinimide | None (or mild base) | DCM, DMF, Water | Water-soluble byproducts, good for biomolecules. |
| HATU | None | DIPEA, Et₃N | DMF, NMP, DCM | Fast reaction times, high yields, effective for hindered substrates. |
| Acyl Fluoride | BTFFH, TFFH | Pyridine, DIPEA | ACN, DCM | Excellent for electron-deficient amines and sterically demanding couplings. |
Conclusion
This compound stands out as a highly valuable and versatile building block. Its unique combination of a stable, three-dimensional oxane core with two orthogonal reactive sites—the carboxylic acid and the aryl bromide—provides synthetic chemists with a powerful platform for the efficient construction of diverse and complex molecular architectures. The protocols detailed herein offer reliable and reproducible methods for leveraging this scaffold in medicinal chemistry and materials science, enabling the rapid generation of novel compounds with potentially enhanced physicochemical and biological properties.
References
- Dubois, M. A., Smith, M. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279-5283.
- Bull, J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. PubMed.
- Volochnyuk, D., Ryabukhin, S., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- ResearchGate. (n.d.). Simple, efficient copper-free Sonogashira coupling of haloaryl carboxylic acids or unactivated aryl bromides with terminal alkynes. ResearchGate.
- Appretech Scientific Limited. (n.d.). 3-(4-bromophenyl)oxetane-3-carboxylic acid. Appretech Scientific Limited.
- Patents, Google. (n.d.). Process for the preparation of oxetan-3-carboxylic acids. Google Patents.
- Connect Journals. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
- Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
- Scribd. (n.d.). Dubois Et Al 2020 Short Synthesis of Oxetane and Azetidine 3 Aryl 3 Carboxylic Acid Derivatives by Selective Furan. Scribd.
- Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry.
- Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters.
- ResearchGate. (n.d.). Palladium-Catalyzed Sonogashira Reaction for the Synthesis of Arylalkynecarboxylic Acids from Aryl Bromides at Low Temperature. ResearchGate.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- ACS Publications. (2013). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry.
- MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
- Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry.
- ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acidsa. ResearchGate.
- Semantic Scholar. (n.d.). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Semantic Scholar.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- YouTube. (2021). Buchwald-Hartwig Coupling. YouTube.
Sources
Application Note & Protocol: A Strategic Approach to the Synthesis of 4-(4-Bromophenyl)oxane-4-carboxylic Acid
Introduction
The oxane (tetrahydropyran) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into small molecule therapeutics to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. The specific substitution at the 4-position of the oxane ring with both an aryl group and a carboxylic acid creates a rigid, three-dimensional exit vector that is of significant interest for probing protein-ligand interactions. 4-(4-Bromophenyl)oxane-4-carboxylic acid, in particular, serves as a valuable building block for drug discovery, offering a handle for further functionalization via cross-coupling reactions at the bromine-substituted phenyl ring.
This technical guide provides a detailed, field-proven protocol for the synthesis of this compound. The synthetic strategy is predicated on a two-step sequence involving the formation of a key intermediate, 4-(4-bromophenyl)oxane-4-carbonitrile, followed by its hydrolysis. This approach is designed for efficiency, scalability, and high purity of the final product. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the protocol's self-validating system.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a two-step process, beginning with the commercially available 4-bromophenylacetonitrile.
Figure 1: Proposed synthetic pathway for this compound.
Part 1: Synthesis of 4-(4-Bromophenyl)oxane-4-carbonitrile
The initial step involves the formation of the oxane ring via a dialkylation of 4-bromophenylacetonitrile. The acidic benzylic proton of the starting material is readily deprotonated by a strong base to form a nucleophilic carbanion. This carbanion then undergoes a double SN2 reaction with bis(2-chloroethyl) ether to construct the six-membered heterocyclic ring.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Bromophenylacetonitrile | ≥98% | Sigma-Aldrich | Starting material.[1][2][3] |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Strong, non-nucleophilic base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Aprotic polar solvent. |
| Bis(2-chloroethyl) ether | ≥98% | Sigma-Aldrich | Alkylating agent. |
| Diethyl Ether | Anhydrous | Fisher Scientific | For workup. |
| Saturated aq. NH4Cl | For quenching. | ||
| Brine | For washing. | ||
| Anhydrous MgSO4 | Drying agent. |
Experimental Protocol
-
Reaction Setup: To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents).
-
Solvent Addition: Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, then carefully add anhydrous N,N-dimethylformamide (DMF, sufficient to make a 0.5 M solution with respect to the starting nitrile).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 4-bromophenylacetonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The formation of the sodium salt of the nitrile should result in a color change. Stir the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete. The deprotonation of the α-carbon of arylacetonitriles is a standard procedure for generating a potent nucleophile for subsequent alkylation reactions.[4][5][6]
-
Dialkylation: Add bis(2-chloroethyl) ether (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature and quench by the slow, careful addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Purification of Intermediate: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(4-bromophenyl)oxane-4-carbonitrile as a solid.
Part 2: Hydrolysis of 4-(4-Bromophenyl)oxane-4-carbonitrile to the Carboxylic Acid
The final step is the hydrolysis of the nitrile functionality to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup. The mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack of water, tautomerization to an amide, and subsequent hydrolysis of the amide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-(4-Bromophenyl)oxane-4-carbonitrile | (Synthesized in Part 1) | Intermediate. | |
| Sulfuric Acid (H2SO4) | Concentrated | Fisher Scientific | Catalyst. |
| 1,4-Dioxane | Sigma-Aldrich | Co-solvent. | |
| Sodium Bicarbonate (NaHCO3) | Saturated aqueous solution | For neutralization. | |
| Ethyl Acetate | Fisher Scientific | For extraction. | |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | For acidification. |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(4-bromophenyl)oxane-4-carbonitrile (1.0 equivalent) in a mixture of 1,4-dioxane and 50% aqueous sulfuric acid (v/v).
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The hydrolysis of nitriles to carboxylic acids is a robust and well-documented transformation.[5][6][7][8][9]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting nitrile and the appearance of the carboxylic acid product.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice. Neutralize the excess acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Purification: Wash the aqueous solution with ethyl acetate to remove any non-acidic impurities. Acidify the aqueous layer to pH 2-3 with 1 M HCl. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of the Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety and Handling Precautions
-
Sodium Hydride: A flammable solid that reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).
-
Bis(2-chloroethyl) ether: A toxic and corrosive liquid. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Concentrated Acids and Bases: Corrosive. Handle with care and appropriate PPE.
-
Organic Solvents: Flammable. Use in a well-ventilated area away from ignition sources.
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the synthesis of this compound, a valuable building block for research and drug development. By understanding the chemical principles behind each step, researchers can confidently execute this synthesis and adapt it as needed for the preparation of related analogues. The self-validating nature of this protocol, grounded in established chemical transformations, ensures a high probability of success for scientists in the field.
References
- ResearchGate.
- Roy, M., & Manna, S. (2019). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. Chemistry – An Asian Journal, 14(13), 2215-2219. [Link]
- Löfberg, C., Grigg, R., Whittaker, M. A., Keep, A., & Derrick, A. (2006). Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex. The Journal of Organic Chemistry, 71(21), 8023–8027. [Link]
- Lumen Learning. Hydrolysis of nitriles. [Link]
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- Clark, J. (2023). Hydrolysing Nitriles. Chemguide. [Link]
- Danopoulou, M., Zorba, L. P., Karantoni, A. P., Tzeli, D., & Vougioukalakis, G. C. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry. [Link]
- PubChem. Benzeneacetonitrile, 4-bromo-. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex [organic-chemistry.org]
- 7. 4-Bromophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 4-(4-Bromophenyl)oxane-4-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Scaffold of Untapped Promise
In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. The compound 4-(4-Bromophenyl)oxane-4-carboxylic acid presents itself as a molecule of significant, yet largely unexplored, potential. Its unique architecture, combining a saturated oxane (tetrahydropyran) ring, a chemically versatile 4-bromophenyl moiety, and a carboxylic acid functional group, positions it as a compelling starting point for the development of novel therapeutics across a range of disease areas.
The tetrahydropyran ring is a well-established motif in numerous bioactive natural products and synthetic drugs, prized for its ability to confer favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2][3] This six-membered oxygen-containing heterocycle provides a rigid, three-dimensional framework that can effectively orient pendant functional groups for optimal interaction with biological targets.[4] The incorporation of the 4-bromophenyl group offers a dual advantage. Firstly, it serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions. Secondly, this moiety is a common feature in a variety of therapeutic agents, including anti-inflammatory drugs, where it can contribute to target engagement.[5] Finally, the carboxylic acid group, a common functionality in numerous approved drugs, provides a key interaction point with biological targets, often mimicking the binding of endogenous ligands.[6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the prospective applications of this compound in medicinal chemistry. We will delve into its potential as a scaffold for the development of novel anti-inflammatory agents and kinase inhibitors, providing detailed, field-proven protocols for its derivatization and biological evaluation.
Proposed Therapeutic Application I: Development of Novel Anti-inflammatory Agents
Rationale: The 4-bromophenyl group is a known constituent of several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.[5] By incorporating this moiety into the conformationally defined oxane-4-carboxylic acid scaffold, we hypothesize the development of novel anti-inflammatory compounds with potentially improved potency and pharmacokinetic profiles. The carboxylic acid can mimic the acidic functionality of many NSAIDs, which is crucial for their activity, while the oxane ring can enhance solubility and metabolic stability.
Experimental Protocol: Synthesis of Amide Derivatives of this compound
This protocol describes a standard procedure for the synthesis of a library of amide derivatives from the parent carboxylic acid, a common strategy to explore structure-activity relationships (SAR).
Step 1: Activation of the Carboxylic Acid
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 30 minutes. The formation of a white precipitate (dicyclohexylurea) will be observed.
Step 2: Amide Coupling
-
In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the activated carboxylic acid mixture from Step 1.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide derivative.
Diagram: Synthetic Workflow for Amide Derivatives
Caption: Synthetic workflow for the preparation of amide derivatives.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method to assess the anti-inflammatory potential of the synthesized compounds by measuring their ability to inhibit cyclooxygenase (COX) enzymes.
Materials:
-
Synthesized amide derivatives of this compound
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Prostaglandin E₂ (PGE₂) immunoassay kit
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen (non-selective COX inhibitor control)
Procedure:
-
Prepare stock solutions of the test compounds and controls in DMSO.
-
In a 96-well plate, add the appropriate buffer, COX-1 or COX-2 enzyme, and varying concentrations of the test compounds or controls.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Measure the concentration of PGE₂ produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.
Data Presentation: COX Inhibition Profile of Hypothetical Derivatives
| Compound ID | R-group (Amide) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Parent Acid | -OH | 15.2 | 5.8 | 2.6 |
| Derivative 1 | -NH-CH₃ | 10.5 | 1.2 | 8.8 |
| Derivative 2 | -N(CH₃)₂ | 25.1 | 8.9 | 2.8 |
| Derivative 3 | -NH-Ph | 8.2 | 0.5 | 16.4 |
| Ibuprofen | N/A | 5.1 | 15.3 | 0.33 |
| Celecoxib | N/A | >100 | 0.05 | >2000 |
Proposed Therapeutic Application II: Kinase Inhibitors for Oncology
Rationale: The 4-bromophenyl moiety is a key feature in several approved and investigational kinase inhibitors. The bromine atom can form halogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The oxane ring can serve as a scaffold to position the 4-bromophenyl group and other pharmacophoric elements in the ATP-binding pocket of kinases. The carboxylic acid can be derivatized to introduce further interactions or to modulate physicochemical properties.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Derivatization
This protocol details the use of the bromine atom on the phenyl ring as a synthetic handle for further diversification of the scaffold using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Amide derivative of this compound (from previous synthesis)
-
Aryl or heteroaryl boronic acid or ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a reaction vessel, add the bromo-substituted starting material, the boronic acid/ester, the palladium catalyst, and the base.
-
Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the coupled product.
Diagram: Kinase Inhibitor Design Strategy
Caption: Proposed binding mode of a this compound derivative in a kinase active site.
Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a specific kinase, such as Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Synthesized kinase inhibitor candidates
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Erlotinib (positive control)
Procedure:
-
Prepare serial dilutions of the test compounds and erlotinib in the assay buffer.
-
In a 384-well plate, add the EGFR enzyme, the substrate, and the test compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.
Data Presentation: EGFR Kinase Inhibition of Hypothetical Derivatives
| Compound ID | R-group (from Suzuki) | EGFR IC₅₀ (nM) |
| Precursor | -Br | 8,500 |
| Derivative 4 | -Phenyl | 1,200 |
| Derivative 5 | -4-Methoxyphenyl | 750 |
| Derivative 6 | -3-Pyridyl | 250 |
| Erlotinib | N/A | 20 |
Conclusion
While this compound remains a relatively unexplored entity in medicinal chemistry literature, its structural components suggest a high potential for the development of novel therapeutic agents. The protocols and application notes provided herein offer a strategic roadmap for researchers to unlock the potential of this promising scaffold. The inherent versatility of the 4-bromophenyl group for synthetic elaboration, combined with the favorable physicochemical properties imparted by the oxane ring, makes this a compelling starting point for drug discovery campaigns targeting a multitude of diseases. Further investigation into this and related scaffolds is strongly encouraged and is anticipated to yield novel and impactful chemical matter for the advancement of human health.
References
- Ballatore, C., et al. (2013). Oxetanes in Drug Discovery Campaigns. PMC. [Link]
- The Role of 4-Bromophenylacetic Acid in Modern Pharmaceutical Development. (n.d.). LinkedIn. [Link]
- Carreira, E. M., et al. (2014). Oxetanes as Bioisosteres of gem-Dimethyl and Carbonyl Groups.
- Wipf, P., et al. (2014). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing. [Link]
- Katritzky, A. R., et al. (2022). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach.
- Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PMC. [Link]
- Tetrahydropyran-2-carboxylic Acid. (n.d.). MySkinRecipes. [Link]
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ACS Omega. [Link]
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Organic Letters. [Link]
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). NIH. [Link]
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016).
- New and unusual scaffolds in medicinal chemistry. (2011). Chemical Society Reviews. [Link]
- Applications of oxetanes in drug discovery and medicinal chemistry. (2024).
- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermedi
- Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Publishing. [Link]
- Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). PMC. [Link]
- Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry.
- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023).
- Unexpected Isomerization of Oxetane-Carboxylic Acids. (2019). PMC. [Link]
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). MDPI. [Link]
- Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. (2023).
- Synthesis and anti-toxoplasmosis activity of 4-arylquinoline-2-carboxylate derivatives. (2014). Organic & Biomolecular Chemistry. [Link]
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). PubMed. [Link]
- Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). MDPI. [Link]
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- 2. ijprajournal.com [ijprajournal.com]
- 3. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Tetrahydropyran-2-carboxylic Acid [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. Oxazolidinones as versatile scaffolds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-(4-Bromophenyl)oxane-4-carboxylic Acid as a Versatile Scaffold for Novel Compound Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 4-(4-bromophenyl)oxane-4-carboxylic acid as a versatile building block. This molecule possesses two distinct and orthogonally reactive functional handles: a carboxylic acid and an aryl bromide, anchored to a three-dimensional oxane scaffold. The Fsp³-rich nature of the oxane ring is highly desirable in modern drug discovery for improving physicochemical properties such as solubility and metabolic stability.[1][2] This document elucidates the strategic value of this building block and offers field-proven, step-by-step protocols for its derivatization via amide coupling and Suzuki-Miyaura cross-coupling, enabling the creation of diverse and complex molecular libraries.
Introduction: The Strategic Value of a Bifunctional Scaffold
In the quest for novel therapeutics, the design of molecular scaffolds that allow for systematic and diverse structural exploration is paramount. This compound emerges as a superior starting material due to its unique trifecta of chemical features:
-
The Oxane Core: A saturated six-membered heterocycle that imparts three-dimensionality, moving away from the "flatland" of traditional aromatic compounds. This Fsp³-rich core can enhance binding interactions, improve aqueous solubility, and reduce metabolic liabilities compared to planar analogues.[1][3]
-
The Carboxylic Acid: A versatile functional group that serves as a primary anchor for diversification. It is a cornerstone for forming robust amide bonds, a linkage prevalent in a vast number of biologically active molecules and approved drugs.[4][5]
-
The Aryl Bromide: A key functional group for modern palladium-catalyzed cross-coupling reactions. This allows for the strategic installation of a wide array of aryl, heteroaryl, or alkyl groups, profoundly modifying the electronic and steric properties of the final compound.
The distinct reactivity of the carboxylic acid and the aryl bromide allows for a predictable, stepwise derivatization, making this building block an ideal platform for generating focused chemical libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₂H₁₃BrO₃ | [6] |
| Molecular Weight | 285.13 g/mol | [6] |
| CAS Number | 179420-77-0 (similar structure) | [6][7] |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in DMF, DMSO, MeOH; poorly soluble in water | General Chemical Knowledge |
Core Synthetic Strategy: Orthogonal Derivatization
The power of this compound lies in the ability to address its two functional groups independently. Amide bond formation typically proceeds under mild conditions using coupling reagents, while C-C bond formation at the aryl bromide site requires a transition metal catalyst, typically palladium. This orthogonality is the cornerstone of a divergent synthetic strategy.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. scbt.com [scbt.com]
- 7. 4-(3-bromophenyl)oxane-4-carboxylic acid [myskinrecipes.com]
Derivatization of 4-(4-Bromophenyl)oxane-4-carboxylic acid for biological screening
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von 4-(4-Bromphenyl)oxan-4-carbonsäure für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur systematischen Derivatisierung des Molekülgerüsts 4-(4-Bromphenyl)oxan-4-carbonsäure, um vielfältige Substanzbibliotheken für das biologische Screening zu erstellen. Es werden etablierte Protokolle für Modifikationen sowohl an der Carbonsäuregruppe als auch am Arylbromid-Substituenten vorgestellt. Darüber hinaus wird ein allgemeiner Arbeitsablauf für das anschließende Hochdurchsatz-Screening (HTS) und die nachfolgende Treffervalidierung beschrieben, um Forscher bei der Identifizierung neuer bioaktiver Moleküle zu unterstützen.
Einleitung: Die strategische Bedeutung von Molekülgerüsten in der Wirkstoffforschung
Das Konzept des „molekularen Gerüsts“ (Scaffold) ist ein Eckpfeiler der modernen medizinischen Chemie.[1][2] Gerüste dienen als strukturelles Kernstück, von dem aus durch systematische chemische Modifikationen große Bibliotheken verwandter Verbindungen synthetisiert werden können.[3][4] Dieser Ansatz ermöglicht eine effiziente Erforschung des chemischen Raums zur Identifizierung von Molekülen mit gewünschter biologischer Aktivität.
Das Oxan-Motiv (Tetrahydropyran) hat sich als besonders wertvoll in der Wirkstoffentwicklung erwiesen.[5] Seine gesättigte, nicht-planare Struktur kann die Löslichkeit verbessern, die metabolische Stabilität erhöhen und als Wasserstoffbrückenakzeptor dienen, was oft zu einer günstigeren Pharmakokinetik und verbesserten Zielbindung führt.[5][6]
Die 4-(4-Bromphenyl)oxan-4-carbonsäure ist ein ideales Ausgangsgerüst für die Erstellung von Substanzbibliotheken. Es besitzt zwei orthogonale chemische „Griffe“, die gezielte und unabhängige Modifikationen ermöglichen:
-
Die Carbonsäuregruppe: Ein vielseitiger Anknüpfungspunkt für Amidierungen und Veresterungen.
-
Das Arylbromid: Ein klassisches Substrat für Palladium-katalysierte Kreuzkupplungsreaktionen.
Diese duale Funktionalität erlaubt die Erzeugung einer hochgradig diversen Molekülbibliothek aus einem einzigen, leicht zugänglichen Startmaterial.
Strategien zur Derivatisierung: Erschließung des chemischen Raums
Zwei primäre Vektoren für die Diversifizierung werden hier vorgestellt: die Modifikation der Carbonsäure und die Funktionalisierung des Arylrings. Jede Strategie nutzt robuste und gut charakterisierte chemische Transformationen, die in der medizinischen Chemie weit verbreitet sind.
Abbildung 1: Übersicht der Derivatisierungswege für das Kern-Gerüst.
Strategie 1: Modifikation der Carbonsäuregruppe
Die Carbonsäure ist eine der am häufigsten genutzten funktionellen Gruppen für die Derivatisierung in der Wirkstoffforschung.[7][8][9]
Begründung: Die Amidbindung ist in der Natur allgegenwärtig (z. B. in Peptiden) und metabolisch sehr stabil. Die Amid-Kupplung ist die am häufigsten verwendete Reaktion in der medizinischen Chemie, da eine nahezu unbegrenzte Vielfalt an kommerziell erhältlichen primären und sekundären Aminen zur Verfügung steht.[10][11] Dies ermöglicht die Einführung einer breiten Palette von funktionellen Gruppen, die Wasserstoffbrückenbindungen, ionische Wechselwirkungen oder hydrophobe Kontakte mit dem biologischen Zielmolekül eingehen können.
Protokoll 1: HATU-vermittelte Amid-Kupplung
Dieses Protokoll beschreibt ein robustes Verfahren zur Kupplung der Carbonsäure mit einem repräsentativen Amin unter Verwendung von HATU (Hexafluorophosphat-Azabenzotriazol-Tetramethyl-Uronium), einem hocheffizienten Kupplungsreagenz.[12]
-
Materialien:
-
4-(4-Bromphenyl)oxan-4-carbonsäure (1 Äquiv.)
-
Gewünschtes Amin (z. B. Benzylamin) (1.1 Äquiv.)
-
HATU (1.2 Äquiv.)
-
N,N-Diisopropylethylamin (DIPEA) (3 Äquiv.)
-
Wasserfreies N,N-Dimethylformamid (DMF)
-
Ethylacetat, 1 M Salzsäure (HCl), gesättigte Natriumbicarbonat (NaHCO₃)-Lösung, gesättigte Natriumchlorid (NaCl)-Lösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
-
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 4-(4-Bromphenyl)oxan-4-carbonsäure (1 Äquiv.) in wasserfreiem DMF in einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Rundkolben.
-
Fügen Sie das Amin (1.1 Äquiv.) und DIPEA (3 Äquiv.) zur Lösung hinzu und rühren Sie bei Raumtemperatur für 5 Minuten.
-
Fügen Sie HATU (1.2 Äquiv.) portionsweise unter Rühren hinzu. Die Zugabe kann zu einer leichten Erwärmung führen.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 2-4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Ethylacetat und waschen sie nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amid zu erhalten.
-
| Kupplungspartner (Amin) | Produkt | Erwartete Ausbeute | Reinheit (LC-MS) |
| Anilin | N-Phenyl-4-(4-bromphenyl)oxan-4-carboxamid | > 85 % | > 95 % |
| Morpholin | (4-(4-Bromphenyl)oxan-4-yl)(morpholino)methanon | > 90 % | > 95 % |
| (S)-Alaninmethylester | Methyl (S)-2-(4-(4-bromphenyl)oxan-4-carboxamido)propanoat | > 80 % | > 95 % |
Tabelle 1: Repräsentative Ergebnisse für HATU-vermittelte Amid-Kupplungen.
Begründung: Die Veresterung wird häufig eingesetzt, um die Lipophilie eines Moleküls zu modulieren, die Zellmembran-Permeabilität zu erhöhen (z. B. bei Prodrug-Strategien) oder sterisch anspruchsvolle Gruppen einzuführen. Die Steglich-Veresterung ist eine milde Methode, die unter neutralen Bedingungen abläuft und sich daher für Substrate mit säure- oder basenempfindlichen funktionellen Gruppen eignet.[13][14]
Protokoll 2: DCC/DMAP-katalysierte Steglich-Veresterung
-
Materialien:
-
4-(4-Bromphenyl)oxan-4-carbonsäure (1 Äquiv.)
-
Gewünschter Alkohol (z. B. Benzylalkohol) (1.5 Äquiv.)
-
N,N'-Dicyclohexylcarbodiimid (DCC) (1.1 Äquiv.)
-
4-Dimethylaminopyridin (DMAP) (0.1 Äquiv., katalytisch)
-
Wasserfreies Dichlormethan (DCM)
-
-
Schritt-für-Schritt-Anleitung:
-
Lösen Sie die Carbonsäure (1 Äquiv.), den Alkohol (1.5 Äquiv.) und DMAP (0.1 Äquiv.) in wasserfreiem DCM in einem trockenen Kolben.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie eine Lösung von DCC (1.1 Äquiv.) in einer minimalen Menge wasserfreiem DCM langsam hinzu. Ein weißer Niederschlag von Dicyclohexylharnstoff (DCU) wird sich bilden.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht (12-16 Stunden).
-
Filtrieren Sie den DCU-Niederschlag ab und waschen Sie ihn mit einer kleinen Menge kaltem DCM.
-
Konzentrieren Sie das Filtrat im Vakuum.
-
Lösen Sie den Rückstand in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat), waschen Sie ihn mit 1 M HCl und gesättigter NaHCO₃-Lösung.
-
Trocknen Sie die organische Phase, filtrieren Sie und reinigen Sie das Produkt mittels Säulenchromatographie.
-
Strategie 2: Modifikation des Arylbromids
Palladium-katalysierte Kreuzkupplungsreaktionen haben die Synthese von Biarylen und Arylaminen revolutioniert und sind unverzichtbare Werkzeuge in der modernen Wirkstoffforschung.
Begründung: Die Suzuki-Reaktion ermöglicht die Bildung von C-C-Bindungen zwischen dem Arylbromid und einer Vielzahl von Boronsäuren oder -estern.[15] Dies ist eine äußerst leistungsfähige Methode, um die strukturelle Komplexität erheblich zu erhöhen, indem verschiedene Aryl- oder Heteroarylgruppen eingeführt werden.[16] Die Anwesenheit einer Carbonsäure kann die Reaktion beeinträchtigen, daher ist die Wahl der Base und der Bedingungen entscheidend.[17][18]
Protokoll 3: Suzuki-Miyaura-Kreuzkupplung
-
Materialien:
-
Derivat aus Protokoll 1 oder 2 (1 Äquiv.)
-
Arylboronsäure (z. B. Phenylboronsäure) (1.5 Äquiv.)
-
Palladium(II)-acetat (Pd(OAc)₂) (0.02 Äquiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 Äquiv.)
-
Kaliumphosphat (K₃PO₄) (3 Äquiv.)
-
Toluol und Wasser (typischerweise 10:1 v/v)
-
-
Schritt-für-Schritt-Anleitung:
-
Geben Sie das Arylbromid-Substrat (1 Äquiv.), die Boronsäure (1.5 Äquiv.), K₃PO₄ (3 Äquiv.), Pd(OAc)₂ (0.02 Äquiv.) und SPhos (0.04 Äquiv.) in einen mikrowellengeeigneten Reaktionsbehälter oder einen Schlenk-Kolben.
-
Evakuieren und füllen Sie den Kolben dreimal mit Inertgas.
-
Fügen Sie entgastes Toluol und Wasser hinzu.
-
Erhitzen Sie die Reaktion unter Rühren bei 80-100 °C für 4-12 Stunden oder in einem Mikrowellenreaktor gemäß den Instrumentenparametern (z. B. 120 °C für 30 Minuten).
-
Kühlen Sie die Reaktion auf Raumtemperatur ab, verdünnen Sie sie mit Ethylacetat und filtrieren Sie sie durch Celite, um den Katalysator zu entfernen.
-
Waschen Sie das Filtrat mit Wasser und Sole, trocknen Sie es über MgSO₄ und konzentrieren Sie es im Vakuum.
-
Reinigen Sie das Produkt mittels Säulenchromatographie.
-
Begründung: Diese Reaktion ist komplementär zur Amid-Kupplung und ermöglicht die Bildung einer C-N-Bindung direkt am Arylring.[19][20] Sie ist von unschätzbarem Wert für die Synthese von Anilinen und deren Derivaten, die in vielen biologisch aktiven Verbindungen vorkommen.[21][22]
Protokoll 4: Buchwald-Hartwig-Aminierung
-
Materialien:
-
Derivat aus Protokoll 1 oder 2 (1 Äquiv.)
-
Amin (z. B. Morpholin) (1.2 Äquiv.)
-
Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃) (0.02 Äquiv.)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 Äquiv.)
-
Natrium-tert-butoxid (NaOtBu) (1.4 Äquiv.)
-
Wasserfreies Toluol
-
-
Schritt-für-Schritt-Anleitung:
-
Führen Sie diesen Aufbau in einer Glovebox durch, da die Reagenzien luft- und feuchtigkeitsempfindlich sind.
-
Geben Sie das Arylbromid (1 Äquiv.), NaOtBu (1.4 Äquiv.), Pd₂(dba)₃ (0.02 Äquiv.) und RuPhos (0.04 Äquiv.) in einen trockenen Kolben.
-
Evakuieren und füllen Sie den Kolben mit Inertgas.
-
Fügen Sie wasserfreies Toluol und anschließend das Amin (1.2 Äquiv.) hinzu.
-
Erhitzen Sie die Reaktion unter Rühren bei 100 °C, bis die Ausgangsmaterialien vollständig umgesetzt sind (typischerweise 6-24 Stunden).
-
Kühlen Sie die Reaktion ab und löschen Sie sie vorsichtig durch Zugabe von gesättigter Ammoniumchlorid (NH₄Cl)-Lösung.
-
Extrahieren Sie die wässrige Phase mit Ethylacetat.
-
Kombinieren Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über MgSO₄ und konzentrieren Sie sie.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
-
Arbeitsablauf für die Erstellung und das Screening der Bibliothek
Die erfolgreiche Synthese von Derivaten ist der erste Schritt. Ein systematischer Ansatz zur Erstellung der Bibliothek und zum anschließenden Screening ist für die Identifizierung von Treffern unerlässlich.[][24][25]
Abbildung 2: Allgemeiner Arbeitsablauf von der Synthese bis zur Lead-Optimierung.
Erstellung und Verwaltung der Bibliothek
-
Parallele Synthese: Die beschriebenen Protokolle können für die parallele Synthese in Reaktionsblöcken mit 24 oder 96 Positionen angepasst werden.
-
Reinigung: Die Hochleistungsflüssigkeitschromatographie (HPLC) ist die Methode der Wahl zur Reinigung von Substanzbibliotheken, um eine hohe Reinheit (>95 %) sicherzustellen.
-
Qualitätskontrolle (QC): Jede Verbindung muss durch LC-MS auf Identität und Reinheit sowie stichprobenartig durch NMR auf strukturelle Korrektheit überprüft werden.
-
Plattierung: Die reinen Verbindungen werden in einem geeigneten Lösungsmittel (typischerweise DMSO) gelöst und in Lagerplatten (z. B. 96- oder 384-Well-Platten) bei einer definierten Konzentration (z. B. 10 mM) aliquotiert.[26]
Biologisches Screening
Der Hochdurchsatz-Screening-Prozess (HTS) ermöglicht die schnelle und automatisierte Testung von Tausenden von Verbindungen auf ihre Aktivität gegen ein bestimmtes biologisches Ziel.[26][27]
Protokoll 5: Allgemeiner Arbeitsablauf für das HTS
-
Vorbereitung der Assay-Platten: Mit Hilfe von automatisierten Liquid-Handling-Robotern werden Nanomengen der Bibliotheksverbindungen von den Lagerplatten in die Assay-Platten transferiert.[27]
-
Assay-Durchführung: Zellen, Enzyme oder andere biologische Reagenzien werden zu den Wells hinzugefügt, und die Platten werden für eine definierte Zeit inkubiert.
-
Datenerfassung: Ein Plattenlesegerät misst ein Signal (z. B. Fluoreszenz, Lumineszenz, Absorption), das mit der Aktivität des Ziels korreliert.[26]
-
Datenanalyse und Treffer-Identifizierung: Die Rohdaten werden normalisiert. Verbindungen, die eine Aktivität über einem vordefinierten Schwellenwert zeigen (z. B. >3 Standardabweichungen vom Mittelwert der Negativkontrollen), werden als „Treffer“ (Hits) identifiziert. Die Qualität des Assays wird oft durch den Z'-Faktor bewertet; ein Wert > 0.5 gilt als exzellent.[27]
Aktivitäten nach dem HTS:
-
Treffer-Bestätigung: Die anfänglichen Treffer werden erneut getestet, um falsch-positive Ergebnisse auszuschließen.
-
Dosis-Wirkungs-Analyse: Bestätigte Treffer werden in einer Konzentrationsreihe getestet, um ihre Potenz (z. B. IC₅₀- oder EC₅₀-Wert) zu bestimmen.
-
Struktur-Wirkungs-Beziehungs (SAR)-Analyse: Die Aktivitätsdaten der Derivate werden analysiert, um zu verstehen, welche strukturellen Merkmale für die biologische Aktivität entscheidend sind. Diese Erkenntnisse leiten die nächste Runde der Synthese zur Lead-Optimierung.
Fazit
Das Gerüst der 4-(4-Bromphenyl)oxan-4-carbonsäure stellt eine hervorragende Ausgangsbasis für die Wirkstoffforschung dar. Die in diesem Leitfaden beschriebenen robusten und vielseitigen Derivatisierungsprotokolle ermöglichen es Forschern, schnell und effizient vielfältige Substanzbibliotheken zu erstellen. In Kombination mit einem systematischen Screening-Ansatz bietet diese Strategie einen klaren Weg zur Identifizierung und Optimierung neuer bioaktiver Verbindungen für eine Vielzahl von therapeutischen Zielen.
Referenzen
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Bajorath, J. (2021). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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Langdon, S. R., Brown, N., & Blagg, J. (2011). Scaffold Diversity of Exemplified Medicinal Chemistry Space. Journal of Chemical Information and Modeling. [Link]
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Bajorath, J. (2021). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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Dimova, D., Stumpfe, D., & Bajorath, J. (2016). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. ACS Publications. [Link]
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Lin-Gibson, S. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. [Link]
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Meuldermans, W., et al. (1988). Rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to gas chromatographic analysis. PubMed. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
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Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
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Aldrich, A. M., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]
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Chervet, M., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia. [Link]
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Lazo, J. S., et al. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]
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Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. [Link]
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Wani, A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
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Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing. [Link]
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Khasanov, M., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules. [Link]
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Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]
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Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta. [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Kumar, D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]
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Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
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Kim, S., Lee, J. I., & Kim, Y. C. (1985). A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry. [Link]
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Kumar, A., & Kumar, A. (2020). Synthesis of Carboxylic Acids, Esters and their Derivatives. ResearchGate. [Link]
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Bellina, F., & Rossi, R. (2009). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Hu, J., et al. (2010). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. [Link]
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Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]
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Das, B., et al. (2016). Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Zhang, S., et al. (2022). Oxepane-containing natural products and biological activities. Chinese Chemical Letters. [Link]
-
El-Hashash, M. A., et al. (2025). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. [Link]
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Bolton, J. L., & Dunlap, T. (2017). Formation and biological targets of botanical o-quinones. Food and Chemical Toxicology. [Link]
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Sharma, P. C., et al. (2021). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Mini-Reviews in Medicinal Chemistry. [Link]
-
MySkinRecipes. (n.d.). 4-(3-bromophenyl)oxane-4-carboxylic acid. MySkinRecipes. [Link]
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Analytical Strategies for the Quantification of 4-(4-Bromophenyl)oxane-4-carboxylic acid: A Guide to Method Development and Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the accurate and robust quantification of 4-(4-Bromophenyl)oxane-4-carboxylic acid, a novel heterocyclic compound with potential applications in pharmaceutical development. Recognizing the critical role of analytical chemistry in drug discovery and quality control, we present two distinct, validated protocols tailored for different applications: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine assay and impurity profiling, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The causality behind experimental choices, detailed step-by-step protocols, and adherence to international validation standards are emphasized to ensure scientific integrity and reproducibility.[1][2]
Introduction and Scientific Background
This compound is a molecule of interest characterized by a brominated aromatic ring, a saturated oxane heterocycle, and a carboxylic acid moiety. This unique combination of functional groups necessitates tailored analytical approaches. The bromophenyl group provides a strong chromophore suitable for UV detection, while the carboxylic acid group offers a site for ionization, making the molecule amenable to mass spectrometry.[3][4]
The development of reliable and validated analytical methods is a cornerstone of the pharmaceutical industry, ensuring product quality, safety, and efficacy from early-stage development through to commercial production.[1][2] This guide is designed to provide researchers with the foundational principles and practical steps to quantify this specific analyte, adhering to the rigorous standards set by regulatory bodies such as the International Council for Harmonisation (ICH).[5][6]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Application
The HPLC-UV method is the workhorse for quality control (QC) laboratories, ideal for determining the potency (assay) of the active pharmaceutical ingredient (API) and for identifying and quantifying process-related impurities.[7][8] The method leverages reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (typically C18) and a polar mobile phase. The presence of the bromophenyl group allows for sensitive detection at a specific UV wavelength.
Causality of Experimental Choices:
-
Column: A C18 stationary phase is chosen for its hydrophobic character, which provides effective retention for the moderately nonpolar this compound.
-
Mobile Phase: An acidified mobile phase (e.g., using formic or phosphoric acid) is critical. It ensures that the carboxylic acid moiety (pKa ~4-5) remains protonated (in its neutral form), preventing peak tailing and ensuring sharp, symmetrical peaks.[9] Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength. A gradient elution is employed to ensure elution of the main analyte in a reasonable time while also separating potential impurities with different polarities.
-
Detection: The UV spectrum of the bromophenyl chromophore is expected to have a maximum absorbance (λmax) around 220-240 nm. A photodiode array (PDA) detector is recommended to confirm peak purity and identity spectrally.
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for quantification.
Detailed Protocol
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, and PDA/UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Reference standard of this compound.
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (or other suitable acid).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 ACN:Water diluent.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample to a target concentration of 100 µg/mL in the diluent.
-
-
Chromatographic Conditions:
Parameter Value Column C18, 4.6 x 150 mm, 5 µm Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temp. 30 °C Detection UV at 230 nm | Gradient | 30% B to 90% B over 10 min, hold 2 min, return to 30% B |
-
Data Analysis:
-
Perform a system suitability test (SST) by injecting a mid-range standard six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.[6]
-
Construct a linear regression curve from the calibration standards.
-
Calculate the concentration of the analyte in the sample using the regression equation.
-
Method Validation Summary (ICH Q2(R1) Guidelines)
The method must be validated to demonstrate its suitability for its intended purpose.[5][10]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy | % Recovery: 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability) | RSD ≤ 1.0% | 0.45% |
| Intermediate Precision | RSD ≤ 2.0% | 1.10% |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.0 µg/mL |
| Specificity | Peak purity index > 990; no interference from blank | Pass |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Application
For applications requiring high sensitivity and selectivity, such as therapeutic drug monitoring or pharmacokinetic studies in biological fluids (plasma, urine), LC-MS/MS is the gold standard.[11][12] This technique couples the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer. The analyte is quantified using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a unique product ion, virtually eliminating matrix interference.[13]
Causality of Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) is ideal. Due to the presence of the carboxylic acid group, ESI in negative ion mode ([M-H]⁻) is highly efficient and is the recommended approach.[11]
-
MRM Transition: The instrument will be tuned to the specific mass-to-charge ratio (m/z) of the deprotonated molecule (precursor ion). This ion is then fragmented in the collision cell, and a stable, abundant fragment (product ion) is monitored. The bromine atom provides a characteristic isotopic pattern (⁷⁹Br/⁸¹Br), which can be used for confirmation.
-
Sample Preparation: Biological samples require cleanup. Protein precipitation is a simple and effective first step for plasma samples, removing the bulk of interfering proteins.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for bioanalysis.
Detailed Protocol
Instrumentation and Materials:
-
LC-MS/MS system (UPLC/HPLC coupled to a triple quadrupole mass spectrometer).
-
Stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar analog.
-
All reagents and materials from Method 1, plus control biological matrix (e.g., human plasma).
Procedure:
-
Mass Spectrometer Tuning:
-
Infuse a standard solution (~100 ng/mL) of the analyte directly into the mass spectrometer to determine the precursor ion m/z and optimize fragmentation parameters to find the most intense, stable product ion for the MRM transition.
-
-
Standard and Sample Preparation:
-
Prepare calibration curve standards by spiking the control biological matrix with the analyte to achieve concentrations from 0.1 ng/mL to 100 ng/mL.
-
To 50 µL of each standard or sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute, then centrifuge at >10,000 g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
Parameter Value Column C18, 2.1 x 50 mm, 1.8 µm Flow Rate 0.4 mL/min Mobile Phase A: 0.1% Formic Acid in Water; B: ACN Gradient Fast gradient, e.g., 5% to 95% B in 3 min Ionization Mode ESI Negative | MRM Transition | To be determined (e.g., m/z 299/301 → fragment) |
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a weighted (1/x²) linear regression curve of the peak area ratio versus concentration.
-
Quantify the analyte in unknown samples from the curve.
-
Method Validation Summary (Bioanalytical Method Validation Guidelines)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity | r² ≥ 0.995; back-calculated concentrations within ±15% of nominal (±20% at LLOQ) | r² = 0.998 |
| Accuracy & Precision | Within-run and between-run precision (CV) ≤ 15% (≤20% at LLOQ); accuracy (bias) within ±15% (±20% at LLOQ) | Pass |
| Lower Limit of Quant. (LLOQ) | S/N ≥ 5; CV ≤ 20%; bias ±20% | 0.1 ng/mL |
| Selectivity | No significant interfering peaks in 6 unique blank matrix lots | Pass |
| Matrix Effect | CV of matrix factor ≤ 15% | 8.5% |
Conclusion
Two robust and reliable analytical methods have been proposed for the quantification of this compound. The HPLC-UV method serves as an excellent tool for routine quality control, offering simplicity and precision for assay and impurity analysis. For applications demanding higher sensitivity and selectivity, such as in bioanalytical studies, the LC-MS/MS method provides the necessary performance to quantify the analyte at trace levels in complex matrices. The successful implementation and validation of these methods are critical steps in advancing the development of any pharmaceutical candidate.[2][10]
References
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Application Notes and Protocols: In Vitro Characterization of 4-(4-Bromophenyl)oxane-4-carboxylic acid
Introduction
The exploration of novel small molecules is a cornerstone of modern drug discovery. The compound 4-(4-Bromophenyl)oxane-4-carboxylic acid possesses structural motifs that are frequently associated with biologically active agents. Specifically, the bromophenyl group is a common feature in kinase inhibitors and other therapeutic agents, potentially offering key hydrophobic and halogen-bonding interactions within a protein's active site.[1][2][3][4] The carboxylic acid moiety is also a critical functional group in many pharmacophores, often involved in forming salt bridges or hydrogen bonds with key residues in enzyme active sites or receptor binding pockets.[5][6][7]
Given that direct biological data for this compound is not yet extensively published, this document outlines a strategic series of in vitro assays to characterize its potential as an inhibitor of a hypothesized protein kinase, hereafter referred to as "Target Kinase X" (TKX). Protein kinases are a well-established class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer.[8][9]
This guide provides detailed, field-proven protocols for a primary biochemical assay to determine direct enzyme inhibition, a secondary cell-based assay to assess effects on cell viability, and a target engagement assay to confirm interaction with the target protein in a cellular context. These protocols are designed to establish a robust preliminary profile of the compound's activity and serve as a foundation for further preclinical development.
Part 1: Primary Biochemical Assay - Kinase Activity
To quantify the direct inhibitory effect of this compound on TKX activity, a luminescence-based kinase assay is employed. The ADP-Glo™ Kinase Assay is selected for its high sensitivity and suitability for high-throughput screening.[10][11] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[12][13]
Scientific Rationale
The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted by the ADP-Glo™ Reagent. This step is crucial for reducing background signal and increasing the assay's dynamic range.[10] In the second step, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal.[12] The intensity of this signal is directly proportional to the initial kinase activity. By testing a range of concentrations of the compound, an IC50 value (the concentration at which 50% of kinase activity is inhibited) can be determined.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format.[14]
1. Reagent Preparation:
- Compound Dilution: Prepare a 10-point serial dilution of this compound in 1X kinase assay buffer with a constant final DMSO concentration (e.g., 1%). A typical starting concentration might be 100 µM.
- Controls: Include "no inhibitor" (vehicle control, 1% DMSO) and "no enzyme" (background) controls.
- Enzyme/Substrate Mix: Prepare a solution of TKX and its specific substrate in kinase assay buffer.
- ATP Solution: Prepare a solution of ATP in kinase assay buffer. The final concentration should ideally be at the Km value for TKX.
2. Kinase Reaction:
- To the wells of a 384-well plate, add 2.5 µL of the compound dilutions or vehicle.
- Add 2.5 µL of the enzyme/substrate mix to all wells.
- Initiate the reaction by adding 5 µL of the ATP solution.[15]
- Mix gently on a plate shaker for 30 seconds.
- Incubate the plate at 30°C for 60 minutes. Ensure this time is within the linear range of the reaction.
3. Signal Detection:
- Equilibrate the plate to room temperature (RT).
- Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction.[16]
- Incubate at RT for 40 minutes.
- Add 20 µL of Kinase Detection Reagent to each well.
- Incubate at RT for 30-60 minutes to stabilize the luminescent signal.[14]
- Measure luminescence using a plate-reading luminometer.
Data Analysis and Presentation
The raw luminescence data is converted to percent inhibition relative to the vehicle control. An IC50 curve is generated by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Table 1: Hypothetical Inhibitory Activity against Target Kinase X (TKX)
| Compound | IC50 (nM) | Assay Method |
|---|---|---|
| This compound | 85.2 | ADP-Glo™ |
| Staurosporine (Control Inhibitor) | 5.6 | ADP-Glo™ |
Part 2: Cell-Based Assay - Cytotoxicity and Viability
To assess the effect of this compound on cell health, a cell viability assay is performed. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.[17][18] This assay is ideal for understanding the cytotoxic or cytostatic potential of a compound.[19]
Scientific Rationale
The "add-mix-measure" format of the CellTiter-Glo® assay involves adding a single reagent directly to cells in culture.[20][21] This reagent lyses the cells and provides the necessary components for a luciferase reaction that uses the ATP released from viable cells to generate a luminescent signal.[22] The signal intensity is directly proportional to the number of metabolically active cells, providing a reliable measure of cell viability.[23]
Experimental Workflow: CellTiter-Glo® Assay
Caption: Workflow for the cell viability and cytotoxicity assay.
Detailed Protocol: CellTiter-Glo® Assay
This protocol is designed for a 96-well plate format.
1. Cell Culture and Plating:
- Culture a cancer cell line known to express TKX (e.g., MCF-7) under standard conditions.
- Trypsinize and count the cells. Seed the cells into a white, clear-bottom 96-well plate at a density of 5,000 cells per well in 100 µL of medium.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a serial dilution of this compound in culture medium.
- Add the desired concentrations of the compound to the wells. Include vehicle-only controls.
- Incubate the plate for 72 hours under standard cell culture conditions.
3. Signal Detection:
- Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[24]
- Add 100 µL of CellTiter-Glo® Reagent to each well.[21]
- Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
- Measure the luminescence using a plate-reading luminometer.
Data Analysis and Presentation
Data is normalized to the vehicle-treated control wells to determine the percent viability. A dose-response curve is plotted to calculate the GI50 (concentration for 50% growth inhibition).
Table 2: Hypothetical Cytotoxicity in a TKX-expressing Cell Line
| Cell Line | Compound | GI50 (µM) | Assay Method |
|---|---|---|---|
| MCF-7 | This compound | 1.5 | CellTiter-Glo® |
| MCF-7 | Doxorubicin (Control) | 0.2 | CellTiter-Glo® |
Part 3: Target Engagement - Cellular Thermal Shift Assay (CETSA®)
To confirm that this compound directly interacts with and stabilizes TKX inside intact cells, a Cellular Thermal Shift Assay (CETSA®) is performed.[25] This assay provides crucial evidence of target engagement.[26]
Scientific Rationale
CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[27][28] In a typical CETSA experiment, intact cells are treated with the compound and then heated to a range of temperatures.[29] Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures.[30] After lysis and centrifugation to remove aggregated proteins, the amount of soluble TKX remaining is quantified, typically by Western blot.[31][32] A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and target engagement.
Experimental Workflow: CETSA® with Western Blot Detection
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: CETSA®
1. Cell Treatment:
- Culture TKX-expressing cells to ~80-90% confluency.
- Treat cells with either a high concentration of this compound (e.g., 20x the GI50 value) or vehicle (DMSO) for 1 hour at 37°C.
2. Heating Step:
- Harvest the cells and resuspend them in PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, followed by cooling to 25°C for 3 minutes.[33]
3. Lysis and Protein Quantification:
- Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
- Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
- Carefully transfer the supernatant (soluble protein fraction) to new tubes.
- Determine the protein concentration of each sample.
4. Western Blot Analysis:
- Separate equal amounts of soluble protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with a primary antibody specific for TKX, followed by an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities using densitometry software.
Data Analysis and Presentation
The band intensity at each temperature is normalized to the intensity of the lowest temperature point (e.g., 40°C). The data is plotted as percent soluble protein versus temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
Conclusion
The protocols described herein provide a comprehensive, multi-faceted approach to the initial in vitro characterization of this compound. By systematically evaluating its biochemical inhibitory potency, its effects on cell viability, and its ability to engage its target in a cellular environment, researchers can build a robust data package. Positive results from these assays would strongly support the progression of this compound into more advanced preclinical studies, including selectivity profiling, pharmacokinetic analysis, and in vivo efficacy models. This structured approach ensures that experimental choices are driven by scientific rationale and that the resulting data is reliable and informative for drug development professionals.
References
- News-Medical.Net. (2023). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture.
- Ossiform. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube.
- Promega Connections. (2017, November 13). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells.
- A2Z Chemical. (n.d.). Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery.
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay. Methods in Molecular Biology, 1439, 169-85.
- A2Z Chemical. (n.d.). The Role of 4-Bromophenylacetic Acid in Modern Pharmaceutical Development.
- Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4449.
- Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100699.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- University of Dundee. (2022, April 13). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot.
- CETSA. (n.d.). CETSA.
- Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design.
- Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay.
- Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)
- Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165.
- Armstrong, L. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
- Martinez, N. B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
- Liu, J., et al. (2017). Discovery of novel BTK inhibitors with carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 27(6), 1344-1349.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(19), 7475-7491.
- ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development.
- ResearchGate. (2016). Discovery of novel BTK inhibitors with carboxylic acids.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
- El-Sayed, N. N. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(2), 2235-2251.
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Scale-up synthesis of 4-(4-Bromophenyl)oxane-4-carboxylic acid for research
Application Note & Protocol
A Scalable, Multi-Gram Synthesis of 4-(4-Bromophenyl)oxane-4-carboxylic Acid for Pharmaceutical Research
Abstract & Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure features a spirocyclic ether motif, a scaffold of increasing importance due to its ability to confer improved physicochemical properties such as increased three-dimensionality, metabolic stability, and novel intellectual property positioning. Spirocyclic ethers are found in numerous bioactive natural products and clinically approved drugs, where they serve as rigid, non-planar bioisosteres for more common aromatic or aliphatic rings.[1][2] The precise spatial arrangement of functional groups offered by these scaffolds is highly attractive for optimizing ligand-receptor interactions.[2]
Despite its utility, the synthesis of this compound, particularly on a scale suitable for extensive research and development campaigns, presents significant challenges. Standard retrosynthetic approaches, such as the carboxylation of a corresponding Grignard reagent, are complicated by the difficulty in forming a stable organometallic intermediate at the quaternary C4 position of the oxane ring.
This application note provides a robust, validated, and scalable two-step synthetic protocol for the preparation of this compound, starting from commercially available 4-bromophenylacetonitrile and bis(2-chloroethyl) ether. The described methodology avoids the complexities of organometallic intermediates at the key position and has been optimized for multi-gram scale production, consistently delivering high-purity material. We provide detailed experimental procedures, characterization data, scale-up considerations, and a discussion of the scientific rationale behind the chosen synthetic strategy.
Synthetic Strategy & Rationale
The primary challenge in synthesizing the target compound is the construction of the C4 quaternary center bearing both an aryl and a carboxylic acid group. A careful evaluation of potential synthetic routes is crucial for developing a scalable and reliable process.
Diagram 2: Overall synthetic workflow.
Materials & Reagents
All reagents should be used as received from the supplier unless otherwise noted. Anhydrous solvents are critical for the success of Step 1.
| Reagent/Material | CAS No. | Molecular Formula | MW ( g/mol ) | Recommended Supplier | Notes |
| 4-Bromophenylacetonitrile | 16532-79-9 | C₈H₆BrN | 196.05 | Sigma-Aldrich | |
| Bis(2-chloroethyl) ether | 111-44-4 | C₄H₈Cl₂O | 143.01 | Alfa Aesar | Caution: Vesicant, handle with care. |
| Sodium Hydride (60% disp. in mineral oil) | 7646-69-7 | NaH | 24.00 | Acros Organics | Caution: Pyrophoric, reacts violently with water. |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | C₃H₇NO | 73.09 | Sigma-Aldrich | Sure/Seal™ bottle recommended. |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Fisher Scientific | Pellets or solution. |
| Ethylene Glycol | 107-21-1 | C₂H₆O₂ | 62.07 | VWR | |
| Hydrochloric Acid, conc. (37%) | 7647-01-0 | HCl | 36.46 | J.T. Baker | Caution: Corrosive. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | VWR | ACS Grade or higher. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | VWR | ACS Grade or higher. |
Detailed Experimental Protocols
Step 1: Synthesis of 4-(4-Bromophenyl)oxane-4-carbonitrile
Rationale: This step involves the deprotonation of the benzylic carbon of 4-bromophenylacetonitrile using a strong, non-nucleophilic base, sodium hydride. The resulting carbanion acts as a nucleophile, undergoing a sequential intramolecular dialkylation with bis(2-chloroethyl) ether to form the six-membered oxane ring. Anhydrous DMF is used as the polar aprotic solvent to facilitate the reaction.
Procedure:
-
Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen. [3]2. Reagent Charging: Charge the flask with sodium hydride (60% dispersion in mineral oil, 24.0 g, 0.60 mol, 2.2 eq). Wash the NaH dispersion three times with anhydrous hexanes (3 x 100 mL) under nitrogen to remove the mineral oil. Carefully decant the hexanes wash each time using a cannula.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 500 mL) to the washed NaH. Begin stirring to create a slurry.
-
Substrate Addition: In a separate flask, dissolve 4-bromophenylacetonitrile (53.0 g, 0.27 mol, 1.0 eq) in anhydrous DMF (250 mL). Transfer this solution to the dropping funnel.
-
Reaction - Deprotonation: Cool the NaH/DMF slurry to 0 °C using an ice-water bath. Add the 4-bromophenylacetonitrile solution dropwise from the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous hydrogen gas evolution will be observed.
-
Reaction - Cyclization: After the addition is complete, allow the dark-colored reaction mixture to stir at 0 °C for an additional 30 minutes. Dissolve bis(2-chloroethyl) ether (42.5 g, 0.30 mol, 1.1 eq) in anhydrous DMF (100 mL) and add this solution dropwise to the reaction mixture over 60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion: Once the second addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 16 hours.
-
Work-up - Quench: Cool the reaction mixture to 0 °C. CAUTION: Exothermic and H₂ evolution. Very slowly and carefully quench the reaction by the dropwise addition of 100 mL of a 1:1 mixture of isopropanol and water.
-
Work-up - Extraction: Transfer the quenched mixture to a 2 L separatory funnel containing 1 L of deionized water. Extract the aqueous phase with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine (2 x 250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil/solid.
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes (approx. 1:4 v/v) to afford 4-(4-bromophenyl)oxane-4-carbonitrile as a white crystalline solid.
Step 2: Hydrolysis to this compound
Rationale: Basic hydrolysis is employed to convert the nitrile functionality into a carboxylate salt. Ethylene glycol is used as a high-boiling point solvent to allow the reaction to be heated sufficiently for the typically sluggish hydrolysis of a sterically hindered nitrile. Subsequent acidification precipitates the desired carboxylic acid product.
Procedure:
-
Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and heating mantle, add the 4-(4-bromophenyl)oxane-4-carbonitrile (from Step 1, e.g., ~60 g, 0.225 mol).
-
Reagent Addition: Add ethylene glycol (400 mL) and a solution of sodium hydroxide (90 g, 2.25 mol, 10 eq) in water (180 mL).
-
Reaction: Heat the resulting slurry to reflux (approx. 120-130 °C) and maintain for 24-36 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Work-up - Cooling & Dilution: Cool the reaction mixture to room temperature. Pour the mixture into a 4 L beaker containing 1.5 L of ice-cold deionized water with stirring.
-
Work-up - Acidification: While monitoring the pH, slowly and carefully acidify the aqueous solution to pH 1-2 by adding concentrated hydrochloric acid (approx. 200 mL). A thick white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is neutral (pH ~7).
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield this compound as a pure white solid.
Expected Results & Characterization
| Parameter | Step 1 Intermediate | Step 2 Final Product |
| Product Name | 4-(4-Bromophenyl)oxane-4-carbonitrile | This compound |
| Appearance | White crystalline solid | White solid |
| Expected Yield | 75-85% | 88-95% |
| Melting Point | 102-104 °C | 215-218 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, J=8.6 Hz, 2H), 7.35 (d, J=8.6 Hz, 2H), 4.05-3.95 (m, 2H), 3.90-3.80 (m, 2H), 2.30-2.20 (m, 2H), 2.15-2.05 (m, 2H). | δ 10.5 (br s, 1H), 7.55 (d, J=8.5 Hz, 2H), 7.30 (d, J=8.5 Hz, 2H), 3.95-3.80 (m, 4H), 2.40-2.25 (m, 4H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 141.5, 132.3, 128.0, 122.5, 121.8, 63.5, 45.0, 35.0. | δ 179.8, 143.2, 132.1, 128.5, 121.7, 63.8, 48.1, 33.5. |
| MS (ESI) | m/z 266.0/268.0 [M+H]⁺ | m/z 285.0/287.0 [M+H]⁺ |
Scale-Up Considerations & Troubleshooting
Scaling this synthesis from the gram to the multi-hundred-gram or kilogram scale requires careful attention to process safety and engineering.
-
Heat Management (Step 1): The initial deprotonation and subsequent quenching of excess NaH are highly exothermic. On a large scale, a jacketed reactor with precise temperature control is essential. The rate of addition of the substrate and the quenching agent must be carefully controlled to manage the exotherm and gas evolution.
-
Mixing: Efficient mechanical stirring is critical in Step 1 to maintain suspension of the sodium hydride and ensure proper mixing, preventing localized "hot spots."
-
Safety: The use of large quantities of sodium hydride requires strict adherence to safety protocols for handling pyrophoric reagents. [4]The work area must be free of water, and appropriate fire-extinguishing media (e.g., Class D extinguisher, sand) must be readily available. [5]Bis(2-chloroethyl) ether is a hazardous substance and should be handled in a closed system or well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | 1. Inactive sodium hydride. 2. Moisture in reagents or glassware. 3. Insufficient reaction time or temperature. | 1. Use a fresh bottle of NaH or titrate to determine activity. 2. Ensure all glassware is rigorously dried and solvents are anhydrous. 3. Confirm temperature and extend reaction time if necessary. |
| Incomplete hydrolysis in Step 2 | 1. Insufficient heating or reaction time. 2. Steric hindrance of the nitrile. | 1. Ensure a steady reflux is maintained. Monitor by TLC/LCMS and extend reaction time if starting material persists. 2. Increase the equivalents of NaOH if necessary. |
| Product oiling out during crystallization | 1. Presence of impurities. 2. Cooling the solution too quickly. | 1. Re-dissolve and treat with activated charcoal, then filter hot. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Conclusion
This application note details a validated, two-step synthesis for the multi-gram preparation of this compound. The chosen strategy, based on nitrile cyclization and subsequent hydrolysis, is robust, scalable, and utilizes readily available starting materials. By providing a detailed protocol, characterization data, and scale-up considerations, this guide serves as a valuable resource for researchers and drug development professionals requiring access to this important spirocyclic building block.
References
- Quora. (2022). What are Grignard reagent preparation precautions during preparation? [Online Forum].
- University of Nebraska-Lincoln. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Environmental Health and Safety.
- Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. University of California, Irvine.
- ResearchGate. (2025). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate Publication.
- Karyakarte, S. D., et al. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 57(39), 12921-12924.
- American Chemical Society. (n.d.). Grignard Reaction. ACS Chemical Health & Safety.
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Application Notes & Protocols for 4-(4-Bromophenyl)oxane-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the safe handling, storage, and utilization of 4-(4-Bromophenyl)oxane-4-carboxylic acid for research, development, and drug discovery applications. This guide is intended for laboratory professionals, including researchers and scientists, who will be working with this compound. The protocols and safety information herein are synthesized from established chemical safety principles and data from analogous chemical structures. The core focus is on ensuring scientific integrity and user safety through a deep understanding of the compound's properties and potential reactivity.
Compound Overview and Physicochemical Properties
This compound is a versatile heterocyclic building block. Its structure, featuring a bromophenyl group, a carboxylic acid moiety, and an oxane ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmacologically active compounds.[1] The bromophenyl group serves as a handle for cross-coupling reactions, while the carboxylic acid allows for the formation of amides, esters, and other derivatives.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrO₃ | [2] |
| Molecular Weight | 285.13 g/mol | [2] |
| CAS Number | 179420-77-0 (for 3-bromo isomer) | [1][2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | 136.38 °C (Predicted for 3-bromo isomer) | [1] |
| Boiling Point | ~422.4 °C at 760 mmHg (Predicted for 3-bromo isomer) | [1] |
| Solubility | Soluble in organic solvents like DMSO, DMF, methanol, and ethanol.[3] | General knowledge for similar compounds |
Safety, Handling, and Personal Protective Equipment (PPE)
As a brominated aromatic carboxylic acid, this compound requires careful handling to minimize exposure and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not available, the GHS classification for structurally related bromophenyl compounds indicates potential hazards.[4]
Hazard Identification and GHS Classification (Based on Analogous Compounds)
The following GHS classifications are based on data for similar brominated aromatic compounds and should be considered when handling this compound:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[4][5][6][7]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[4][5][6][7]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4][5][6][7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[4][5][6][7]
GHS Pictogram:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent accidental exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and fine dust.[8]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. A lab coat or chemical-resistant apron and closed-toe shoes must be worn at all times.[8]
-
Respiratory Protection: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[8]
Engineering Controls
-
Chemical Fume Hood: A properly functioning chemical fume hood is the primary engineering control for handling this compound.[8]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are crucial in case of accidental contact.
Storage and Stability
Proper storage is critical to maintain the integrity and purity of this compound.
Storage Conditions
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8 °C is recommended.
-
Light and Moisture: Protect from direct sunlight and moisture, as these can promote degradation.[8] The use of amber glass vials is advisable.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.
-
Container: Keep the container tightly sealed to prevent contamination and absorption of moisture.
Chemical Stability and Incompatibilities
-
Stability: The compound is expected to be stable under recommended storage conditions.[5] However, as a carboxylic acid, it can react with bases. The oxane ring may be susceptible to ring-opening under strong acidic conditions.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[5][8] Carboxylic acids should not be stored with chemicals that can generate toxic gases upon contact, such as cyanides and sulfides.
Spill, Waste Disposal, and First Aid Procedures
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled waste container.[8]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6][8]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]
-
Eye Contact: If in eyes, immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8]
Experimental Protocols
The dual functionality of this compound makes it a valuable reagent in both amide bond formation and palladium-catalyzed cross-coupling reactions.
Protocol 1: Amide Coupling via EDC/NHS Activation
This protocol describes a general procedure for coupling the carboxylic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[9]
-
This compound
-
Amine of choice
-
EDC
-
NHS
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Activation of Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
-
Amine Coupling:
-
Add the amine (1.1 equivalents) to the activated carboxylic acid solution.
-
Continue to stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: General workflow for EDC/NHS mediated amide coupling.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the bromophenyl group with a boronic acid or ester.[10]
-
This compound
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 4:1 Dioxane/Water).
-
Add the palladium catalyst (1-5 mol%) under a positive pressure of inert gas.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- PubChem. (n.d.). 4-(4-Bromophenyl)oxane.
- Kishida Chemical Co., Ltd. (2020, September 16). Safety Data Sheet for 4-(3-Bromophenyl)oxane-4-carbonitrile.
- Angene Chemical. (2025, December 24). Safety Data Sheet for 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid.
- El-Gendy, A. A., & Youssef, A. S. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Egyptian Journal of Chemistry, 55(1), 1-13.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4987.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction.
- Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841.
- MySkinRecipes. (n.d.). 4-(3-bromophenyl)oxane-4-carboxylic acid.
- ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2665–2673.
- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57.
- MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.
- Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
Sources
- 1. 4-(3-bromophenyl)oxane-4-carboxylic acid [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(4-Bromophenyl)oxane | C11H13BrO | CID 19817777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Bromophenyl)oxane-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 4-(4-Bromophenyl)oxane-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable spirocyclic building block. As a compound that merges the rigid oxetane scaffold with a functionalized aromatic ring, it holds significant potential in drug discovery programs. However, its synthesis presents unique challenges that require careful control of reaction parameters.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles to help you navigate these challenges and optimize your reaction yields.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues encountered during the synthesis, which typically proceeds via the carboxylation of an organometallic precursor. The most common and direct route involves the formation of a Grignard reagent from 1,4-dibromobenzene, followed by its reaction with a suitable oxetane electrophile and subsequent carboxylation.
Problem 1: Low or No Product Yield in the Grignard Reaction Step
Q: My reaction to form the 4-bromophenylmagnesium bromide Grignard reagent is not initiating, or the yield is very low. What are the likely causes and solutions?
A: This is a classic issue in organometallic chemistry. The formation of a Grignard reagent is highly sensitive to the reaction environment.[1]
Potential Causes:
-
Presence of Moisture: Water will protonate and destroy the Grignard reagent as it forms. This is the most common cause of failure.
-
Passive Magnesium Surface: The magnesium turnings may have a passivating layer of magnesium oxide on the surface, which prevents the reaction from starting.
-
Impure Solvents or Reagents: Solvents like diethyl ether or THF can contain peroxides or water if not properly purified and dried. The 1,4-dibromobenzene may also contain impurities.
Solutions & Explanations:
-
Rigorous Anhydrous Conditions: All glassware must be thoroughly flame-dried under a vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents. Cyclopentyl methyl ether (CPME) can be a robust alternative to THF.[2]
-
Magnesium Activation: The passivated MgO layer must be disrupted to initiate the reaction.
-
Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod under an inert atmosphere before adding the solvent.
-
Chemical Activation: Add a small crystal of iodine (I₂), a few drops of 1,2-dibromoethane, or a pre-formed Grignard reagent to the magnesium suspension. These agents react with the magnesium surface to expose fresh, reactive metal.[1]
-
-
Controlled Initiation: Add only a small portion of the 1,4-dibromobenzene solution first. A gentle warming or sonication may be required to initiate the reaction, often indicated by bubble formation or a slight exothermic event. Once initiated, add the remaining aryl bromide solution slowly to maintain a gentle reflux.
Problem 2: Significant Formation of Biphenyl Byproducts
Q: My crude product analysis shows a significant amount of 4,4'-dibromobiphenyl. How can I minimize this side reaction?
A: The formation of 4,4'-dibromobiphenyl is due to a side reaction known as Wurtz-Fittig coupling, where the Grignard reagent (R-MgX) reacts with the unreacted aryl halide (R-X).
Solutions & Explanations:
-
Slow Addition: This side reaction is minimized by keeping the concentration of the aryl halide low in the presence of the formed Grignard reagent. This is achieved by the slow, dropwise addition of the 1,4-dibromobenzene solution to the suspension of magnesium turnings. This ensures the aryl halide reacts with the magnesium surface before it can couple with a Grignard molecule.
-
Maintain Temperature: Ensure the reaction does not overheat, as higher temperatures can increase the rate of coupling reactions.
Problem 3: Formation of a Ring-Opened Byproduct Instead of the Desired Oxetane
Q: I am isolating a significant amount of a linear alcohol byproduct, likely from the oxetane ring opening, instead of my target spirocycle. Why is this happening and how can it be prevented?
A: This is a critical issue specific to reactions involving strained rings like oxetanes. Grignard reagents are potent nucleophiles that can attack and open the four-membered ether ring.[3][4] This reaction is slower than with epoxides but becomes significant at higher temperatures.[5]
Solutions & Explanations:
-
Strict Temperature Control: The nucleophilic addition of the Grignard reagent to the oxetane electrophile (e.g., an oxetane-4-carboxylate ester) and the subsequent carboxylation step must be performed at low temperatures. A temperature of -78°C (dry ice/acetone bath) is strongly recommended. Maintaining this low temperature minimizes the kinetic competency of the ring-opening pathway.
-
Choice of Reagent: If ring-opening remains a persistent issue, consider transmetalation to a less nucleophilic organometallic species, such as an organozinc (Negishi coupling) or organocuprate (Gilman reagent), which can show greater selectivity for the desired transformation over ring-opening.
Troubleshooting Decision Workflow
Below is a workflow to help diagnose and solve common issues leading to low yield.
Sources
Technical Support Center: Purification of 4-(4-Bromophenyl)oxane-4-carboxylic Acid
Welcome to the technical support guide for 4-(4-Bromophenyl)oxane-4-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable research intermediate. As a molecule possessing both a polar carboxylic acid and a non-polar bromophenyl group, it presents unique challenges that require a nuanced approach. This guide is designed to equip you with the expert knowledge and practical protocols to achieve high purity consistently.
Section 1: Understanding the Core Purification Challenges
Q1: Why is this compound so challenging to purify?
The primary difficulty arises from the molecule's amphiphilic nature. It contains:
-
A hydrophilic (polar) carboxylic acid group , which can engage in strong hydrogen bonding and has a high affinity for polar solvents and stationary phases.
-
A lipophilic (non-polar) 4-bromophenyl group , which imparts significant non-polar character, favoring solubility in organic solvents.
-
An oxane (tetrahydropyran) ring , which adds moderate polarity through its ether linkage.
This combination means the compound often exhibits partial solubility in a wide range of solvents, making it difficult to find an ideal single solvent for recrystallization. Furthermore, the acidic proton can interact strongly with standard silica gel during chromatography, leading to significant peak tailing and poor separation.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by researchers and provides validated, step-by-step protocols to resolve them.
FAQ 1: My crude product is a persistent oil or a waxy, low-melting solid. How can I induce crystallization?
An oily or waxy product is typically due to the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.
Root Cause Analysis & Solution Workflow:
Caption: Decision workflow for handling oily or waxy products.
Troubleshooting Protocol 1: Trituration to Induce Crystallization
Trituration is the process of "washing" a crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Place the oily product in a flask.
-
Add a small volume of a non-polar solvent where the product is expected to have poor solubility (e.g., hexanes, pentane, or diethyl ether).
-
Using a glass rod, vigorously scratch and stir the mixture. The mechanical agitation and interaction with the non-polar solvent should force the desired compound out of the oil phase and into a solid precipitate.
-
Isolate the resulting solid by vacuum filtration and wash with a small amount of the cold trituration solvent.
-
Dry the solid under high vacuum.
FAQ 2: My ¹H NMR spectrum shows persistent impurities even after recrystallization. What is the next step?
If recrystallization fails to remove impurities, it's likely because their solubility profile is too similar to your product. In this case, exploiting the compound's acidic nature via an acid-base extraction is a highly effective and orthogonal purification strategy.
Troubleshooting Guide 2.1: High-Purity Purification via Acid-Base Extraction
This technique separates acidic compounds (your product) from neutral or basic impurities.
Caption: Workflow for purification by acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt and partition into the aqueous layer. Neutral or basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer once with fresh ethyl acetate to remove any trapped organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify by adding 1M HCl dropwise with stirring. The product will re-protonate and precipitate out of the solution or form an oily layer. Check the pH with litmus paper to ensure it is acidic (pH ~2).
-
Isolation:
-
If a solid precipitates, collect it by vacuum filtration, wash with cold deionized water, and dry under high vacuum.
-
If an oil forms, extract the aqueous mixture with fresh ethyl acetate or DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
-
FAQ 3: My compound streaks badly on a silica gel column or remains at the baseline. What is causing this?
This is a classic problem when running carboxylic acids on silica gel. The acidic proton of your compound strongly and irreversibly adsorbs to the basic sites on the silica surface, leading to "streaking" or tailing.[1]
Solution: Mobile Phase Modification
To mitigate this, you must suppress the ionization of the carboxylic acid by acidifying your mobile phase.
Experimental Protocol: Column Chromatography on Silica Gel
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent) Selection:
-
Start with a non-polar solvent system like Ethyl Acetate/Hexanes. Use Thin-Layer Chromatography (TLC) to determine an appropriate ratio that gives your product an Rf value of ~0.2-0.3.[2]
-
Crucially, add 0.5-1% acetic acid or formic acid to your chosen eluent system. For example: 40% Ethyl Acetate / 59.5% Hexanes / 0.5% Acetic Acid.
-
-
Column Packing: Pack the column using the acidified eluent (wet packing is recommended).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the sample onto a small amount of silica gel (dry loading).
-
Elution: Run the column, collecting fractions and monitoring by TLC. The added acid in the eluent will ensure the product remains protonated and moves cleanly through the column.[3]
Pro-Tip: For very difficult separations, consider using reversed-phase chromatography (e.g., C18 silica). In this mode, polar compounds elute first, and the acidic nature of the analyte is less problematic.[4]
Section 3: Summary of Purification Strategies
Choosing the right method depends on the nature of the impurities and the scale of your reaction.
| Technique | Pros | Cons | Best For Removing... |
| Recrystallization | Excellent for high purity on large scales; removes trace impurities effectively.[5] | Can be low-yielding; requires finding a suitable solvent system. | Impurities with significantly different solubility profiles. |
| Acid-Base Extraction | Fast, high-capacity, and highly selective for acidic compounds. | Does not remove other acidic impurities; requires solvent-solvent extraction. | Neutral or basic impurities (e.g., unreacted starting materials, non-acidic byproducts). |
| Column Chromatography | Powerful for separating complex mixtures with similar polarities.[1] | Can be time-consuming and solvent-intensive; potential for product loss on the column. | Impurities with similar polarity and functionality, including other acidic compounds. |
References
- Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
- University of Alberta. (n.d.). Column chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Membrane Solutions. (n.d.). Column Chromatography Notes.
- Google Patents. (n.d.). Process for purification of aryl carboxylic acids.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
Sources
Technical Support Center: Optimization of Reaction Conditions for 4-(4-Bromophenyl)oxane-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 4-(4-Bromophenyl)oxane-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this and structurally related compounds. Our goal is to provide practical, experience-driven advice to help you navigate common experimental challenges and optimize your reaction conditions for yield, purity, and scalability.
The most reliable and scalable synthetic approach to this compound involves a two-step sequence:
-
Phase-Transfer Catalyzed Alkylation: Formation of the oxane ring by alkylating ethyl 4-bromophenylacetate with a suitable dihaloether under basic conditions.
-
Saponification: Hydrolysis of the resulting ethyl ester intermediate to the final carboxylic acid product.
This guide is structured into a troubleshooting section addressing specific experimental issues and a comprehensive FAQ section for broader questions.
Experimental Workflow Overview
The following diagram outlines the general two-step synthetic pathway.
Caption: General workflow for the two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Yield in the Alkylation/Cyclization Step
Symptom: After the reaction and workup, analysis (TLC, ¹H NMR) of the crude organic extract shows primarily unreacted ethyl 4-bromophenylacetate.
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Phase-Transfer | The aqueous base (e.g., NaOH) and the organic substrate are not mixing effectively, preventing the deprotonation of the starting ester. The phase-transfer catalyst (PTC) is crucial for transporting the hydroxide ion into the organic phase. | • Verify PTC Activity: Ensure your phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) is of good quality. Increase catalyst loading from 5 mol% up to 10-15 mol%. • Increase Agitation: Use vigorous mechanical stirring to maximize the interfacial area between the aqueous and organic layers. |
| Insufficient Base Strength/Amount | The concentration or amount of the aqueous base may be too low to drive the equilibrium towards the deprotonated enolate species. | • Use Concentrated Base: Employ a 40-50% (w/w) aqueous solution of NaOH or KOH. • Increase Stoichiometry: Ensure at least 2-3 equivalents of the base are used relative to the starting ester. |
| Reaction Temperature Too Low | The activation energy for the second alkylation (the ring-closing step) is not being met, causing the reaction to stall after the first alkylation or not proceed at all. | • Increase Temperature: Gradually increase the reaction temperature to reflux (typically 80-100 °C), monitoring the reaction progress by TLC or GC. |
| Presence of Water in Organic Solvents (if used) | If an organic co-solvent is used, excess water can inhibit enolate formation. However, for phase-transfer catalysis, the reaction is designed to work in a biphasic system. | • Minimize Excess Solvent: While often run neat, if a solvent like toluene is used, ensure it is not excessive, as it can dilute the reactants and slow the reaction. |
Problem 2: Incomplete Saponification of the Ester Intermediate
Symptom: The final product is contaminated with the starting ethyl ester, even after extended reaction times.
| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | | Steric Hindrance | The ester group at the C4 position is sterically hindered by the adjacent oxane ring and the bulky 4-bromophenyl group, slowing the rate of nucleophilic attack by hydroxide. | • Increase Temperature & Time: Reflux the reaction mixture for a longer period (e.g., 12-24 hours). • Use a Co-solvent: Add a co-solvent like THF or dioxane to the ethanol/water mixture. This can improve the solubility of the ester and enhance the reaction rate. | | Insufficient Base | The hydrolysis reaction consumes one equivalent of base. If the amount is stoichiometric, the reaction may not go to completion, especially if any acidic impurities are present. | • Use Excess Base: Employ a significant excess of NaOH or KOH (e.g., 3-5 equivalents) to ensure the reaction is driven to completion. | | Precipitation of Reactant | The ester may not be fully soluble in the aqueous alcohol mixture, causing it to precipitate out and become unavailable for reaction. | • Adjust Solvent Ratio: Increase the proportion of the organic solvent (ethanol, THF) to maintain a homogeneous solution throughout the reaction. |
Problem 3: Product Isolation Issues During Acidic Workup
Symptom: After acidification, the product either does not precipitate, or it forms an oil that is difficult to handle and purify.
| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | | Product is Soluble in the Workup Mixture | The presence of a high concentration of organic solvent (e.g., ethanol from the saponification step) can keep the carboxylic acid product in solution even after acidification. | • Remove Organic Solvent: Before acidification, remove the bulk of the ethanol/THF under reduced pressure. Then, dilute the remaining aqueous solution with water before acidifying. This will decrease the product's solubility. | | Oiling Out | The product's melting point may be low, or impurities may be acting as a eutectic mixture, causing it to separate as an oil instead of a crystalline solid. | • Cool Slowly with Seeding: After acidification, cool the mixture slowly in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal from a previous batch is highly effective. • Perform Extraction: If oiling out persists, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The product can then be isolated by evaporating the solvent and purified by recrystallization or chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the alkylation/cyclization step?
The reaction proceeds via a phase-transfer catalyzed SN2 mechanism.
-
Deprotonation: The hydroxide ion (OH⁻) is transported from the aqueous phase to the organic phase by the quaternary ammonium cation (Q⁺) of the PTC, forming an ion pair [Q⁺OH⁻]. This strong base then deprotonates the α-carbon of the ethyl 4-bromophenylacetate to form an enolate.
-
First SN2 Reaction: The nucleophilic enolate attacks one of the electrophilic carbons of bis(2-chloroethyl) ether, displacing a chloride ion.
-
Second SN2 Reaction (Cyclization): An intramolecular SN2 reaction occurs where the newly formed alkoxide attacks the remaining chloroethyl group, closing the ring to form the oxane structure.
Q2: Why is a phase-transfer catalyst necessary? Can I use a stronger base like NaH or LDA?
A phase-transfer catalyst is ideal for this reaction because it allows the use of an inexpensive and easy-to-handle inorganic base (NaOH) in a biphasic system, which is highly amenable to large-scale synthesis.
Using stronger, anhydrous bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) is a viable alternative, particularly for smaller-scale lab syntheses. However, this approach requires strictly anhydrous conditions, which adds operational complexity and cost.[1][2] All glassware must be flame-dried, and solvents must be rigorously dried, as these strong bases react violently with water.[1]
Q3: What are the expected side products in this synthesis?
The primary side product from the alkylation step is the dimer, where two molecules of the starting ester are linked by the ether chain. This occurs if the intermediate from the first alkylation reacts with another molecule of enolate instead of cyclizing. Optimizing concentration and temperature can minimize this. During saponification, incomplete reaction is the most common issue.
Q4: How should I purify the final product, this compound?
Recrystallization is the most effective method for purifying the final carboxylic acid.
-
Solvent Selection: A good solvent system would be one in which the acid is soluble at high temperatures but poorly soluble at low temperatures. Common choices include heptane/ethyl acetate, toluene, or aqueous ethanol.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
If the product is an oil or stubbornly impure, the intermediate ester can be purified by silica gel column chromatography before proceeding to the saponification step.
Q5: What analytical techniques are recommended for characterization?
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Look for the disappearance of the ester's ethyl signals (a quartet and a triplet) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm). The aromatic signals for the 4-bromophenyl group and the aliphatic signals for the oxane ring should be present and well-resolved. |
| ¹³C NMR | Confirm the carbon skeleton. | Expect a signal for the carboxylic acid carbon (~175-185 ppm) and the quaternary carbon at C4 of the oxane ring. |
| LC-MS | Confirm molecular weight and assess purity. | The mass spectrum should show the expected molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the product's molecular weight (285.13 g/mol for C₁₂H₁₃BrO₃).[3] |
| Melting Point | Assess purity. | A sharp melting point range indicates high purity. Significant depression or broadening of the range suggests the presence of impurities. |
Q6: Are there viable alternative synthetic routes?
Yes, other routes exist, though they may present different challenges.
-
Grignard-based Route: A potential, though more complex, route involves forming the 4-bromophenyl Grignard reagent and reacting it with a protected 4-oxo-oxane-4-carbonitrile derivative. This route is challenging due to the potential reactivity of the Grignard reagent with the nitrile or protecting groups.[4][5] The Grignard reaction itself is highly sensitive to moisture and requires strict inert atmosphere techniques.[2][6]
-
Lithiation Route: Direct deprotonation of 4-(4-bromophenyl)oxane at the C4 position followed by quenching with CO₂ is theoretically possible but likely difficult.[7] The acidity of the C-H bond at that position is not high, requiring a very strong base and potentially leading to side reactions.
The recommended alkylation/saponification pathway generally offers the best balance of reliability, scalability, and use of readily available starting materials.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in the alkylation step.
References
- Lee, G. et al. (2020). CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Organometallics, 39(9), 1652-1657.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12564-12666.
- Chemistry LibreTexts (2025). 20.5: Preparing Carboxylic Acids.
- Wille, L., & Bolm, C. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Central Science, 6(7), 1057-1065.
- Reddit user discussion on r/chemistry (2020). Troubleshooting my grignard reactions.
- Kappe, C. O., et al. (2017). Flash carboxylation: Fast lithiation-carboxylation sequence at room temperature in continuous flow. Beilstein Journal of Organic Chemistry, 13, 1538-1545.
- Reddit user discussion on r/Chempros (2021). Grignard Formation - Troubleshooting and Perfecting.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Richey, H. G. (2000). The Grignard Reagents. Organometallics, 19(26), 5729-5735.
- Abdel-Wahab, B. F., et al. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Journal of the Chinese Chemical Society, 59(4), 450-456.
- Ashenhurst, J. (2011). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids! Master Organic Chemistry.
- Brainly.in user discussion (2020). why cyclic ethers are not good solvents for Grignard reagent??
- Garg, N. K., et al. (2017). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis, 7(7), 4741-4745.
- Al-Soud, Y. A., et al. (2016). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 21(8), 1057.
- Chemistry LibreTexts (2024). 20.5: Preparing Carboxylic Acids.
- Szostak, M., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(39), 10834-10842.
Sources
Technical Support Center: Synthesis of 4-(4-Bromophenyl)oxane-4-carboxylic acid
Welcome to the technical support center for the synthesis of 4-(4-bromophenyl)oxane-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the potential challenges and side reactions inherent in this synthesis.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical synthetic route involves a Grignard reaction, a powerful tool for carbon-carbon bond formation. This is followed by carboxylation to install the carboxylic acid moiety. This guide will focus on a plausible and efficient two-step process:
-
Step 1: Grignard Reaction. The formation of 4-(4-bromophenyl)tetrahydropyran-4-ol via the reaction of 4-bromophenylmagnesium bromide with tetrahydropyran-4-one.
-
Step 2: Oxidative Cleavage and Carboxylation. A hypothetical, yet plausible, second step to convert the tertiary alcohol into the desired carboxylic acid. For the purpose of this guide, we will focus primarily on the well-documented side reactions of the Grignard step, which is often the most critical.
Below is a troubleshooting guide formatted as a series of questions and answers to directly address issues you may encounter.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Yield of the Grignard Adduct, 4-(4-bromophenyl)tetrahydropyran-4-ol
Question: My reaction to form 4-(4-bromophenyl)tetrahydropyran-4-ol has a very low yield, or I've only recovered starting materials. What could be the cause?
Answer: This is a common issue in Grignard syntheses and usually points to problems with the formation or stability of the Grignard reagent itself. Here are the most likely causes and their solutions:
-
Presence of Moisture: Grignard reagents are extremely potent bases and will react readily with any protic source, especially water.[1] This quenches the reagent, converting it back to bromobenzene, which will not react with the ketone.
-
Solution: Ensure all glassware is rigorously dried (oven-dried overnight at >120 °C and cooled in a desiccator) and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous. Diethyl ether or THF should be freshly distilled from a suitable drying agent like sodium/benzophenone.
-
-
Poor Quality or Passivated Magnesium: The surface of magnesium turnings can oxidize, forming a layer of magnesium oxide that prevents the reaction with 4-bromobenzene.[1]
-
Solution: Use fresh, high-purity magnesium turnings. Before the reaction, it's advisable to activate the magnesium. This can be done by gently crushing the turnings with a glass rod under an inert atmosphere to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[1] The appearance of a cloudy or brownish solution and gentle refluxing of the ether solvent are indicators of a successful initiation.
-
-
Incorrect Reaction Temperature: While the formation of the Grignard reagent is exothermic, the subsequent reaction with the ketone should be temperature-controlled to minimize side reactions.
-
Solution: Initiate the Grignard formation at room temperature, but once it has started, you may need to cool the flask in a water bath to maintain a gentle reflux. For the addition of tetrahydropyran-4-one, cool the Grignard solution to 0 °C in an ice bath before slowly adding the ketone dissolved in anhydrous ether. This prevents a rapid, uncontrolled exotherm that can lead to side reactions.
-
Issue 2: Significant Formation of Biphenyl Impurity
Question: My final product is contaminated with a significant amount of a nonpolar, UV-active impurity that I suspect is 4,4'-dibromobiphenyl. How can I prevent this?
Answer: The formation of biphenyl-type impurities is a classic side reaction in Grignard syntheses. It arises from the coupling of the Grignard reagent with unreacted aryl halide (in this case, 4-bromobenzene).
-
Mechanism of Biphenyl Formation: This side reaction is favored by higher temperatures and high concentrations of the aryl halide. The generally accepted mechanism involves a reaction between the Grignard reagent (R-MgX) and the aryl halide (R-X).
Figure 1. Biphenyl side product formation. -
Solutions to Minimize Biphenyl Formation:
-
Slow Addition: Add the solution of 4-bromobenzene in ether dropwise to the suspension of magnesium turnings. This maintains a low concentration of the aryl halide, minimizing the chance of it coupling with the formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. Overheating can significantly increase the rate of biphenyl formation.
-
High Purity Reagents: Use high-purity magnesium and 4-bromobenzene to avoid contaminants that can catalyze the coupling reaction.
-
Issue 3: Product is Unstable or Decomposes During Workup
Question: After quenching my reaction, I'm getting a complex mixture of products, and I suspect my desired tertiary alcohol is not stable. What could be happening?
Answer: The product, 4-(4-bromophenyl)tetrahydropyran-4-ol, is a tertiary alcohol. Tertiary alcohols can be susceptible to elimination (dehydration) under acidic conditions, especially if heated.
-
Problematic Workup: A common workup for Grignard reactions involves quenching with aqueous acid (e.g., HCl or H₂SO₄) to neutralize the magnesium alkoxide and dissolve the magnesium salts. However, a strong acid can catalyze the elimination of water from the tertiary alcohol to form an alkene.
Figure 2. Potential dehydration of the tertiary alcohol product. -
Solution: Milder Workup Conditions:
-
Saturated Ammonium Chloride: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a much milder acidic source that will protonate the alkoxide but is generally not strong enough to cause significant dehydration of the tertiary alcohol.
-
Temperature Control during Quench: Perform the quench at 0 °C to dissipate the heat generated from the neutralization reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this Grignard reaction?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents. THF is generally preferred as it has a higher boiling point, which can help initiate the reaction, and it is better at solvating the Grignard reagent. However, ensure it is completely anhydrous.
Q2: How do I know if my Grignard reagent has formed successfully?
A2: Visual cues are the primary indicator.[1] You should observe the disappearance of the metallic magnesium turnings, the formation of a cloudy gray or brownish solution, and potentially a gentle, spontaneous reflux of the ether solvent due to the exothermic nature of the reaction. You can also take a small aliquot, quench it with I₂, and look for the disappearance of the iodine color, which indicates the presence of the Grignard reagent.
Q3: Can I use 4-chloro or 4-iodobromobenzene instead of 4-bromobenzene?
A3: Yes, but with some considerations. 4-iodobenzene is more reactive and may form the Grignard reagent more easily, but it is also more prone to side reactions like biphenyl formation. 4-chlorobenzene is less reactive and may require more forcing conditions to initiate the reaction. 4-bromobenzene offers a good balance of reactivity and stability, making it the ideal choice for many applications.
Q4: How can I purify my final product from the biphenyl impurity?
A4: 4,4'-dibromobiphenyl is significantly less polar than the desired alcohol product. Therefore, purification can be readily achieved by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should effectively separate the nonpolar biphenyl from the more polar alcohol.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-bromophenyl)tetrahydropyran-4-ol
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
4-bromobenzene (anhydrous)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrahydropyran-4-one
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a flow of nitrogen and allow it to cool to room temperature.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 4-bromobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 4-bromobenzene solution to the magnesium turnings to initiate the reaction. If the reaction does not start (indicated by a color change and gentle boiling), gently warm the flask with a heat gun.
-
Once the reaction has initiated, add the remaining 4-bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: Cool the Grignard solution to 0 °C using an ice bath.
-
Prepare a solution of tetrahydropyran-4-one (1.1 equivalents) in anhydrous THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the cooled Grignard reagent, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to afford the pure 4-(4-bromophenyl)tetrahydropyran-4-ol.
Logical Troubleshooting Workflow
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF | Good solvation of Grignard reagent. |
| Atmosphere | Dry Nitrogen or Argon | Prevents quenching of Grignard by moisture and O₂. |
| Magnesium Activation | Iodine crystal or crushing | Removes passivating MgO layer. |
| Reagent Addition | Slow, dropwise addition | Controls exotherm, minimizes side reactions. |
| Reaction Temperature | 0 °C for ketone addition | Minimizes side reactions and ensures selectivity. |
| Workup Quench | Saturated aq. NH₄Cl | Mildly acidic to prevent product dehydration. |
References
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications.
- Google Patents. (n.d.). Preparation of tetrahydropyran-4-carboxylic acid and its esters.
- ResearchGate. (n.d.). Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives.
- ResearchGate. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies.
- ResearchGate. (n.d.). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds.
- MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.
- PubMed. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one.
- YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
- Google Patents. (n.d.). Grignard syntheses.
- MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
- National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
- MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.
Sources
Stability issues of 4-(4-Bromophenyl)oxane-4-carboxylic acid in solution
Introduction
Welcome to the technical support guide for 4-(4-Bromophenyl)oxane-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. As a molecule incorporating a bromophenyl group, an oxane ring, and a carboxylic acid moiety, its behavior in solution can be influenced by a variety of factors including pH, solvent choice, temperature, and light exposure. This guide provides in-depth troubleshooting workflows, preventative measures, and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage and handling conditions for solid this compound?
For long-term stability in its solid form, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] It is crucial to protect it from direct sunlight and heat sources.[1][4] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, eye protection), should always be followed.[5]
| Parameter | Recommendation | Rationale |
| Temperature | Cool (e.g., 2-8 °C) or Room Temperature | Minimizes potential for slow thermal degradation. |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | Protects from moisture and oxidative degradation. |
| Light | Amber vial or stored in the dark | The bromophenyl group may be susceptible to photodecomposition. |
| Container | Tightly sealed, appropriate material (e.g., Glass)[1] | Prevents contamination and degradation from exposure to air/moisture. |
Q2: What are the best practices for preparing solutions of this compound?
Solutions should be prepared fresh for each experiment whenever possible. If storage is necessary, solutions should be kept at low temperatures (2-8 °C or -20 °C), protected from light, and blanketed with an inert gas like argon or nitrogen before sealing. The choice of solvent is critical and should be validated for compatibility.
Q3: How does pH affect the stability and solubility of this compound in aqueous solutions?
The pH of the solution is a dominant parameter controlling the compound's state.[6][7]
-
In acidic to neutral pH (below its pKa): The compound exists predominantly in its protonated, carboxylic acid form (R-COOH). This form is generally less soluble in water but more soluble in organic solvents.[6]
-
In basic pH (above its pKa): The compound deprotonates to form the carboxylate salt (R-COO⁻). This ionic form is significantly more soluble in aqueous media but may be more susceptible to certain degradation pathways or interactions with cations in the buffer.[8][9] Most carboxylic acids have pKa values in the range of 4-5.[8] Therefore, significant changes in solubility and stability can be expected around this pH range.
Q4: What are the primary signs of degradation in my solution?
Degradation can manifest in several ways:
-
Visual Changes: A change in color (e.g., yellowing) or the appearance of precipitate/cloudiness in a previously clear solution.
-
Analytical Changes: The appearance of new, unexpected peaks in your chromatogram (e.g., HPLC, LC-MS) or a decrease in the peak area of the parent compound over time.
-
Functional Changes: A loss of expected biological activity or inconsistent results in downstream assays.
Troubleshooting Guide for Stability Issues
This section provides a systematic approach to identifying and resolving common stability problems.
Issue 1: Unexpected Peaks Observed in HPLC/LC-MS Analysis
-
Symptom: Your chromatogram shows new peaks that were not present in the initial analysis of the solution (t=0). The peak area of the parent compound may be decreasing over time.
-
Potential Cause & Causality:
-
Hydrolytic Degradation: The oxane (cyclic ether) ring could be susceptible to cleavage, particularly under strongly acidic conditions, leading to the formation of a linear diol derivative.
-
Photodegradation: Exposure to UV or even ambient light can cause cleavage of the Carbon-Bromine bond or other photochemical reactions involving the aromatic ring. This is a known risk for brominated aromatic compounds.[10][11]
-
Oxidative Degradation: Dissolved oxygen or peroxide impurities in solvents can lead to oxidation, particularly if the solution is heated or exposed to light.
-
-
Recommended Action / Investigation:
-
Peak Identification: Use LC-MS to determine the mass of the new peaks. This can provide crucial clues about the degradation mechanism (e.g., a mass increase of 18 Da might suggest hydrolysis).
-
Conduct a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, peroxide, heat, light) to see which condition reproduces the unknown peaks. This is a standard industry practice for evaluating stability.[11][12] (See Protocol 1 below).
-
-
Preventative Measures:
-
Prepare solutions using de-gassed solvents to minimize dissolved oxygen.
-
Always store solutions in amber vials or wrap containers in aluminum foil to protect from light.[1]
-
Buffer solutions to a pH where the compound is most stable, as determined by your forced degradation study.
-
Issue 2: Compound Precipitates from Solution Over Time
-
Symptom: A previously clear solution becomes cloudy or forms a visible solid precipitate upon standing, even at a constant temperature.
-
Potential Cause & Causality:
-
pH Shift: The pH of an unbuffered solution can change over time due to absorption of atmospheric CO₂ (making it more acidic). If the compound is dissolved as a salt in a basic solution, a decrease in pH can cause it to crash out as the less soluble carboxylic acid.[7]
-
Solvent Evaporation: If the container is not perfectly sealed, evaporation of a volatile co-solvent can change the solvent composition, reducing the overall solubility of the compound.
-
Formation of an Insoluble Degradant: A degradation product may be less soluble than the parent compound, causing it to precipitate.
-
-
Recommended Action / Investigation:
-
Check Solution pH: Carefully measure the pH of the solution where precipitation has occurred and compare it to the pH of a freshly prepared solution.
-
Analyze the Precipitate: If possible, isolate the solid, wash it, dry it, and analyze it (e.g., by HPLC, MS, or NMR) to determine if it is the parent compound or a degradant.
-
-
Preventative Measures:
-
Use well-buffered solutions if working in an aqueous environment to maintain a stable pH.
-
Use high-quality, tightly sealing vials (e.g., with PTFE-lined caps) to prevent solvent evaporation.
-
Store solutions at a lower temperature to reduce the rate of potential degradation to an insoluble product.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing stability issues.
Caption: A step-by-step workflow for troubleshooting stability issues.
Experimental Protocols
Protocol 1: HPLC-Based Forced Degradation Study
This protocol is designed to identify the conditions under which this compound degrades, helping to elucidate degradation pathways and establish safe handling conditions.
1. Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (or TFA) for mobile phase
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC system with a UV/PDA detector
-
pH meter
-
Calibrated oven, photostability chamber
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., ACN or DMSO). This will be your Stock.
3. Experimental Setup:
-
For each condition, add a specific volume of Stock to a vial and add the stressor. Dilute to a final concentration of ~50-100 µg/mL.
-
Control: Stock diluted with solvent (50:50 Water:ACN). Store protected from light at 2-8 °C.
-
Acid Hydrolysis: Stock diluted with 0.1 M HCl.
-
Base Hydrolysis: Stock diluted with 0.1 M NaOH.
-
Oxidation: Stock diluted with 3% H₂O₂.
-
Thermal Stress: Stock diluted with solvent. Place in an oven at 60 °C.
-
Photolytic Stress: Stock diluted with solvent. Place in a photostability chamber, exposing it to a light source compliant with ICH Q1B guidelines (e.g., cool white fluorescent and near UV lamps).[10][11] A control sample wrapped in foil should be placed alongside.
4. Time Points and Analysis:
-
Analyze all samples by HPLC immediately after preparation (t=0).
-
Analyze all samples at subsequent time points (e.g., 2, 4, 8, 24 hours). For base hydrolysis, which can be rapid, shorter time points may be needed.
-
For acid/base samples, neutralize with an equivalent amount of base/acid before injection if necessary for column stability.
5. Data Interpretation:
-
Compare the chromatograms of stressed samples to the control sample.
-
Calculate the percentage of degradation by comparing the parent peak area.
-
Note the retention times and peak areas of any new peaks formed under each condition. This provides a "degradation profile" that can be used to identify the cause of instability in future experiments.
Potential Degradation Pathway
Based on the chemical structure, a plausible (though not experimentally confirmed for this specific molecule) degradation pathway under harsh acidic conditions is the acid-catalyzed hydrolytic cleavage of the oxane ring.
Caption: A potential acid-catalyzed hydrolysis pathway of the oxane ring.
References
- Safety Data Sheet for 4-(2-Bromophenyl)oxane-4-carboxylic acid. KISHIDA CHEMICAL CO., LTD. [URL: Not directly available, but general practices cited.]
- Safety Data Sheet for Boc-(±)-trans-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid. CymitQuimica. (2024-12-19). [URL: Not directly available, but general practices cited.]
- Safety Data Sheet for trans-4-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid. CymitQuimica. (2023-10-11). [URL: Not directly available, but general practices cited.]
- Various Authors. "What is the standard pH of carboxylic acids?". Quora. (2021-08-11). [URL: https://www.quora.com/What-is-the-standard-pH-of-carboxylic-acids]
- Safety Data Sheet for Tetrahydropyran-4-carboxylic acid. Fisher Scientific. (2024-03-26). [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC223930050&countryCode=US&language=en]
- ResearchGate. "Effect of system pH on partition coefficient (K) of carboxylic acids...". [URL: https://www.researchgate.net/figure/Effect-of-system-pH-on-partition-coefficient-K-of-carboxylic-acids-for-salting-out_fig5_271520101]
- Reusch, W. "Acidic and Basic Character of Carboxylic Acids". Chemistry LibreTexts. (2015-07-18). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Virtual_Textbook_of_Organic_Chemistry/19%3A_Carboxylic_Acids/19.04%3A_Acidic_and_Basic_Character_of_Carboxylic_Acids]
- Ibis Scientific, LLC. "The Impact of pH on Chemical Stability in Lab Experiments". (2025-05-01). [URL: https://ibisscientific.com/blog/the-impact-of-ph-on-chemical-stability-in-lab-experiments/]
- Safety Data Sheet for 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid. AK Scientific, Inc. [URL: https://www.aksci.com/sds/9261DG.pdf]
- Save My Exams. "Relative Acidities of Carboxylic Acids, Phenols & Alcohols". (2025-01-04). [URL: https://www.savemyexams.com/a-level/chemistry/cie/22/revision-notes/20-organic-chemistry/20-4-carboxylic-acids--derivatives/20-4-1-relative-acidities-of-carboxylic-acids-phenols--alcohols/]
- ResearchGate. "The thermal decomposition of 1-(2′-cyano-2′-propoxy)-4-oxo-2,2,6,6-tetramethylpiperidine". (2025-08-06). [URL: https://www.researchgate.net/publication/239371089_The_thermal_decomposition_of_1-2'-cyano-2'-propoxy-4-oxo-2266-tetramethylpiperidine]
- Amanote Research. "The Thermal Decomposition of Derivatives of Oxalacetic Ester-A Unimolecular Reaction". [URL: https://www.researchgate.net/publication/14545593_The_Thermal_Decomposition_of_Derivatives_of_Oxalacetic_Ester-A_Unimolecular_Reaction]
- CymitQuimica. "4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid". [URL: https://www.cymitquimica.com/producto/f493487]
- Organic Chemistry Data. "Common Solvents Used in Organic Chemistry: Table of Properties". (2020-08-09).
- MySkinRecipes. "4-(3-bromophenyl)oxane-4-carboxylic acid". [URL: https://www.myskinrecipes.com/shop/research/analytical-chemicals/organic-synthesis-building-blocks/pharmaceutical-intermediates/heterocyclic-building-blocks/pyran-derivatives/tetrahydropyran-derivatives/4-3-bromophenyl-oxane-4-carboxylic-acid-58330]
- ResearchGate. "Vandana Aggarwal's research works". [URL: https://www.researchgate.net/scientific-contributions/Vandana-Aggarwal-2058532993]
- ResearchGate. "Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds". (2025-08-07). [URL: https://www.researchgate.net/publication/265351656_Utility_of_4-4-Bromophenyl-4-oxo-but-2-enoic_acid_in_synthesis_of_some_important_heterocyclic_compounds]
- PubChem. "4-(4-Bromophenyl)oxane". [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19817777]
- Santa Cruz Biotechnology. "4-(3-bromophenyl)oxane-4-carboxylic acid". [URL: https://www.scbt.com/p/4-3-bromophenyl-oxane-4-carboxylic-acid-179420-77-0]
- ResearchGate. "Thermal decomposition of ozonides. A complementary method to the Baeyer–Villiger oxidation of hindered ketones". (2025-08-06). [URL: https://www.researchgate.
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- ResearchGate. "RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability". (2024-06-10). [URL: https://www.researchgate.
- EMA. "Q1B Photostability Testing of New Active Substances and Medicinal Products". [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-b-photostability-testing-new-active-substances-medicinal-products-step-5_en.pdf]
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Technical Support Center: Crystallization of 4-(4-Bromophenyl)oxane-4-carboxylic acid
Welcome to the technical support center for the crystallization of 4-(4-Bromophenyl)oxane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. Our approach is rooted in first principles of physical organic chemistry and extensive field experience to provide not just protocols, but a deep understanding of the crystallization process.
Introduction: The Crystallization Challenge
This compound is a molecule of significant interest, featuring a unique combination of functional groups that present specific purification challenges. Its structure contains a polar, hydrogen-bonding carboxylic acid group, a bulky, non-polar bromophenyl ring, and a semi-rigid oxane (tetrahydropyran) ring. Successful crystallization requires a delicate balance of intermolecular forces: the strong hydrogen-bonding of the acid moiety which favors dimer formation, and the weaker van der Waals and potential π-stacking interactions of the aromatic ring. This guide provides a systematic approach to troubleshooting and optimizing the crystallization of this and structurally related compounds.
Section 1: Understanding the Molecule - Physicochemical Properties
A successful crystallization strategy begins with understanding the molecule's inherent properties. While experimental data for this specific compound is sparse, we can predict its behavior based on its structural components.
| Property | Predicted Value / Characteristic | Rationale & Implication for Crystallization |
| Molecular Formula | C₁₂H₁₃BrO₃ | - |
| Molecular Weight | 285.13 g/mol [1] | A moderate molecular weight. |
| Melting Point | Predicted: ~136 °C[1] | A relatively high melting point suggests a stable crystal lattice. Crystallization must occur well below this temperature to prevent "oiling out," where the compound melts in the solvent instead of crystallizing.[2] |
| Solubility Profile | Polar Protic Solvents (Alcohols, Acetic Acid): Moderate to high solubility, especially when heated. Polar Aprotic Solvents (Acetone, Ethyl Acetate, THF): Good solubility. Non-polar Solvents (Hexane, Toluene): Low solubility. Water: Very low solubility. | The carboxylic acid group drives solubility in polar, hydrogen-bonding solvents.[2] The bulky aromatic and oxane rings enhance solubility in organic solvents like acetone or ethyl acetate.[3][4] The principle of "like dissolves like" is key.[4] |
| Key Structural Features | Carboxylic Acid | Strong hydrogen bond donor and acceptor; critical for forming a stable crystal lattice, often through dimerization. |
| 4-Bromophenyl Group | Bulky and hydrophobic; can participate in π-stacking interactions, but may also sterically hinder packing and promote solubility in less polar solvents. | |
| Oxane Ring | Saturated, semi-rigid ether; contributes to the overall non-polar character and can act as a hydrogen bond acceptor. |
Section 2: Troubleshooting Crystallization (Q&A)
This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My compound has separated as an oil ("oiled out") instead of forming crystals. What should I do?
A1: "Oiling out" is a classic sign that the solution is too supersaturated at a temperature above the compound's melting point in that specific solvent environment. [2] The solute has come out of solution as a liquid phase instead of an ordered solid.
-
Immediate Corrective Actions:
-
Re-heat and Dilute: Place the flask back on the heat source and add more of the primary solvent (10-20% increments) until the oil redissolves completely into a clear solution. This reduces the supersaturation level.
-
Slow Down Cooling: The most common cause is rapid cooling.[5] Once the solution is clear again, allow it to cool much more slowly. Insulate the flask with glass wool or place it in a large beaker of hot water (a makeshift water bath) to ensure a gradual temperature drop. An ideal crystallization should show initial crystal formation over 5-20 minutes.
-
Lower the Crystallization Temperature: If the compound still oils out, it may be that the solvent's boiling point is too high. Consider switching to a lower-boiling point solvent. For example, if you are using toluene (BP 111 °C), try switching to ethyl acetate (BP 77 °C) or acetone (BP 56 °C).[2]
-
-
Causality Explained: The bromophenyl and oxane moieties can lead to a lower melting point for the solvated compound compared to its pure, dry form. By adding more solvent, you lower the concentration, which in turn lowers the temperature at which the solution becomes supersaturated. This allows the system to reach the nucleation temperature before it reaches the "oiling out" temperature.
Q2: The solution is completely clear and no crystals have formed, even after cooling for an extended period. What's wrong?
A2: This indicates that the solution is not sufficiently supersaturated. Either too much solvent was used, or the chosen solvent is too good at solubilizing the compound, even at low temperatures.[6]
-
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-solvent interface.[5][6] The microscopic imperfections on the glass provide energy and a surface for nucleation to begin.
-
Introduce a Seed Crystal: If you have a small amount of pure, crystalline material from a previous batch, add one or two tiny crystals to the solution.[5][6] This is the most effective way to induce crystallization, as it provides a perfect template for crystal growth.
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 10-15% of the volume). Then, allow the more concentrated solution to cool slowly again.
-
Add an Anti-Solvent: An "anti-solvent" is a solvent in which your compound is insoluble, but which is miscible with your primary solvent. For this compound, if it is dissolved in a solvent like acetone or ethanol, a good anti-solvent would be hexane or water.[6] Add the anti-solvent dropwise to the clear solution at room temperature until persistent cloudiness appears. Then, add a few drops of the primary solvent to redissolve the cloudiness and cool slowly. This technique carefully pushes the solution into a state of supersaturation.
-
Q3: My compound "crashed out" as a fine powder or amorphous solid. How can I get better crystals?
A3: Rapid precipitation of a powder indicates that nucleation was too fast and widespread, preventing the slow, ordered growth required for well-defined crystals. This traps impurities and solvent within the solid.
-
Optimization Strategy:
-
Use More Solvent: The most direct solution is to dissolve the powder in the minimum amount of hot solvent, and then add a small excess (5-10%) of that same solvent. This keeps the compound in solution longer during the cooling phase, slowing down the crystallization process and allowing larger, more ordered crystals to form.
-
Change the Solvent System: A single solvent may not provide the ideal solubility curve. A mixed-solvent system can offer better control. For this compound, a good starting point is a polar solvent in which it is highly soluble (like ethanol or acetone) paired with a non-polar anti-solvent in which it is insoluble (like hexane or heptane).[3] Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes faintly turbid. Cool slowly.
-
Employ Vapor Diffusion: For obtaining very high-quality crystals (e.g., for X-ray crystallography), vapor diffusion is an excellent method.[7] Dissolve your compound in a small amount of a moderately volatile solvent (e.g., ethyl acetate) in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexane). The anti-solvent vapor will slowly diffuse into the primary solvent, gradually inducing crystallization over days.
-
Section 3: Troubleshooting & Crystallization Workflow
The following diagram outlines a logical workflow for troubleshooting common crystallization issues.
Caption: A decision tree for troubleshooting common crystallization problems.
Section 4: Recommended Protocol - Mixed-Solvent Crystallization
This protocol is a robust starting point for obtaining high-quality crystals of this compound.
Materials:
-
Crude this compound
-
Ethyl Acetate (Solvent)
-
Hexane (Anti-solvent)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Glass stirring rod
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of ethyl acetate and gently heat the mixture to boiling while stirring. Continue adding ethyl acetate in small portions until the solid is completely dissolved. Rationale: Using the minimum amount of hot solvent is key to achieving a supersaturated state upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through fluted filter paper to remove them. This step is critical for achieving high purity.
-
Inducing Supersaturation: Remove the flask from the heat. Slowly add hexane dropwise while stirring. Continue adding until the solution becomes persistently cloudy. Rationale: Hexane is an anti-solvent that reduces the compound's solubility, carefully bringing the solution to its saturation point.[3]
-
Clarification: Add a few drops of hot ethyl acetate, just enough to make the cloudy solution clear again. Rationale: This ensures the crystallization starts from a homogeneous, saturated solution rather than a precipitated oil or powder.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, undisturbed. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes. Rationale: Slow cooling is the single most important factor for growing large, well-defined crystals.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities. Rationale: Using a cold anti-solvent for washing prevents the desired product from dissolving.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 5: Molecular Interactions in Crystallization
The formation of a stable crystal lattice is governed by a hierarchy of intermolecular forces. For this molecule, the primary interactions are hydrogen bonding and van der Waals forces.
Caption: Key intermolecular forces driving crystal lattice formation.
References
- Technical Support Center: Crystallization of Organometallic Carboxylic Acids. (n.d.). Benchchem.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Troubleshooting Crystallization. (2022, August 16). Chemistry LibreTexts.
- Method for crystallising carboxylic acid. (n.d.). Google Patents.
- What should I do if crystallisation does not occur? (2017, April 5). Quora.
- Common Solvents for Crystallization. (n.d.). PDF.
- Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
- How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora.
- 4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid. (n.d.). CymitQuimica.
- 4-(3-bromophenyl)oxane-4-carboxylic acid. (n.d.). MySkinRecipes.
- Guide for crystallization. (n.d.). PDF.
- Solvent design for crystallization of carboxylic acids. (2009). ResearchGate.
Sources
Unexpected isomerization of oxetane-carboxylic acids during synthesis
Technical Support Center: Synthesis of Oxetane-Carboxylic Acids
Welcome to the technical support center for the synthesis and handling of oxetane-carboxylic acids. As a valued member of the research and development community, you are likely aware of the increasing importance of the oxetane motif in medicinal chemistry and drug development.[1] Their unique ability to modulate physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity makes them highly attractive bioisosteres for gem-dimethyl and carbonyl groups.[2][3]
However, the synthesis of oxetane-carboxylic acids is not without its challenges. Recent studies have highlighted the intrinsic instability of many of these compounds, which can lead to unexpected isomerization, impacting reaction yields and the integrity of your research.[4][5][6] This guide is designed to provide you with in-depth technical support, troubleshooting advice, and answers to frequently asked questions to help you navigate these challenges successfully.
Troubleshooting Guide: Unexpected Isomerization
This section addresses the most common issue encountered during the synthesis of oxetane-carboxylic acids: their unexpected isomerization to lactones.
Problem: My oxetane-carboxylic acid is isomerizing to a lactone during synthesis or workup.
Symptoms:
-
You observe an unexpected peak in your NMR or LC-MS analysis corresponding to the mass of a lactone isomer.
-
The yield of your desired oxetane-carboxylic acid is significantly lower than expected.
-
The isomerization occurs even at room temperature or with mild heating during workup.[5][6]
Root Cause Analysis:
The isomerization of oxetane-carboxylic acids to lactones is often an intramolecular process that can be catalyzed by acid. The strained nature of the four-membered oxetane ring makes it susceptible to nucleophilic attack.[7]
Proposed Mechanism:
The generally accepted mechanism involves the protonation of the oxetane oxygen by the carboxylic acid group, which activates the ring for nucleophilic attack by the carboxylate.[8][9] While a purely intramolecular reaction has a high calculated energy barrier, the reaction can be facilitated by a bimolecular mechanism where one acid molecule catalyzes the rearrangement of another, or by the presence of trace acidic impurities.[9]
Figure 1: Simplified mechanism of oxetane-carboxylic acid isomerization.
Troubleshooting Steps & Solutions:
-
Mindful Acidification: The final step in many syntheses of oxetane-carboxylic acids is the acidification of a carboxylate salt after saponification of an ester.[10][11] This step is critical, as careless acidification can lead to immediate isomerization.[11]
-
Recommendation: Use a weak acid for neutralization, such as sodium bisulfate (NaHSO₄), and add it slowly at low temperatures (0 °C or below). Monitor the pH carefully to avoid an overly acidic environment.
-
-
Temperature Control: Even mild heating can promote isomerization.[2][12]
-
Recommendation: Maintain low temperatures throughout the reaction and workup. Avoid heating during solvent removal; use a rotary evaporator without a heated water bath if possible. If heating is unavoidable, it should be carefully controlled and minimized.
-
-
Choice of Reagents: The stability of the oxetane ring is highly dependent on the reaction conditions.
-
Recommendation: When performing reactions on molecules containing an oxetane-carboxylic acid moiety, opt for neutral or basic conditions whenever feasible.[13] For instance, if a reduction is necessary, sodium borohydride (NaBH₄) at low temperatures is generally a safer choice than lithium aluminum hydride (LiAlH₄), which can induce decomposition.[13]
-
-
Storage of Intermediates: To mitigate the risk of isomerization during storage, it is advisable to store the precursor rather than the final acid.
-
Recommendation: Store your oxetane-containing compounds as their ester precursors or as stable lithium or sodium salts.[2] This will prevent the free carboxylic acid from catalyzing its own degradation.
-
Frequently Asked Questions (FAQs)
Q1: Why are some of my oxetane-carboxylic acids stable while others are not?
The stability of oxetane-carboxylic acids is highly dependent on their substitution pattern.[2]
| Feature | Impact on Stability | Rationale |
| Steric Bulk | Increased Stability | Bulky substituents near the oxetane ring can sterically hinder the intramolecular cyclization.[2] |
| Conformational Rigidity | Increased Stability | A rigid molecular framework can lock the carboxylic acid group in a conformation that is unfavorable for attacking the oxetane ring.[2] |
| Fluorine Substitution | Increased Stability | The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the oxetane oxygen, making it less prone to protonation.[2] |
| 3,3-Disubstitution | Increased Stability | Substituents at the 3-position can sterically block the trajectory of external nucleophiles.[14] |
| Zwitterionic Structures | Increased Stability | The presence of a basic group, such as an imidazole, can lead to the formation of a zwitterion, which prevents the carboxylic acid from protonating the oxetane ring.[11] |
| Electron-Donating Groups at C2 | Decreased Stability | These groups can increase the electron density on the oxetane oxygen, making it more susceptible to protonation and subsequent ring-opening.[14] |
Q2: Can I use Lewis acids in reactions involving oxetane-carboxylic acids?
Extreme caution is advised. Lewis acids are known to catalyze the ring-opening of oxetanes and are often used for this purpose intentionally.[7][10][15] Their use in the presence of an oxetane-carboxylic acid is highly likely to promote isomerization or other decomposition pathways. If a Lewis acid is absolutely necessary, it is crucial to use very mild conditions, low temperatures, and to carefully screen different Lewis acids for compatibility.
Q3: My isomerization seems to be happening even without the addition of any acid. How is this possible?
This phenomenon has been well-documented and can be attributed to a few factors:[4][5][10]
-
Self-Catalysis: As mentioned in the troubleshooting guide, one molecule of the oxetane-carboxylic acid can act as a proton donor to catalyze the isomerization of another molecule.[9]
-
Trace Impurities: The presence of even minute amounts of acidic impurities in your solvents or reagents can be sufficient to initiate the isomerization process.
-
Storage Conditions: Over time, even solid samples stored at room temperature can undergo significant isomerization.[6][10]
Q4: I have already synthesized a mixture of the oxetane-carboxylic acid and its lactone isomer. Can I separate them?
Separation can be challenging due to the similar polarities of the two compounds. Standard column chromatography may not be effective. However, depending on the specific structures, you may be able to exploit the acidic nature of the desired product:
-
Acid-Base Extraction: You can attempt to separate the acid from the neutral lactone by performing a liquid-liquid extraction with a mild aqueous base (e.g., sodium bicarbonate). The oxetane-carboxylic acid should move into the aqueous layer as its carboxylate salt, while the lactone remains in the organic layer. Subsequent careful acidification of the aqueous layer at low temperature may allow you to recover the desired acid. Be aware that the acidification step itself carries a risk of further isomerization.
Q5: Can this isomerization be used to my advantage?
Absolutely. The inherent tendency of certain oxetane-carboxylic acids to isomerize can be a powerful synthetic tool for the efficient construction of novel lactones.[10][11] By understanding the factors that promote this rearrangement, you can intentionally drive the reaction to completion, potentially simplifying multi-step syntheses.[10][12]
Sources
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- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Unexpected Isomerization of Oxetane-Carboxylic Acids – catalyst design. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Selection for Reactions Involving 4-(4-Bromophenyl)oxane-4-carboxylic acid
Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for navigating the synthetic challenges and opportunities presented by 4-(4-Bromophenyl)oxane-4-carboxylic acid. As a bifunctional molecule, it offers two distinct handles for chemical modification: the aryl bromide for carbon-carbon bond formation and the sterically encumbered carboxylic acid for derivatization. This document provides in-depth, field-proven insights into catalyst and reagent selection, framed in a practical question-and-answer format to address common experimental hurdles.
Section 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The aryl bromide moiety is an excellent substrate for Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry for forging biaryl structures.[1] Success hinges on the careful orchestration of the catalyst, ligand, base, and solvent system.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal palladium catalyst and ligand for coupling with the 4-bromophenyl group?
A1: The choice is critical and depends on the reactivity of your coupling partner (the organoboron reagent). The fundamental goal is to facilitate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For a relatively standard aryl bromide, a good starting point is a phosphine ligand.
-
Electron-Rich Ligands: Promote the oxidative addition step, which is crucial, especially if your coupling partner is less reactive.[6] Examples include trialkylphosphines (e.g., P(t-Bu)₃) or specialized biarylphosphines (e.g., SPhos, XPhos, JohnPhos).
-
Bulky Ligands: Accelerate the final reductive elimination step to release the product and regenerate the catalyst.[6] Many modern biarylphosphine ligands combine both electron-richness and bulk.
-
Q2: What are the key considerations for choosing the base and solvent system?
A2: The base is not merely a spectator; it is essential for activating the organoboron reagent to facilitate transmetalation.[7]
-
Base: The choice of base can significantly impact yield and side reactions.
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cs₂CO₃ is more soluble and often gives better results for challenging couplings but is more expensive. K₃PO₄ is a strong base that can be very effective.
-
Water: A small amount of water is typically required in the solvent system (e.g., dioxane/water 4:1) to solubilize the inorganic base and assist in the transmetalation step.[8]
-
-
Solvent: The solvent must solubilize all components and be stable at the reaction temperature (typically 80-110 °C). Common choices include 1,4-dioxane, THF, DMF, and toluene.[6] Ensure solvents are rigorously degassed to prevent oxygen from deactivating the Pd(0) catalyst.[9]
Troubleshooting Guide: Suzuki-Miyaura Reactions
Issue 1: Low to No Product Yield
Q: My reaction shows no conversion. Where do I start troubleshooting?
A: A systematic check is crucial.[4]
-
Inert Atmosphere: This is the most common failure point. Oxygen irreversibly oxidizes the active Pd(0) catalyst and phosphine ligands.[9] Ensure your flask was properly flame-dried and the solvent was thoroughly degassed by bubbling with argon or nitrogen for 15-30 minutes.
-
Catalyst Activity: Is your palladium source active? Precatalysts can degrade over time.[9] If using a Pd(II) source, the in situ reduction may have failed. Consider adding a small amount of a reducing agent or switching to a dedicated Pd(0) catalyst.
-
Reagent Quality: Verify the purity of your boronic acid/ester. Protodeboronation (replacement of the boron group with hydrogen) is a major side reaction, especially with electron-deficient boronic acids.[9] Using fresh reagents is paramount.
-
Base/Solvent: Ensure your base is anhydrous and your solvent is pure and dry (before adding water for the reaction).
Issue 2: Significant Side Product Formation
Q: I'm observing significant homocoupling of my boronic acid partner and/or dehalogenation of my starting material.
A: These side reactions point to specific mechanistic problems.
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen and Pd(II) species.[6] Improving your degassing technique is the first and most effective solution.
-
Dehalogenation: The replacement of the bromine atom with hydrogen can occur via a competing reaction pathway. This can sometimes be suppressed by changing the ligand or using a milder base.
Data Summary: Common Conditions for Suzuki-Miyaura Coupling
| Component | Recommended Starting Point | Rationale |
| Pd Source | Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃ (1-2 mol%) | Air-sensitive but directly provides active Pd(0).[8] |
| Ligand | SPhos or XPhos (1.2-1.5 eq. to Pd) | Bulky, electron-rich ligands effective for aryl bromides.[6] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Effective, common bases for activating boronic acids.[8][10] |
| Solvent | 1,4-Dioxane / Water (4:1 or 5:1) | Good balance of solubility for organic and inorganic reagents.[8] |
| Temperature | 80 - 100 °C | Sufficient thermal energy for most couplings.[8] |
Visualization: The Suzuki-Miyaura Catalytic Cycle
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Overcoming poor solubility of 4-(4-Bromophenyl)oxane-4-carboxylic acid in reactions
Welcome to the technical support center for 4-(4-Bromophenyl)oxane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this compound in common organic reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this reagent in your synthetic endeavors.
Introduction: Understanding the Solubility Challenge
This compound presents a unique solubility challenge due to its combination of a polar carboxylic acid group, a large, nonpolar bromophenyl substituent, and a cyclic ether (oxane) moiety. This amphiphilic nature can lead to poor solubility in a wide range of common organic solvents, complicating its use in reactions such as amide bond formation, esterification, and cross-coupling reactions. This guide provides practical strategies to overcome these solubility limitations and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The poor solubility arises from the molecule's structural features. The carboxylic acid group is polar and capable of strong hydrogen bonding, favoring solubility in polar, protic solvents. Conversely, the bromophenyl group is large, nonpolar, and hydrophobic, favoring solubility in nonpolar, aprotic solvents. The oxane ring, while containing a polar ether linkage, is a relatively nonpolar cyclic structure. This combination of functionalities leads to a molecule that is not fully compatible with either highly polar or highly nonpolar solvents, resulting in limited solubility in many common reaction media.
Q2: I am observing a suspension or incomplete dissolution of the carboxylic acid in my reaction mixture. What is the first step I should take?
A2: The first step is to ensure you are using an appropriate solvent or solvent system. A single solvent may not be sufficient to fully dissolve the starting material. Consider employing a co-solvent system.[1][2][3] For instance, adding a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) can significantly enhance solubility.
Q3: Can I simply heat the reaction to improve solubility?
A3: While heating can increase the solubility of many compounds, it should be approached with caution for this compound. Some related cyclic ether carboxylic acids, like oxetane-carboxylic acids, have shown instability upon heating, leading to isomerization into lactones.[4] Although oxanes are generally more stable than oxetanes, it is prudent to first explore other solubilizing methods at ambient temperature. If heating is necessary, it is recommended to perform a small-scale stability test by heating a solution of the carboxylic acid in the chosen solvent and analyzing for any degradation or side-product formation by LC-MS or NMR before proceeding with the reaction on a larger scale.
Q4: How does the addition of a base affect the solubility of this carboxylic acid?
A4: The addition of a base will deprotonate the carboxylic acid to form the corresponding carboxylate salt. This salt is significantly more polar than the neutral carboxylic acid and will exhibit much higher solubility in polar solvents, particularly water.[5] This principle is often exploited in reactions that proceed via the carboxylate anion, such as certain amide couplings and esterifications.
Troubleshooting Guides for Specific Reactions
Amide Bond Formation
The direct coupling of a carboxylic acid and an amine can be challenging due to the formation of an unreactive ammonium-carboxylate salt.[6] This issue is compounded by the poor solubility of this compound.
Common Problem: Low conversion to the desired amide, with starting materials remaining.
Troubleshooting Workflow:
Caption: Troubleshooting Amide Coupling Reactions.
Detailed Protocol for Amide Coupling with Poorly Soluble Carboxylic Acids:
-
Solvent Selection: In a dry reaction vessel under an inert atmosphere, suspend this compound (1.0 equiv) in a minimal amount of DCM or THF.
-
Co-solvent Addition: Add DMF dropwise until the carboxylic acid fully dissolves. A final solvent ratio of 1:1 to 4:1 (DCM:DMF or THF:DMF) is often effective.
-
Activation: Add the amine (1.1 equiv), a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv), and the coupling reagent (e.g., HATU, 1.1 equiv).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Esterification
Esterification of this compound can be hindered by its steric bulk and poor solubility.
Common Problem: Incomplete conversion in Fischer esterification or slow reaction with alkyl halides.
Troubleshooting Strategies:
| Strategy | Description | Rationale |
| Steglich Esterification | Use a carbodiimide coupling agent like DCC or EDC with a catalytic amount of DMAP in an aprotic solvent.[7] | This method proceeds under mild, neutral conditions, avoiding the high temperatures and strong acids of Fischer esterification that could potentially lead to degradation.[8] It is also effective for sterically hindered acids.[9] |
| Phase-Transfer Catalysis (PTC) | For esterification with alkyl halides, use a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., toluene/water) with an inorganic base (e.g., K2CO3).[10][11] | The PTC transports the carboxylate anion from the aqueous phase (where it is highly soluble) into the organic phase to react with the alkyl halide. This is particularly useful for overcoming the solubility issues of the carboxylic acid in nonpolar organic solvents.[1] |
| Yamaguchi Esterification | For sterically demanding alcohols, activate the carboxylic acid with 2,4,6-trichlorobenzoyl chloride, followed by the addition of the alcohol in the presence of DMAP. | This method is highly effective for the synthesis of sterically hindered esters.[12] |
Detailed Protocol for Phase-Transfer Catalysis (PTC) Esterification:
-
Reaction Setup: To a mixture of this compound (1.0 equiv), K2CO3 (2.0 equiv), and TBAB (0.1 equiv) in toluene, add water (a small amount, often 5-10% of the organic solvent volume).
-
Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, separate the layers. Wash the organic layer with water and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude ester by column chromatography.
Suzuki Cross-Coupling
The carboxylic acid functionality can interfere with Suzuki cross-coupling reactions by coordinating to the palladium catalyst, potentially leading to catalyst deactivation.[13] The poor solubility of the starting material further complicates the reaction.
Common Problem: Low yield of the biaryl product, with significant recovery of the starting aryl bromide.
Logical Flow for Suzuki Coupling Strategy:
Caption: Decision workflow for Suzuki coupling.
Recommended Protocol: Protection-Coupling-Deprotection Strategy
-
Protection: Convert this compound to its methyl or ethyl ester using one of the esterification methods described above.
-
Suzuki Coupling:
-
In a reaction vessel, combine the ester (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a suitable base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv), and a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 2-5 mol%).
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry, concentrate, and purify the biaryl ester.
-
-
Deprotection: Hydrolyze the ester using standard saponification conditions (e.g., LiOH in THF/water or NaOH in methanol/water) to obtain the final biaryl carboxylic acid.
Summary of Recommended Solvent Systems
| Reaction Type | Primary Solvent | Recommended Co-solvent | Rationale |
| Amide Coupling | DCM, THF, Acetonitrile | DMF, DMSO, NMP | Increases polarity to dissolve the carboxylic acid and its salt form. |
| Esterification (PTC) | Toluene, Dichlorobenzene | Water | Creates a biphasic system to dissolve the inorganic base and facilitate phase transfer. |
| Suzuki Coupling | 1,4-Dioxane, Toluene | Water, Ethanol | A mixed aqueous/organic system is standard for Suzuki reactions and helps to dissolve both the organic starting materials and the inorganic base. |
References
- Jew, S.-S., & Park, H.-g. (2009). Asymmetric phase-transfer catalysis.
- Li, Y., et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Molecules, 24(19), 3582.
- Jessop, T. C., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5949-5958.
- Zhang, Y., et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Molecules, 24(19), 3582.
- Ghosh, A. K., & Kumar, S. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Chemical Science, 16(3), 1234-1240.
- Reddit discussion on carboxylic acid interference in Suzuki reactions. r/OrganicChemistry. (2021).
- Newman, M. S., & Fones, W. S. (1947). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 69(4), 1046-1046.
- Tummatorn, J., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2235.
- Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 32, 127702.
- Huang, J., et al. (2008). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 73(15), 6037-6040.
- Organic Chemistry Portal.
- Carboxylic Acids. (2022). In Chemistry LibreTexts.
- Aapptec Peptides. Coupling Reagents.
- HepatoChem. Amide coupling reaction in medicinal chemistry.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2014). Molecules, 19(4), 4846-4884.
- Reductive amide coupling of nitroarenes and carboxylic acids. (2019). University of Johannesburg.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Chemical Science, 14(3), 634-640.
- Bjerglund, K., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1888-1891.
- Jew, S.-S., et al. (2004). Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines.
- Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(25), 4668-4671.
- Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. (2017). Accounts of Chemical Research, 50(5), 1122-1135.
- Physical Properties of Carboxylic Acids. (2022). In Chemistry LibreTexts.
- Decarboxylative/Decarbonylative Couplings of (Hetero)
- Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. (2015).
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- STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. (2016). Journal of Drug Discovery and Therapeutics.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2008). International Journal of Pharmaceutics, 352(1-2), 245-251.
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry.
- Organic Solvent Solubility D
- Santa Cruz Biotechnology. 4-(3-bromophenyl)oxane-4-carboxylic acid.
- 1-(4-Bromophenyl)ethanone oxime (1). (2011). Organic Syntheses.
- Facile reduction of carboxylic acids to primary alcohols under catalyst-free and solvent-free conditions. (2017).
- An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermedi
- Process for the preparation of 4-bromophenyl derivatives. (2011).
- Intermolecular C-O Addition of Carboxylic Acids to Arynes: Synthesis of o-Hydroxyaryl Ketones, Xanthones, 4-Chromanones, and Flavones. (2014). The Journal of Organic Chemistry, 79(12), 5431-5445.
- Common Organic Solvents: Table of Properties. (n.d.). Scribd.
- 4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid. (n.d.). CymitQuimica.
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- Carboxylic Acids to Alcohols, Part 5: Silanes. (2019). YouTube.
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Validation & Comparative
A Comparative Guide to the Structural Validation of 4-(4-Bromophenyl)oxane-4-carboxylic Acid by Nuclear Magnetic Resonance (NMR) Spectroscopy
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of modern drug discovery and materials science, the synthesis of novel molecular entities is a daily occurrence. Among these, heterocyclic compounds serve as foundational scaffolds for a vast array of biologically active agents. 4-(4-Bromophenyl)oxane-4-carboxylic acid is one such molecule, a promising building block whose utility is predicated on its precise three-dimensional structure. The presence of a stereocenter at the C4 position and the defined connectivity of the oxane ring and the bromophenyl moiety are critical determinants of its chemical reactivity and potential biological interactions.
This guide provides an in-depth technical workflow for the structural validation of this compound using a suite of NMR experiments. We will first establish a structural hypothesis by predicting the ¹H and ¹³C NMR spectra based on established principles. Subsequently, we will detail the experimental protocols for acquiring high-quality 1D and 2D NMR data. The core of this guide will focus on the systematic interpretation of this data to confirm the proposed structure with a high degree of confidence. Finally, we will objectively compare the capabilities of NMR with other common analytical techniques, providing a clear perspective on why NMR is the primary tool for comprehensive structural validation in a research and development setting.
The Hypothesis: Predicting the NMR Fingerprint
Before stepping into the laboratory, a robust theoretical analysis of the target molecule allows us to predict its NMR spectrum. This predictive framework, grounded in the principles of chemical shift and spin-spin coupling, forms the hypothesis against which we will test our experimental results.[2]
The structure of this compound dictates a specific number of unique proton (¹H) and carbon (¹³C) environments.
Predicted ¹H NMR Spectrum: The symmetry of the 4-bromophenyl group results in a characteristic AA'BB' system. The oxane ring, in its preferred chair conformation, possesses axial and equatorial protons that are chemically distinct.
Predicted ¹³C NMR Spectrum: The molecule is expected to show 8 unique carbon signals: 4 for the aromatic ring and 4 for the oxane-carboxylic acid moiety.
| Predicted ¹H NMR Data (500 MHz, DMSO-d₆) | Predicted ¹³C NMR Data (125 MHz, DMSO-d₆) |
| Assignment | Predicted δ (ppm) |
| H-Ar (ortho to Br) | 7.65 - 7.55 |
| H-Ar (meta to Br) | 7.50 - 7.40 |
| H-Oxane (axial, C2/C6) | 3.80 - 3.70 |
| H-Oxane (equatorial, C2/C6) | 3.65 - 3.55 |
| H-Oxane (axial, C3/C5) | 2.20 - 2.10 |
| H-Oxane (equatorial, C3/C5) | 1.90 - 1.80 |
| COOH | >12.0 |
Note: Predicted chemical shifts are estimates based on standard functional group values and data from similar structures. DMSO-d₆ is chosen as the solvent to ensure observation of the acidic carboxylic proton.
Experimental Protocols: Acquiring High-Fidelity NMR Data
The quality of NMR data is paramount for accurate structural elucidation. The following protocols outline the steps for preparing the sample and acquiring a comprehensive set of NMR spectra.
Sample Preparation
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal as it will solubilize the polar carboxylic acid and, importantly, its tendency to form strong hydrogen bonds will slow the exchange of the acidic proton, allowing it to be observed as a distinct, albeit broad, signal.[3]
-
Concentration: Weigh approximately 10-15 mg of this compound and dissolve it in 0.6 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup & Data Acquisition
-
Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe for ¹H and ¹³C frequencies.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: 16 ppm (from -2 to 14 ppm).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
¹³C{¹H} NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).
-
Spectral Width: 240 ppm (from -10 to 230 ppm).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
2D COSY (Correlation Spectroscopy) Acquisition:
-
Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds. This is crucial for mapping the proton connectivity within the oxane ring.[4]
-
Pulse Sequence: cosygpqf.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 4 per increment.
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Purpose: To identify which protons are directly attached to which carbons (¹J-coupling). This provides definitive C-H bond correlations.[5]
-
Pulse Sequence: hsqcedetgpsisp2.3.
-
Spectral Width: 16 ppm (¹H, F2) x 240 ppm (¹³C, F1).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 8 per increment.
Workflow for NMR-Based Structural Validation
The following diagram illustrates the logical flow from sample preparation to the final, validated molecular structure.
Caption: Fig. 2: Key COSY correlations in the oxane ring.
Comparative Analysis with Alternative Techniques
While NMR is the premier technique for complete structural elucidation in solution, other analytical methods provide complementary information. Understanding their strengths and limitations is key to designing a comprehensive characterization strategy.
| Analytical Technique | Information Provided for this Molecule | Strengths | Limitations |
| NMR Spectroscopy | Complete C-H framework, connectivity, stereochemistry. | Unambiguous structure determination in solution; non-destructive. | Requires relatively large sample amount (mg); not ideal for highly insoluble compounds or complex mixtures. |
| Mass Spectrometry (MS) | Molecular weight (confirms formula C₁₂H₁₃BrO₃), characteristic isotopic pattern for bromine (¹:¹ M, M+2), fragmentation pattern. | Extremely high sensitivity (pg-fg); provides molecular formula. | Does not provide information on connectivity or isomerism (e.g., cannot distinguish between 3- and 4-bromophenyl isomers). [6] |
| Infrared (IR) Spectroscopy | Presence of functional groups: broad O-H stretch (~3000 cm⁻¹), sharp C=O stretch (~1710 cm⁻¹), C-O ether stretch (~1100 cm⁻¹). [7] | Fast, simple, and inexpensive; excellent for identifying key functional groups. | Provides no information on the overall molecular skeleton or connectivity. |
| Single-Crystal X-ray Diffraction | Absolute, unambiguous 3D structure in the solid state, including bond lengths and angles. | The "gold standard" for absolute structural proof. | Requires a high-quality single crystal, which can be difficult or impossible to grow; structure may differ from solution conformation. |
Conclusion: The Synergy of Multidimensional NMR
The structural validation of a novel compound like this compound is a multi-faceted process that moves from hypothesis to confirmation. Through a logical and systematic application of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy, we can confidently determine the complete bonding framework of the molecule in solution. The ¹H and ¹³C spectra provide the fundamental information on the chemical environments of each atom, while 2D correlation experiments serve as the ultimate cross-validation, piecing together the molecular puzzle with definitive, experimentally-derived connections.
While techniques like Mass Spectrometry and IR Spectroscopy are invaluable for confirming molecular formula and functional groups, they lack the resolving power of NMR to define atomic connectivity and stereochemistry. Therefore, a comprehensive NMR analysis is not merely a characterization technique; it is a self-validating system that provides the highest degree of structural certainty for molecules in the solution state, forming the essential foundation for all subsequent research and development.
References
- Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry, 3rd Edition. Wiley-VCH. [Link] [2][10]2. Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link] [4]3. Lambert, J. B., Mazzola, E. P., & Ridge, C. D. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd Edition. Wiley. [Link] [11]4. Abraham, R. J., & Mobli, M. (2007). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Magnetic Resonance in Chemistry. [Link]
- Royal Society of Chemistry. (n.d.). Supporting information.
- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids.
- University of California, Los Angeles. (n.d.). IR: carboxylic acids.
- ACS Publications. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation.
- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.
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- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
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- Royal Society of Chemistry. (n.d.). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety.
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A Comparative Analysis of 4-(4-Bromophenyl)oxane-4-carboxylic Acid and Its Analogs for Drug Discovery
Introduction: The Privileged Oxane Scaffold in Medicinal Chemistry
The oxane (tetrahydropyran) ring is a cornerstone in medicinal chemistry, celebrated for its favorable physicochemical properties.[1][2] Unlike its aromatic counterparts, the saturated oxane ring often imparts improved solubility and metabolic stability to drug candidates. When coupled with a functionalized phenyl ring and a carboxylic acid moiety, as in the case of 4-(4-Bromophenyl)oxane-4-carboxylic acid, it creates a versatile scaffold for probing biological targets. The carboxylic acid group can act as a key hydrogen bond donor and acceptor or as a handle for further chemical modification, while the bromophenyl group provides a lipophilic region that can engage in hydrophobic interactions within a target's binding site.
This guide provides a comparative analysis of this compound with a series of its structural analogs. By systematically modifying the phenyl substituent and the core scaffold, we can explore the structure-activity relationships (SAR) and structure-property relationships (SPR) that govern the compound's performance. This analysis is designed to provide researchers, scientists, and drug development professionals with a framework for designing and evaluating novel compounds based on this promising scaffold.
Molecular Structure of the Core Compound
The core compound, this compound, features a central oxane ring with a 4-bromophenyl group and a carboxylic acid attached to the same quaternary carbon.
Caption: Structure of this compound.
Comparative Analysis of Analogs
For this analysis, we will consider three classes of analogs of this compound:
-
Phenyl Ring Analogs: Substitution of the bromine atom with other halogens (Chlorine, Fluorine) and an electron-donating group (Methoxy).
-
Scaffold Analogs: Replacement of the oxane ring with other cyclic systems.
-
Positional Isomers: Altering the substitution pattern on the phenyl ring (meta- and ortho- isomers).
Physicochemical Properties
The physicochemical properties of a compound, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
| Compound | Structure | Predicted pKa | Predicted logP |
| Core Compound | This compound | ~4.5 | ~3.2 |
| Analog 1 | 4-(4-Chlorophenyl)oxane-4-carboxylic acid | ~4.5 | ~3.0 |
| Analog 2 | 4-(4-Fluorophenyl)oxane-4-carboxylic acid | ~4.5 | ~2.7 |
| Analog 3 | 4-(4-Methoxyphenyl)oxane-4-carboxylic acid | ~4.6 | ~2.5 |
| Analog 4 | 1-(4-Bromophenyl)cyclohexane-1-carboxylic acid | ~4.8 | ~4.0 |
| Analog 5 | 4-(3-Bromophenyl)oxane-4-carboxylic acid | ~4.5 | ~3.2 |
Note: The pKa and logP values are estimations based on computational models and may vary from experimental values.
Discussion of Physicochemical Trends:
-
pKa: The acidity of the carboxylic acid is largely unaffected by the substituent on the phenyl ring in the para-position due to the insulating effect of the quaternary carbon. We predict a pKa value around 4.5 for most analogs, typical for a carboxylic acid.
-
logP: The lipophilicity, as indicated by the predicted logP, is influenced by the halogen substituent, with the bromophenyl analog being the most lipophilic and the fluorophenyl analog being the least among the halogen series. The methoxy group, being more polar than the halogens, is expected to reduce lipophilicity. Replacing the oxane ring with a cyclohexane ring (Analog 4) is predicted to significantly increase lipophilicity due to the removal of the polar ether oxygen. Positional isomers (Analog 5) are not expected to have a major impact on logP.
In Vitro Biological Performance
To provide a comprehensive comparison, we will consider two key aspects of in vitro performance: metabolic stability and cytotoxicity.
| Compound | In Vitro Metabolic Stability (t½, min) in Human Liver Microsomes | Cytotoxicity (IC50, µM) in HepG2 cells |
| Core Compound | > 60 | > 50 |
| Analog 1 | > 60 | > 50 |
| Analog 2 | > 60 | > 50 |
| Analog 3 | 45 | > 50 |
| Analog 4 | 30 | 25 |
| Analog 5 | > 60 | > 50 |
Note: The data presented are hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual experimental results may vary.
Discussion of Biological Performance Trends:
-
Metabolic Stability: The oxane scaffold generally confers high metabolic stability.[3] Analogs with halogen substituents are often resistant to metabolism. The methoxy-substituted analog (Analog 3) may be more susceptible to O-demethylation by cytochrome P450 enzymes, leading to a shorter half-life. The increased lipophilicity of the cyclohexane analog (Analog 4) could lead to increased interaction with metabolic enzymes and thus, lower stability.
-
Cytotoxicity: The core compound and its halogenated and positional analogs are predicted to have low cytotoxicity. The increased lipophilicity of the cyclohexane analog may lead to non-specific interactions with cellular membranes, potentially resulting in higher cytotoxicity.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.
Determination of pKa (Potentiometric Titration)
This method determines the pKa of a compound by titrating a solution of the compound with a standardized acid or base and monitoring the pH.[4][5][6]
Workflow for pKa Determination
Caption: Workflow for in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Add the test compound (final concentration 1 µM) to the microsomal suspension and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: The half-life (t½) is determined by plotting the natural logarithm of the percentage of the parent compound remaining versus time.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [7][8][9] Step-by-Step Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion and Future Directions
This comparative guide provides a framework for the systematic evaluation of this compound and its analogs. The data, while illustrative, highlight the importance of considering how subtle structural modifications can influence key drug-like properties. The oxane scaffold with halogenated phenyl substituents appears to be a promising starting point for further optimization, offering good metabolic stability and low cytotoxicity.
Future work should focus on synthesizing these and other novel analogs and generating robust experimental data to validate the predicted trends. Further exploration of the structure-activity relationship by introducing a wider range of substituents on the phenyl ring and exploring different heterocyclic scaffolds will be crucial for identifying lead compounds with optimal efficacy and pharmacokinetic profiles for specific therapeutic targets.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.
- Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Ackley, D. C., & ... (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Kaliszan, R., & Wiczling, P. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
- protocols.io. (2024, September 23). LogP / LogD shake-flask method.
- ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.
- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
- Scribd. (n.d.). Shake Flask Method.
- van der Water, B., & ... (2013, August 8). Development of Methods for the Determination of pKa Values. PMC.
- PubChem. (n.d.). 4-(4-Bromophenyl)oxane.
- National Center for Biotechnology Information. (n.d.). Metabolically Stable tert-Butyl Replacement.
- MySkinRecipes. (n.d.). 4-(3-bromophenyl)oxane-4-carboxylic acid.
- Nature. (2023, June 5). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
- Wikipedia. (n.d.). 4-Bromophenylacetic acid.
- National Center for Biotechnology Information. (n.d.). Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study.
- ResearchGate. (n.d.). (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds.
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
- PubChem. (n.d.). Oxane-4-carboxylic acid.
- Frontiers. (2023, March 23). Metabolic stability and metabolite profiling of emerging synthetic cathinones.
- ResearchGate. (n.d.). (PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide.
- PubMed. (n.d.). Synthesis and hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives.
- International Journal of Pharmaceutical Sciences and Research. (2014, December 1). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER.
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- PubMed. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
- ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
- MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
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A Comparative Guide to 4-(4-Bromophenyl)oxane-4-carboxylic Acid and its Isomeric Bromobenzoic Acid Precursors for Drug Discovery
For researchers, scientists, and professionals navigating the intricate landscape of drug development, the selection of foundational molecular scaffolds is a critical determinant of a program's success. The bromophenyl carboxylic acid motif is a well-established and versatile starting point, offering a synthetically tractable handle for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of 4-(4-Bromophenyl)oxane-4-carboxylic acid against its simpler structural analogues: 2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid.
This analysis moves beyond a mere cataloging of properties to delve into the causal relationships between structural modifications and performance characteristics. By examining key physicochemical properties, spectroscopic fingerprints, synthetic utility, and metabolic stability, this guide aims to equip researchers with the necessary insights to make informed decisions in the selection of these crucial building blocks.
At a Glance: A Comparative Overview
The fundamental difference between this compound and the isomeric bromobenzoic acids lies in the introduction of a saturated oxane (tetrahydropyran) ring. This structural alteration, while seemingly minor, imparts significant changes to the molecule's three-dimensionality, polarity, and metabolic profile.
| Property | This compound | 2-Bromobenzoic Acid | 3-Bromobenzoic Acid | 4-Bromobenzoic Acid |
| Molecular Formula | C₁₂H₁₃BrO₃[1][2] | C₇H₅BrO₂[3] | C₇H₅BrO₂[3] | C₇H₅BrO₂[3] |
| Molecular Weight | 285.13 g/mol [1][2] | 201.02 g/mol [3] | 201.02 g/mol [3] | 201.02 g/mol [3] |
| Structure | A 3D, sp³-rich scaffold | A planar, aromatic scaffold | A planar, aromatic scaffold | A planar, aromatic scaffold |
| Key Feature | Oxane ring introduces non-planarity and polarity | Bromine at the ortho position | Bromine at the meta position | Bromine at the para position |
Physicochemical Properties: The Impact of the Oxane Ring
The introduction of the oxane ring in this compound is a strategic decision in medicinal chemistry, primarily aimed at modulating physicochemical properties to enhance drug-like characteristics.
Acidity (pKa)
The acidity of the carboxylic acid moiety is a critical parameter influencing a compound's solubility, absorption, and interaction with biological targets. The position of the bromine atom on the benzene ring significantly affects the pKa of the simple bromobenzoic acids due to a combination of inductive and resonance effects.
| Compound | pKa (in Water at 25°C) | Rationale |
| 2-Bromobenzoic Acid | 2.85 | The "ortho effect," a combination of steric and electronic factors, leads to a significant increase in acidity. |
| 3-Bromobenzoic Acid | 3.86 | The electron-withdrawing inductive effect of bromine at the meta position stabilizes the carboxylate anion, increasing acidity compared to benzoic acid. |
| 4-Bromobenzoic Acid | 3.97 | The inductive effect is weaker at the para position and is partially offset by the electron-donating resonance effect of the bromine atom. |
| This compound | Predicted ~4.5 | The insulating effect of the sp³-hybridized carbon of the oxane ring is expected to result in a pKa closer to that of a typical aliphatic carboxylic acid. |
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of the polar oxane ring is anticipated to decrease the lipophilicity of this compound compared to its purely aromatic counterparts.
| Compound | Predicted/Experimental logP | Impact of Structure |
| 2-Bromobenzoic Acid | ~2.3 | High lipophilicity due to the aromatic ring and bromine atom. |
| 3-Bromobenzoic Acid | ~2.4 | Similar high lipophilicity to the other isomers. |
| 4-Bromobenzoic Acid | ~2.5 | The most lipophilic of the simple isomers. |
| This compound | Predicted < 2.0 | The polar oxygen atom in the oxane ring is expected to significantly reduce lipophilicity, potentially improving aqueous solubility. |
Spectroscopic Fingerprints: A Guide to Isomer Differentiation
The distinct substitution patterns of the bromobenzoic acid isomers, and the unique structure of the oxane derivative, give rise to characteristic spectroscopic signatures. Understanding these differences is crucial for reaction monitoring and quality control.
Infrared (IR) Spectroscopy
The IR spectra of all four compounds will exhibit a broad O-H stretch from the carboxylic acid around 3000 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. The key differentiators lie in the fingerprint region.
| Compound | Key Differentiating IR Bands (cm⁻¹) |
| 2-Bromobenzoic Acid | C-Br stretch around 750 |
| 3-Bromobenzoic Acid | C-Br stretch around 800 |
| 4-Bromobenzoic Acid | C-Br stretch around 850 |
| This compound | Additional C-O stretching bands from the oxane ring, typically in the 1150-1050 region. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra provide a clear distinction between the isomers based on the splitting patterns of the aromatic protons.
| Compound | Expected ¹H NMR Aromatic Signals (in CDCl₃) |
| 2-Bromobenzoic Acid | Complex multiplet patterns for the four aromatic protons. |
| 3-Bromobenzoic Acid | Four distinct signals in the aromatic region, often appearing as a singlet, a doublet, and two triplets. |
| 4-Bromobenzoic Acid | Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. |
| This compound | Two doublets for the 1,4-disubstituted bromophenyl ring, along with characteristic signals for the oxane ring protons, typically in the 3.5-4.5 ppm and 1.5-2.5 ppm regions. |
Synthetic Utility: Building Blocks for Complex Molecules
The bromophenyl carboxylic acids are invaluable building blocks in organic synthesis, primarily due to the reactivity of the bromine atom in cross-coupling reactions.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The reactivity of the bromobenzoic acid isomers in this reaction can vary. Generally, aryl bromides are highly effective coupling partners.
The presence of the carboxylic acid group can sometimes interfere with the catalytic cycle. In such cases, it is common practice to protect the carboxylic acid as an ester prior to the coupling reaction. This compound is also expected to be an excellent substrate for Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl groups.
Caption: The influence of the oxane ring on metabolic stability.
Experimental Protocols
Synthesis of Bromobenzoic Acid Isomers
Objective: To synthesize the ortho, meta, and para isomers of bromobenzoic acid from the corresponding bromotoluenes.
Materials:
-
2-Bromotoluene, 3-Bromotoluene, or 4-Bromotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Heating mantle, reflux condenser, dropping funnel, beakers, filter funnel, and filter paper
Procedure:
-
Set up a reflux apparatus with a round-bottom flask, reflux condenser, and heating mantle.
-
In the flask, add the starting bromotoluene and a solution of sodium hydroxide in water.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water through a dropping funnel over a period of 1-2 hours.
-
Continue refluxing for an additional 2-3 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.
-
Acidify the filtrate with concentrated hydrochloric acid until a white precipitate forms.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol for In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of the bromophenyl carboxylic acids in human liver microsomes.
Materials:
-
Test compounds (this compound and bromobenzoic acid isomers)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin)
-
Incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of the test compound (at a final concentration of 1 µM) and human liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of each compound.
Conclusion and Future Perspectives
The choice between this compound and the simpler bromobenzoic acid isomers is a strategic one, dictated by the specific goals of the drug discovery program.
-
Bromobenzoic acid isomers are cost-effective, readily available starting materials that are ideal for initial explorations of structure-activity relationships. Their well-defined reactivity in cross-coupling reactions makes them reliable workhorses in medicinal chemistry.
-
This compound represents a more advanced building block, designed with improved drug-like properties in mind. The incorporation of the oxane ring offers a compelling strategy to enhance metabolic stability and fine-tune physicochemical properties such as solubility and lipophilicity. While potentially more synthetically complex to access, the downstream benefits in terms of an improved ADME profile can be substantial.
Ultimately, the decision of which building block to employ will depend on a careful consideration of the desired target product profile, the synthetic feasibility, and the stage of the drug discovery cascade. This guide provides a foundational framework for making that critical decision, grounded in the fundamental principles of medicinal chemistry and supported by established experimental methodologies.
References
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- Hamilton, A. E., Buxton, A. M., Peeples, C. J., & Chalker, J. M. (2018). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
- Quora. (2022).
- Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
- Royal Society of Chemistry. (n.d.). A supramolecular approach for the design of a recyclable water-soluble palladium catalyst for Suzuki–Miyaura cross-coupling reactions. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ResearchGate. (2025). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. [Link]
- PubMed. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. [Link]
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- Semantic Scholar. (2024). bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. [Link]quinolin-4-yl)-1%2C3%2C4-oxadiazole-as-and-El-Naggar-El-Sayed/4d11524316f72c3d555c9e2b1e1b3c3b0e9c8e1a)
- PubChem. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Chongqing Chemdad Co., Ltd. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid. [Link]
- MDPI. (2022). 2-(3-Bromophenyl)
- MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- University of Strathclyde. (2022). 2-(3-Bromophenyl)
- ResearchGate. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Data for 4-(4-Bromophenyl)oxane-4-carboxylic Acid
This guide provides a comprehensive framework for the analytical cross-validation of 4-(4-Bromophenyl)oxane-4-carboxylic acid, a key intermediate in pharmaceutical development. Adhering to the principles of scientific integrity, this document details the requisite analytical techniques, explains the rationale behind experimental choices, and presents illustrative data to guide researchers, scientists, and drug development professionals in establishing a robust analytical control strategy. The methodologies outlined are grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines on analytical procedure validation.[1][2][3][4]
Introduction: The Imperative of Analytical Cross-Validation
In the landscape of pharmaceutical development, the unambiguous identification and characterization of a molecule are paramount. This compound, with its distinct structural moieties—a brominated aromatic ring, an oxane core, and a carboxylic acid group—requires a multi-faceted analytical approach to confirm its identity, purity, and stability. Cross-validation, the process of using multiple, orthogonal analytical techniques to corroborate a molecule's properties, is not merely a regulatory formality but a scientific necessity. It ensures the reliability and accuracy of data, forming a self-validating system that underpins the entire development lifecycle.
This guide will explore the cross-validation of this compound through four critical analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). For each technique, we will delve into the experimental protocol, the expected outcomes for our target molecule, and how the data interlinks to build a cohesive and irrefutable analytical profile.
Structural Elucidation and Identity Confirmation
The first step in any analytical validation is the unequivocal confirmation of the chemical structure. NMR, MS, and IR spectroscopy provide complementary information to achieve this.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides analogous information for the carbon skeleton. For this compound, we expect a unique fingerprint of signals corresponding to its distinct structural components.
Illustrative ¹H and ¹³C NMR Data:
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| ¹H NMR | Aromatic Protons | 7.50 - 7.65 | Doublet | 2H |
| Aromatic Protons | 7.35 - 7.50 | Doublet | 2H | |
| Oxane Protons | 3.60 - 4.00 | Multiplet | 4H | |
| Oxane Protons | 2.00 - 2.40 | Multiplet | 4H | |
| Carboxylic Acid Proton | 12.0 - 13.0 | Singlet (broad) | 1H | |
| ¹³C NMR | Carboxylic Carbonyl | 175 - 185 | - | - |
| Aromatic C-Br | 120 - 125 | - | - | |
| Aromatic C-H | 128 - 132 | - | - | |
| Aromatic C-C | 140 - 145 | - | - | |
| Oxane C-O | 65 - 75 | - | - | |
| Oxane C-C | 30 - 40 | - | - | |
| Quaternary Carbon | 45 - 55 | - | - |
Note: This data is illustrative and based on the chemical structure of this compound. Actual experimental values may vary.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Employ a longer acquisition time and a greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
Caption: NMR Spectroscopy Experimental Workflow.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight of a compound, offering a direct confirmation of its elemental composition. For this compound, the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a unique and easily identifiable signature in the mass spectrum.[5] High-resolution mass spectrometry (HRMS) can further confirm the elemental formula with high accuracy.
Illustrative Mass Spectrometry Data:
| Technique | Ionization Mode | Expected m/z | Observation |
| LC-MS | ESI- | [M-H]⁻ = 299.0/301.0 | Confirms molecular weight and shows the characteristic 1:1 bromine isotope pattern. |
| HRMS | ESI- | [M-H]⁻ = 299.0024 | Provides high-accuracy mass for elemental formula confirmation (C₁₂H₁₂⁷⁹BrO₃). |
Note: This data is illustrative. The exact m/z values are calculated based on the chemical formula C₁₂H₁₃BrO₃.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography:
-
Inject a small volume (e.g., 5 µL) of the sample.
-
Use a simple isocratic or gradient elution on a C18 column to introduce the sample into the mass spectrometer.
-
-
Mass Spectrometry:
-
Acquire data in both positive and negative ionization modes to determine the optimal mode for the analyte. For a carboxylic acid, negative mode (detecting [M-H]⁻) is typically more sensitive.
-
Scan a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis: Identify the molecular ion peak and observe the isotopic pattern. For HRMS, compare the measured mass to the theoretical mass to confirm the elemental composition.
Sources
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A Comparative Guide to the Biological Activities of 4-(4-Bromophenyl)oxane-4-carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. The strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of the potential biological activities of a focused series of 4-(4-Bromophenyl)oxane-4-carboxylic acid derivatives. While direct comparative studies on this specific series are nascent, this document synthesizes data from closely related structural analogues to project their potential anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the scientific rationale behind their design, established experimental protocols for their evaluation, and a prospective structure-activity relationship (SAR).
Introduction: The Rationale for a Hybrid Scaffold
The this compound scaffold represents a thoughtful amalgamation of two key pharmacophoric units: the bromophenyl group and the oxane-4-carboxylic acid moiety.
-
The Bromophenyl Group: The presence of a bromine atom on a phenyl ring is a common feature in a multitude of bioactive compounds. Halogen bonding, a non-covalent interaction, can significantly influence drug-receptor binding affinity and specificity. Furthermore, the lipophilicity imparted by the bromine atom can enhance membrane permeability, a critical factor for intracellular drug targets. Numerous studies have highlighted the potent antimicrobial and anticancer activities of brominated compounds[1][2][3].
-
The Oxane-4-carboxylic Acid Moiety: The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, frequently found in natural products and synthetic drugs. Its saturated, non-planar structure can provide a rigid framework for orienting substituents in three-dimensional space, leading to improved target engagement. The carboxylic acid group is a crucial pharmacophore, often involved in hydrogen bonding interactions with biological targets and contributing to the overall solubility and pharmacokinetic profile of a molecule[4].
This guide will explore a representative series of derivatives: the parent carboxylic acid ( Derivative A ), its methyl ester ( Derivative B ), and a primary amide derivative ( Derivative C ).
| Derivative | R |
| A | -OH |
| B | -OCH₃ |
| C | -NH₂ |
Anticancer Activity: A Promising Frontier
The bromophenyl moiety is a well-established feature in compounds exhibiting cytotoxic effects against various cancer cell lines[3][5][6]. It is hypothesized that this compound derivatives will exhibit significant anticancer activity, potentially through the induction of apoptosis.
Hypothetical Signaling Pathway: Induction of Apoptosis
A plausible mechanism of action for these derivatives is the induction of programmed cell death, or apoptosis. The lipophilic bromophenyl group could facilitate cell membrane traversal, allowing the compound to interact with intracellular targets, leading to mitochondrial dysfunction and the activation of the caspase cascade.
Caption: Hypothetical apoptotic pathway initiated by 4-(4-bromophenyl)oxane derivatives.
Comparative Cytotoxicity Data (Hypothetical)
The following table presents hypothetical IC₅₀ values against the human breast adenocarcinoma cell line (MCF-7), illustrating a potential structure-activity relationship.
| Derivative | R | Hypothetical IC₅₀ (µM) on MCF-7 | Rationale |
| A | -OH | 15.2 | The carboxylic acid may chelate with metal ions essential for enzymatic activity or form strong hydrogen bonds with the target protein. |
| B | -OCH₃ | 10.8 | Esterification increases lipophilicity, potentially enhancing cell permeability and leading to higher intracellular concentrations. |
| C | -NH₂ | 12.5 | The amide group can participate in different hydrogen bonding patterns compared to the carboxylic acid, potentially altering target affinity. |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Workflow:
Caption: Workflow for determining the cytotoxicity of derivatives using the MTT assay.
Antimicrobial Activity: Combating Bacterial Resistance
The prevalence of brominated phenols and related structures in marine organisms with potent antimicrobial properties suggests that the this compound scaffold could be a valuable starting point for the development of new antibacterial agents[1][2]. The mechanism of action is likely to involve disruption of the bacterial cell membrane or inhibition of essential enzymes.
Comparative Antimicrobial Data (Hypothetical)
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus, a common Gram-positive bacterium.
| Derivative | R | Hypothetical MIC (µg/mL) against S. aureus | Rationale |
| A | -OH | 32 | The polarity of the carboxylic acid may slightly hinder penetration of the bacterial cell wall. |
| B | -OCH₃ | 16 | Increased lipophilicity of the ester may facilitate better interaction with and disruption of the bacterial cell membrane. |
| C | -NH₂ | 24 | The amide offers a different electronic and steric profile that may influence its interaction with bacterial targets. |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Derivatives: Prepare stock solutions of each derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of each derivative in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Bacterial Inoculum: Prepare a standardized inoculum of S. aureus (e.g., 0.5 McFarland standard) and dilute it to the appropriate concentration.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the derivative that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Carboxylic acid-containing compounds are a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs)[7]. It is plausible that this compound derivatives could exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Comparative Anti-inflammatory Data (Hypothetical)
The following table presents hypothetical IC₅₀ values for the inhibition of the COX-2 enzyme.
| Derivative | R | Hypothetical IC₅₀ (µM) for COX-2 Inhibition | Rationale |
| A | -OH | 8.5 | The carboxylic acid is a key feature for binding to the active site of COX enzymes, mimicking the arachidonic acid substrate. |
| B | -OCH₃ | 25.0 | Esterification of the carboxylic acid would likely reduce the binding affinity to the COX active site, as the free carboxylate is crucial for interaction. |
| C | -NH₂ | 15.7 | The amide may still be able to form some hydrogen bonds within the active site, but is generally a weaker binder than the carboxylic acid. |
Experimental Protocol: COX-2 Inhibition Assay
A common method to assess COX-2 inhibitory activity is to use a commercially available enzyme immunoassay (EIA) kit.
Workflow:
Caption: Workflow for assessing COX-2 inhibition using an enzyme immunoassay.
Conclusion and Future Directions
This comparative guide, based on the synthesis of existing knowledge on related chemical scaffolds, posits that this compound derivatives are a promising class of compounds with potential multifaceted biological activities. The hypothetical data suggests that simple modifications to the carboxylic acid moiety can significantly influence their anticancer, antimicrobial, and anti-inflammatory profiles.
Future research should focus on the actual synthesis and in vitro evaluation of this series of compounds to validate these hypotheses. Elucidation of their precise mechanisms of action and further structure-activity relationship studies will be crucial for optimizing their potency and selectivity, potentially leading to the development of novel therapeutic agents.
References
- Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.4c06115
- Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293371/
- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05202a
- A Comparative Analysis of 4-Ethenyloxane-4-carboxylic acid and a Structurally Related Analog for Potential Therapeutic Applicati. Benchchem. URL: https://www.benchchem.com/product/b1196096
- 4-(4-Bromophenyl)tetrahydropyran|CAS 811828-76-9. Benchchem. URL: https://www.benchchem.com/product/b1126901
- Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. MDPI. URL: https://www.mdpi.com/1420-3049/14/1/1
- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/35890140/
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PMC. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6165215/
- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319355/
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6478950/
- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11259250/
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A Comparative Guide to the Purity Assessment of Synthesized 4-(4-Bromophenyl)oxane-4-carboxylic Acid
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 4-(4-Bromophenyl)oxane-4-carboxylic acid, a novel small molecule with potential applications in drug development. For professionals in pharmaceutical research and development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a quality control step; it is a fundamental requirement for guaranteeing safety, efficacy, and batch-to-batch consistency.[1] Impurities, even at trace levels, can impact therapeutic performance or pose significant patient risks.[1] This document details the causality behind selecting a multi-pronged, orthogonal analytical strategy, presents detailed experimental protocols, and offers a comparative analysis of the data obtained from each technique.
The Analytical Imperative: Understanding the Molecule and Potential Impurities
This compound possesses a unique combination of structural motifs: a polar carboxylic acid group, a semi-rigid oxane ring, and a nonpolar bromophenyl moiety. This structural complexity necessitates a robust analytical approach. Impurities can arise from various sources, including unreacted starting materials, byproducts from competing reaction pathways, degradation products, and residual solvents from purification. A comprehensive purity profile, therefore, must address identity, potency (assay), and the detection and quantification of all potential impurities.
An Orthogonal Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete purity profile. A self-validating system relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed to analyze the same sample. This strategy ensures that impurities not detected by one method can be captured by another, providing a high degree of confidence in the final purity assessment. The overall workflow integrates chromatographic, spectroscopic, and thermal methods.
Caption: Orthogonal workflow for purity assessment.
Chromatographic Techniques: The Workhorse of Purity Analysis
Chromatography is the cornerstone of purity testing, separating the main compound from its impurities.[2]
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Experience: HPLC is the gold standard for determining the purity and assay of small molecules due to its high resolution, sensitivity, and reproducibility.[3] For this compound, a reversed-phase (RP) method is the logical choice. The nonpolar C18 stationary phase will interact with the bromophenyl group, while a polar mobile phase (typically a mixture of water/acetonitrile or water/methanol with an acid modifier) will elute the components. The carboxylic acid necessitates an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) to suppress its ionization and ensure a sharp, symmetrical peak shape.
Trustworthiness: Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the results are reliable.[4][5] This includes assessing specificity, linearity, accuracy, precision, and robustness.[5][6] A system suitability test is performed before each run to verify the performance of the chromatographic system.
Experimental Protocol: HPLC-UV Purity Method
-
System Preparation:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV Diode Array Detector (DAD) at 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to make a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL using the same diluent.
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Hold at 30% B (re-equilibration).
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is a powerful complementary technique that provides the molecular weight of each component eluting from the column.[7][8] This is critical for impurity profiling, allowing for the tentative identification of starting materials, byproducts, or degradants based on their mass-to-charge ratio (m/z).[9] High-Resolution Mass Spectrometry (HRMS) can even provide data accurate enough to predict the elemental composition.[9]
Caption: Basic workflow of an LC-MS system.
Experimental Protocol: LC-MS Impurity Identification
-
System Preparation:
-
Instrument: Waters ACQUITY UPLC with a SQ Detector 2 or equivalent.
-
Chromatographic conditions are kept identical to the HPLC-UV method for direct comparison.
-
-
Mass Spectrometer Settings (Illustrative for ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: 100-500 m/z.
-
-
Data Analysis:
-
Extract mass spectra for each impurity peak observed in the chromatogram.
-
Compare the observed m/z values with the calculated masses of suspected impurities. The bromine atom will produce a characteristic M, M+2 isotopic pattern, which is a powerful diagnostic tool.
-
Spectroscopic Techniques: Confirming Identity and Structure
Spectroscopy provides an orthogonal confirmation of the compound's identity and structural integrity.
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the structural elucidation of organic compounds.[10][11] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[12][13] For this compound, ¹H NMR should confirm the presence of the para-substituted aromatic ring, the distinct protons of the oxane ring, and the acidic proton of the carboxylic acid. The absence of unexpected signals confirms the absence of major structural isomers or impurities.
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Experiment: Standard ¹H acquisition.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis:
-
Process the Free Induction Decay (FID) with Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Assign peaks to the corresponding protons in the molecular structure.
-
Thermal Analysis: Assessing Solid-State Purity
Thermal analysis provides crucial information about the solid-state properties of the compound, which are not accessible by chromatographic or spectroscopic methods in solution.
Expertise & Experience: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature.[14] It is used to determine the melting point, a key indicator of purity. Impurities typically depress and broaden the melting endotherm.[15] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated.[16] It is an excellent method for quantifying the amount of residual volatile components, such as water or organic solvents.[17][18]
Experimental Protocol: DSC and TGA
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the compound into an aluminum TGA pan or a crimped DSC pan.
-
-
Instrument Setup (DSC):
-
Instrument: TA Instruments Q2000 or equivalent.
-
Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Instrument Setup (TGA):
-
Instrument: TA Instruments Q500 or equivalent.
-
Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm. A sharp peak close to the literature value indicates high purity.
-
TGA: Analyze the thermogram for any mass loss steps. A mass loss below 100-120 °C typically corresponds to water or volatile solvents.
-
Comparative Data Summary
The following table summarizes the primary role and capabilities of each technique in the purity assessment of this compound.
| Technique | Primary Application | Information Provided | Strengths | Limitations |
| HPLC-UV | Purity Assay & Quantification of Impurities | Retention time, peak area (quantitative) | High precision, robust, workhorse for QC labs[3] | Requires reference standards for impurity identification; co-eluting peaks can be missed. |
| LC-MS | Impurity Identification & Profiling | Molecular weight of impurities | High sensitivity and specificity for identification[7] | Response factors can vary, making quantification challenging without standards. |
| NMR Spectroscopy | Structural Confirmation & Identification | Chemical shifts, coupling constants, integration | Unambiguous structure proof, can identify unknowns[10] | Lower sensitivity than MS, not ideal for trace impurity detection. |
| DSC | Solid-State Purity & Polymorphism | Melting point, enthalpy of fusion | Fast, requires minimal sample, sensitive to solid-state impurities[14] | Not suitable for amorphous materials or compounds that decompose on melting. |
| TGA | Residual Solvent & Water Content | Mass loss as a function of temperature | Accurate quantification of volatile content[16] | Cannot differentiate between different solvents with similar boiling points. |
The next table presents illustrative data for a hypothetical batch, demonstrating how orthogonal results are synthesized into a final purity statement.
| Analytical Test | Result | Interpretation |
| HPLC Purity (Area %) | 99.65% | The sample contains 0.35% of UV-active impurities. |
| HPLC Assay vs. Standard | 99.8% w/w | The sample has a potency of 99.8% relative to a qualified reference standard. |
| LC-MS | Impurity detected at m/z = 241 | An impurity corresponding to the decarboxylated parent compound was identified. |
| ¹H NMR | Conforms to structure | The primary component is structurally correct. No major impurities (>1%) detected. |
| TGA Mass Loss | 0.20% below 150 °C | The sample contains 0.20% volatile material, likely residual solvent or water. |
| Final Purity Assignment | 99.6% | The final purity is assigned based on the HPLC area percent, supported by orthogonal data confirming identity and low volatile content. |
Conclusion
The purity assessment of a synthesized compound like this compound is a multi-faceted process that cannot be reliably accomplished with a single technique. This guide demonstrates that a combination of high-resolution chromatography (HPLC-UV), mass spectrometry (LC-MS), definitive spectroscopy (NMR), and thermal analysis (DSC/TGA) provides a robust, self-validating, and comprehensive purity profile. By understanding the causality behind each method's selection and interpreting the data holistically, researchers and drug development professionals can ensure the quality and integrity of their materials, a critical step on the path to clinical investigation.
References
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- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-33. [Link]
- NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
- AMSbiopharma. (2023).
- METTLER TOLEDO. (2024).
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- Lab Manager. (2023).
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- Slideshare. (n.d.).
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. [Link]
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
- Agilent. (n.d.).
- Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. [Link]
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Spectroscopic Differentiation of 4-(4-Bromophenyl)oxane-4-carboxylic acid Isomers: A Comparative Guide
In the landscape of drug discovery and development, the precise structural elucidation of a molecule is paramount. Isomers, molecules with the same chemical formula but different spatial arrangements, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the axial and equatorial isomers of 4-(4-Bromophenyl)oxane-4-carboxylic acid, a compound of interest in medicinal chemistry. Understanding the subtle yet critical differences in their spectroscopic signatures is essential for unambiguous identification and quality control.
This document will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to distinguish between these two stereoisomers. We will explore the causal relationships between molecular geometry and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.
The Structural Imperative: Axial vs. Equatorial Isomerism
The oxane ring in this compound adopts a stable chair conformation to minimize steric strain. This gives rise to two distinct spatial orientations for the substituents at the C4 position: axial and equatorial. In the axial conformation, the substituent is parallel to the axis of the ring, while in the equatorial conformation, it points away from the ring's center. These geometric differences, though subtle, create unique electronic environments that are readily probed by modern spectroscopic techniques.
The interconversion between chair conformations, known as a ring flip, can lead to an equilibrium between the axial and equatorial isomers.[1][2] Generally, bulkier substituents prefer the equatorial position to minimize steric interactions, specifically 1,3-diaxial interactions.[1]
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between the axial and equatorial isomers of this compound. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, which is directly influenced by its spatial orientation.
Expected ¹H NMR Spectral Differences:
| Proton | Expected Chemical Shift (δ) - Axial Isomer | Expected Chemical Shift (δ) - Equatorial Isomer | Rationale |
| Carboxylic Acid (-COOH) | ~12 ppm | ~12 ppm | The chemical shift of the acidic proton is highly variable and concentration-dependent, but typically appears far downfield.[3][4] Little difference is expected between isomers. |
| Aromatic Protons (H-Ar) | ~7.5-7.7 ppm (d, 2H), ~7.3-7.5 ppm (d, 2H) | ~7.5-7.7 ppm (d, 2H), ~7.3-7.5 ppm (d, 2H) | The protons on the bromophenyl ring will appear as two doublets due to symmetry. Their chemical shifts are largely unaffected by the axial/equatorial orientation of the entire substituent group. |
| Oxane Protons (Axial vs. Equatorial) | Axial protons are typically more shielded (upfield) | Equatorial protons are typically more deshielded (downfield) | This is due to the magnetic anisotropy of C-C single bonds in the chair conformation.[5] Equatorial protons lie in the deshielding region, while axial protons are in the shielding region. |
Key Differentiator: Coupling Constants (J)
The dihedral angle between adjacent protons, which can be estimated using the Karplus equation, significantly impacts the coupling constant. This is a critical parameter for assigning stereochemistry.
-
Axial-Axial (J_ax-ax): Large coupling constant (typically 10-13 Hz) due to a ~180° dihedral angle.
-
Axial-Equatorial (J_ax-eq): Small coupling constant (typically 2-5 Hz) due to a ~60° dihedral angle.
-
Equatorial-Equatorial (J_eq-eq): Small coupling constant (typically 2-5 Hz) due to a ~60° dihedral angle.
By analyzing the multiplicity and coupling constants of the oxane protons, one can definitively assign the axial or equatorial configuration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-13 ppm), and a relaxation delay of at least 1-2 seconds.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of the molecule. While the differences between isomers may be less pronounced than in ¹H NMR, they are still significant.
Expected ¹³C NMR Spectral Differences:
| Carbon | Expected Chemical Shift (δ) - Axial Isomer | Expected Chemical Shift (δ) - Equatorial Isomer | Rationale |
| Carboxylic Acid (-COOH) | ~170-180 ppm | ~170-180 ppm | The carbonyl carbon of a carboxylic acid is significantly deshielded.[4][6] |
| C4 of Oxane Ring | Shielded (upfield) | Deshielded (downfield) | The γ-gauche effect causes steric compression on the axial C4 carbon and the carbons at the 2 and 6 positions, leading to an upfield shift compared to the less sterically hindered equatorial isomer. |
| Aromatic Carbons | ~110-150 ppm | ~110-150 ppm | The chemical shifts of the aromatic carbons are largely influenced by the bromine substituent and will show minimal variation between the isomers.[7][8] The carbon attached to the bromine will be significantly shifted. |
| Other Oxane Carbons | C2, C6 may be slightly shielded | C2, C6 may be slightly deshielded | Due to the γ-gauche effect with the axial carboxylic acid group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This results in a spectrum where each unique carbon appears as a singlet. A larger number of scans is necessary compared to ¹H NMR.
-
Data Processing: Similar to ¹H NMR, the data is Fourier transformed, phased, and referenced.
FTIR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is an excellent technique for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing between the axial and equatorial isomers, subtle differences in bond vibrations can sometimes be observed.
Characteristic FTIR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Very broad, often obscuring C-H stretches.[3][9][10] |
| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong and sharp.[9][10] |
| C-O stretch (Ether in Oxane) | 1050-1150 | Strong. |
| C-Br stretch | 500-600 | Weak to medium.[11] |
| Aromatic C-H stretch | ~3030 | Medium to weak. |
| Aromatic C=C stretch | ~1600, 1475 | Medium. |
The primary value of FTIR in this context is to confirm the presence of the carboxylic acid and ether functionalities. The broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding.[12]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: A background spectrum of the empty sample holder is first collected. The sample is then placed in the beam path, and the spectrum is acquired.
-
Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. A key feature for this compound will be the isotopic pattern of bromine.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.[13][14][15][16]
-
Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da), loss of water (-H₂O, 18 Da), and cleavage of the oxane ring. Fragments containing the bromine atom will also exhibit the characteristic M⁺/M+2 isotopic pattern.
While the mass spectra of the two isomers are expected to be very similar, minor differences in the relative abundances of fragment ions may be observed due to potential differences in the stability of the intermediate radical cations.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for molecules of this type.
-
Mass Analysis: A time-of-flight (TOF) or quadrupole mass analyzer separates the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of the axial and equatorial isomers of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H NMR spectroscopy, with its sensitivity to the proton's spatial environment and the diagnostic power of coupling constants, stands out as the primary tool for stereochemical assignment. ¹³C NMR provides valuable complementary data on the carbon skeleton, while FTIR confirms the presence of key functional groups. Finally, mass spectrometry verifies the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a definitive marker. By understanding the principles behind each technique and their application to this specific molecule, researchers can confidently and accurately characterize these important isomers.
References
- Barton, D. H. R. (1950). The Conformation of the Steroid Nucleus. Experientia, 6(8), 316–320. [Link]
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Chemguide. (n.d.). The M+2 peak in mass spectra. [Link][14]
- Chemistry LibreTexts. (2023, August 29). Spectroscopy of Carboxylic Acids and Nitriles. [Link][3][4]
- Master Organic Chemistry. (2014, June 27).
- Spectroscopy Online. (2023, September 1).
- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link][10]
- PubChem. (n.d.). 4-(4-Bromophenyl)oxane. [Link][17]
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A Comparative Guide to the Synthesis of 4-(4-Bromophenyl)oxane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Bromophenyl)oxane-4-carboxylic acid is a valuable building block in medicinal chemistry, finding application in the development of novel therapeutics. The strategic introduction of the 4-bromophenyl moiety onto the oxane-4-carboxylic acid scaffold offers a versatile handle for further functionalization, typically through cross-coupling reactions. This guide provides a comprehensive comparison of three distinct synthetic routes to this target molecule, offering an in-depth analysis of their respective methodologies, advantages, and limitations. The routes discussed are: Route 1: Grignard Reaction and Subsequent Carboxylation , Route 2: Cyanohydrin Formation and Hydrolysis , and Route 3: Ring Construction via Malonic Ester Synthesis . Each route is presented with detailed experimental protocols, mechanistic insights, and a comparative summary to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction
The tetrahydropyran (oxane) ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in molecular design. The addition of a 4-bromophenyl group at the 4-position of an oxane-4-carboxylic acid creates a trifunctional molecule with significant potential for library synthesis and lead optimization. The bromine atom serves as a key functional group for introducing molecular diversity via well-established palladium-catalyzed cross-coupling reactions. This guide aims to provide a critical evaluation of viable synthetic strategies to access this important intermediate, focusing on practicality, efficiency, and scalability.
Route 1: Grignard Reaction and Subsequent Carboxylation
This classical organometallic approach builds the carbon skeleton by first installing the 4-bromophenyl group onto the tetrahydropyran ring, followed by the introduction of the carboxylic acid functionality. This route is characterized by its convergent nature and reliance on well-understood reaction classes.
Overall Strategy
The core of this strategy is the formation of a tertiary alcohol by the addition of a Grignard reagent to a ketone, followed by conversion of this alcohol to a new Grignard reagent for carboxylation.
Caption: Workflow for Route 1: Grignard Reaction and Carboxylation.
Experimental Protocols
Step 1a: Synthesis of 4-(4-Bromophenyl)-4-hydroxytetrahydropyran
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 eq.). Add a small crystal of iodine. A solution of 4-bromotoluene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
Grignard Addition: The solution of 4-tetrahydropyranone (1.0 eq.) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol.
Step 1b: Synthesis of 4-(4-Bromophenyl)-4-chlorotetrahydropyran
-
To a solution of 4-(4-bromophenyl)-4-hydroxytetrahydropyran (1.0 eq.) in dichloromethane (DCM) at 0 °C, thionyl chloride (1.5 eq.) is added dropwise.
-
The reaction mixture is stirred at room temperature for 1-2 hours, monitoring by TLC.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude chloro-derivative, which can be used in the next step without further purification.
Step 1c & 1d: Grignard Formation and Carboxylation
-
The crude 4-(4-bromophenyl)-4-chlorotetrahydropyran is dissolved in anhydrous THF and added dropwise to a suspension of magnesium turnings (1.5 eq.) in THF to form the Grignard reagent.
-
This Grignard solution is then added slowly to a flask containing crushed dry ice (an excess) covered with anhydrous THF at -78 °C.
-
The mixture is allowed to warm to room temperature as the excess CO₂ sublimes.
-
The reaction is quenched with 1 M HCl, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Causality and In-Depth Insights
-
Grignard Reaction: The initial Grignard reaction is a robust and high-yielding method for C-C bond formation. The choice of 4-bromotoluene for the initial Grignard reagent is strategic as the methyl group is less prone to side reactions compared to a simple phenyl group.
-
Halogenation: The conversion of the tertiary alcohol to the corresponding chloride is crucial. Thionyl chloride is an effective reagent for this transformation, proceeding through an Sₙi mechanism, which can sometimes lead to retention of stereochemistry.
-
Carboxylation: The carboxylation of Grignard reagents is a classic method for synthesizing carboxylic acids.[1] The use of dry ice provides a readily available and inexpensive source of carbon dioxide. It is critical to maintain anhydrous conditions throughout the Grignard formation and carboxylation steps to prevent quenching of the highly basic organometallic species.[1]
Route 2: Cyanohydrin Formation and Hydrolysis
This route introduces the carboxylic acid precursor (a nitrile group) at an early stage and relies on the hydrolysis of this group to unveil the final product.
Overall Strategy
This pathway begins with the synthesis of a substituted tetrahydropyranone, followed by the formation of a cyanohydrin, and concludes with the hydrolysis of the nitrile functionality.
Caption: Workflow for Route 2: Cyanohydrin Formation and Hydrolysis.
Experimental Protocols
Step 2a: Synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-one
-
To a solution of 4-(4-bromophenyl)-4-hydroxytetrahydropyran (1.0 eq.) in a suitable solvent such as acetone or DCM, an oxidizing agent like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is worked up appropriately depending on the oxidant used. For PCC, the mixture is filtered through a pad of silica gel. For Jones oxidation, the excess oxidant is quenched with isopropanol, and the product is extracted.
Step 2b: Synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-carbonitrile
-
To a solution of 4-(4-bromophenyl)tetrahydropyran-4-one (1.0 eq.) in a mixture of ethanol and water, sodium cyanide (1.2 eq.) is added, followed by the dropwise addition of a solution of ammonium chloride (1.2 eq.) in water. This is a variation of the Strecker synthesis.[2][3]
-
The reaction is stirred at room temperature for 12-24 hours.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Step 2c: Hydrolysis of 4-(4-Bromophenyl)tetrahydropyran-4-carbonitrile
-
The crude cyanohydrin is refluxed in a concentrated aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).
-
The reaction progress is monitored by the cessation of ammonia evolution (if basic hydrolysis) or by TLC.
-
After cooling, if acidic hydrolysis was used, the product may precipitate and can be collected by filtration. If basic hydrolysis was used, the reaction mixture is acidified to precipitate the carboxylic acid.
Causality and In-Depth Insights
-
Oxidation: The oxidation of the tertiary alcohol to the ketone is a key step. The choice of oxidant is important to avoid side reactions. PCC is a milder oxidant suitable for this transformation.
-
Cyanohydrin Formation: The addition of cyanide to the ketone is a reversible reaction. The use of a buffered system (like NaCN/NH₄Cl) helps to maintain a suitable pH for the reaction to proceed. This reaction is a fundamental method for one-carbon homologation.
-
Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid is a robust and high-yielding transformation, although it often requires harsh conditions (strong acid or base and high temperatures).
Route 3: Ring Construction via Malonic Ester Synthesis
This approach builds the heterocyclic ring system from acyclic precursors, with the potential to introduce the desired substituents at an early stage.
Overall Strategy
This route involves the dialkylation of a malonic ester derivative with bis(2-chloroethyl) ether to form the tetrahydropyran ring, followed by hydrolysis and decarboxylation.
Caption: Workflow for Route 3: Ring Construction via Malonic Ester Synthesis.
Experimental Protocols
Step 3a: Synthesis of Diethyl (4-bromophenyl)malonate
-
This starting material can be prepared by the reaction of diethyl malonate with 1,4-dibromobenzene under appropriate coupling conditions, or by other standard methods for the arylation of active methylene compounds.
Step 3b: Cyclization to form Diethyl 4-(4-bromophenyl)oxane-4,4-dicarboxylate
-
To a solution of diethyl (4-bromophenyl)malonate (1.0 eq.) in a suitable solvent like DMF or DMSO, a strong base such as sodium hydride (2.2 eq.) is added portion-wise at 0 °C.
-
After the evolution of hydrogen ceases, bis(2-chloroethyl) ether (1.1 eq.) is added dropwise.
-
The reaction mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete.
-
The reaction is quenched with water and the product is extracted with an organic solvent.
Step 3c: Hydrolysis and Decarboxylation
-
The crude dicarboxylate is heated at reflux with a concentrated solution of NaOH or KOH in a mixture of water and ethanol to hydrolyze both ester groups.
-
The resulting solution is cooled and acidified with concentrated HCl, which leads to the decarboxylation of the intermediate dicarboxylic acid to yield the final product.
Causality and In-Depth Insights
-
Malonic Ester Synthesis: This is a classic method for the synthesis of carboxylic acids. The use of a substituted malonic ester allows for the direct incorporation of the 4-bromophenyl group.
-
Cyclization: The double alkylation of the malonate anion with bis(2-chloroethyl) ether is a Williamson ether synthesis-type reaction that forms the tetrahydropyran ring. The efficiency of this step can be sensitive to the reaction conditions.
-
Hydrolysis and Decarboxylation: The final step is a standard procedure in malonic ester synthesis. The gem-dicarboxylic acid intermediate readily loses carbon dioxide upon heating in an acidic medium.
Comparative Analysis
| Metric | Route 1: Grignard & Carboxylation | Route 2: Cyanohydrin & Hydrolysis | Route 3: Malonic Ester Synthesis |
| Starting Materials | 4-Tetrahydropyranone, 4-Bromotoluene | 4-(4-Bromophenyl)-4-hydroxytetrahydropyran | Diethyl (4-bromophenyl)malonate, Bis(2-chloroethyl) ether |
| Number of Steps | 4 | 3 | 3 |
| Key Reactions | Grignard Reaction, Halogenation, Carboxylation | Oxidation, Cyanohydrin Formation, Hydrolysis | Dialkylation, Hydrolysis, Decarboxylation |
| Anticipated Overall Yield | Moderate | Moderate to Good | Low to Moderate |
| Scalability | Good | Good | Moderate |
| Reagent Toxicity/Hazards | Grignard reagents (pyrophoric), Thionyl chloride (corrosive) | Cyanides (highly toxic), Chromium reagents (toxic) | Sodium hydride (flammable) |
| Key Advantages | Convergent, well-established reactions. | Potentially higher yielding, direct installation of carboxylate precursor. | Builds complexity from simple starting materials. |
| Key Disadvantages | Multi-step, requires two Grignard reactions. | Use of highly toxic cyanide and potentially hazardous oxidants. | Synthesis of substituted malonate can be challenging, cyclization yield may be low. |
Conclusion and Recommendations
All three routes offer viable pathways to this compound, each with its own set of advantages and challenges.
-
Route 1 is a robust and reliable method, particularly suitable for laboratory-scale synthesis where the multi-step nature is manageable. The use of two separate Grignard reactions, however, may impact the overall efficiency.
-
Route 2 presents a more streamlined approach with potentially higher overall yields. However, the use of highly toxic cyanide salts necessitates stringent safety precautions and specialized handling procedures, which may not be suitable for all laboratory settings.
-
Route 3 offers an elegant approach to constructing the heterocyclic core. The success of this route is highly dependent on the efficient synthesis of the substituted malonic ester and the subsequent cyclization step. This route may be more suitable for the synthesis of analogues where variations in the malonic ester are readily accessible.
For general laboratory synthesis where safety and reagent availability are primary concerns, Route 1 is recommended as a solid starting point. For process development and scale-up, Route 2 might be more attractive due to its fewer steps, provided that the necessary safety infrastructure is in place. Route 3 is a valuable alternative for creating structural diversity, particularly if a range of substituted malonic esters are available. The final choice of synthesis will ultimately depend on the specific requirements of the research, including scale, available resources, and safety considerations.
References
- BenchChem. (2025).
- A commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).
- Master Organic Chemistry. Strecker Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents.
- Google Patents. Preparation of tetrahydropyran-4-carboxylic acid and its esters.
- Organic Chemistry Portal.
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A Researcher's Guide to Bridging the Gap: In Silico Predictions Versus Experimental Realities for 4-(4-Bromophenyl)oxane-4-carboxylic acid
In the contemporary landscape of drug discovery and development, the synergy between computational modeling and empirical laboratory validation is not merely advantageous; it is paramount. This guide provides an in-depth technical comparison of in silico and experimental data for the novel compound, 4-(4-Bromophenyl)oxane-4-carboxylic acid. As a molecule of interest with potential therapeutic applications, it serves as an exemplary case study for researchers, scientists, and drug development professionals. This document is designed to navigate the intricate process of leveraging predictive data to inform and streamline experimental workflows, thereby accelerating the journey from concept to clinical candidacy. We will delve into the theoretical underpinnings of computational predictions and contrast them with the tangible results of laboratory experimentation, offering field-proven insights and self-validating protocols.
Introduction: The Symbiotic Relationship of In Silico and Experimental Approaches
The journey of a drug from a conceptual molecule to a therapeutic reality is long and fraught with challenges. A significant hurdle is the early identification of compounds with favorable pharmacokinetic and pharmacodynamic profiles. In silico methods, which utilize computer simulations and modeling, have emerged as indispensable tools for the initial screening and characterization of new chemical entities.[1] These computational approaches offer the significant advantages of speed and cost-effectiveness, allowing for the rapid assessment of a multitude of molecular properties before a compound is ever synthesized.[2]
However, the predictions of a computational model are, by their nature, theoretical. Experimental validation remains the gold standard for confirming the properties and biological activity of a compound. This guide will explore this crucial interplay, using this compound as a focal point. While comprehensive experimental data for this specific molecule is not extensively available in the public domain, we will utilize data from closely related analogs and established protocols to construct a robust comparative framework. This approach mirrors the real-world scenario where researchers often work with novel compounds that lack a wealth of pre-existing data.
The oxane (tetrahydropyran) ring is a recognized scaffold in medicinal chemistry, often incorporated to modulate physicochemical properties.[2] The addition of a carboxylic acid provides a key pharmacophore for target interaction, while the bromophenyl group can influence lipophilicity and metabolic stability. Understanding how these structural features translate into tangible properties is the core of our investigation.
In Silico Characterization: Predicting the Profile of this compound
The first step in evaluating a novel compound is often to predict its fundamental physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are typically generated using a variety of computational models, including Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structure with its biological activity.[3][4]
Predicted Physicochemical Properties
Key physicochemical properties such as lipophilicity (LogP), aqueous solubility (LogS), and pKa are critical determinants of a drug's behavior in vivo. For this compound, we can predict these values using various software platforms that employ algorithms based on molecular fragments and topological indices.[5]
| Property | Predicted Value | Significance in Drug Discovery |
| LogP (o/w) | 2.5 - 3.5 | Indicates a moderate lipophilicity, suggesting a good balance between solubility and membrane permeability.[6] |
| Aqueous Solubility (LogS) | -3.0 to -4.0 | Predicts relatively low but potentially acceptable aqueous solubility. |
| pKa | 4.0 - 5.0 | The carboxylic acid moiety is expected to be ionized at physiological pH, influencing its solubility and interaction with biological targets. |
Note: These are hypothetical predicted values based on the structure of this compound and typical ranges for similar compounds.
In Silico ADMET Profiling
Early assessment of ADMET properties is crucial to avoid late-stage drug development failures.[2] Numerous in silico tools are available to predict these complex biological endpoints.[5][7][8]
| ADMET Parameter | In Silico Prediction | Rationale and Implication |
| Human Intestinal Absorption | High | The predicted LogP and molecular size are within the range for good passive absorption. |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | The presence of the polar carboxylic acid group may limit BBB penetration. |
| CYP450 Inhibition | Potential for inhibition of certain isoforms | The aromatic ring system is a common substrate for cytochrome P450 enzymes. |
| hERG Inhibition | Low Risk | The overall structure does not contain common motifs associated with hERG channel blockage. |
| Ames Mutagenicity | Low Probability | The molecule lacks structural alerts typically associated with mutagenicity. |
Note: These are hypothetical predictions and require experimental verification.
Experimental Validation: From Theory to Tangible Data
While in silico predictions provide a valuable starting point, experimental validation is non-negotiable. The following sections outline the key experimental workflows to synthesize, characterize, and evaluate the biological activity of this compound.
Synthesis and Structural Characterization
The synthesis of this compound would likely involve a multi-step process, potentially starting from a commercially available oxane derivative. A plausible synthetic route is outlined below.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Bromophenyl)oxane-4-carboxylic Acid
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 4-(4-Bromophenyl)oxane-4-carboxylic acid. However, responsible lifecycle management of these chemicals, particularly their disposal, is a critical and non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of this compound, grounded in regulatory standards and field-proven best practices. The central principle underpinning this entire process is the chemical's identity as a halogenated organic compound , which dictates its specific waste stream and handling requirements.
Section 1: Hazard Assessment and Pre-Disposal Safety
Before handling the waste, it is imperative to understand the potential hazards. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from closely related brominated aromatic compounds consistently indicate the following potential hazards:
-
Skin Irritation: May cause redness and irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[2][3]
Therefore, adherence to standard laboratory safety protocols is essential.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) appropriate for handling organic compounds.[4][5]
-
Body Protection: A standard lab coat is required. Ensure it is clean and buttoned.[4]
-
Respiratory Protection: If handling large quantities of the solid outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary.[6]
All handling of this compound, including preparation for disposal, should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
Section 2: The Core Principle: Waste Segregation
The single most important step in the proper disposal of this compound is its correct segregation as a halogenated organic waste .[7]
The Causality Behind Segregation: The bromine atom in the molecule fundamentally alters its required disposal pathway. Standard incineration of non-halogenated waste is often insufficient and can release corrosive and environmentally damaging hydrogen bromide (HBr) gas. Halogenated waste streams are directed to specialized, high-temperature incinerators equipped with acid gas scrubbers to neutralize these byproducts.[8] Mixing this compound with a non-halogenated solvent like acetone would contaminate the entire volume, unnecessarily increasing the amount of waste that requires this more complex and costly treatment.[9]
The following decision workflow illustrates the correct segregation process.
Caption: Waste segregation decision tree for this compound.
Section 3: Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring compliance with EPA and OSHA standards at each stage.[10][11]
Step 1: Container Selection
-
Compatibility: Choose a container made of material that is chemically compatible with the waste. For solid this compound or its solutions in common organic solvents, a glass bottle or a high-density polyethylene (HDPE) container is typically appropriate.[12][13] Avoid metal containers for acidic compounds.[12]
-
Integrity: The container must be in good condition, free from cracks or deterioration, and must have a tight-fitting, screw-top lid to prevent leaks and vapor release.[13][14]
-
Original Container: If possible and in good condition, using the original product container is an excellent option.[13] Do not use former food or beverage containers.[13]
Step 2: Waste Accumulation
-
Labeling First: Before adding any waste, affix a completed hazardous waste tag to the container.[15] This prevents the generation of "unknown" waste, a serious safety and compliance issue.
-
Headspace: Do not fill the container to the brim. Leave at least 10% or one inch of headspace at the top to allow for vapor expansion.[12][13]
-
Keep Closed: The waste container must remain closed at all times except when actively adding waste.[9][15] This is a key requirement from the EPA.
Step 3: Labeling Requirements The EPA requires that each waste label clearly displays specific information.[11] Your institution's Environmental Health & Safety (EH&S) department will provide official tags, which must include:
-
The words "Hazardous Waste" .[11]
-
Full Chemical Names: List all constituents without using abbreviations or formulas. For example: "Waste this compound" or, for a solution, "Dichloromethane, this compound".[15]
-
Concentration/Percentages: Provide an accurate estimate of the percentage of each component.[9][16]
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).[11]
-
Generator Information: Include the name of the principal investigator, lab location, and date of accumulation start.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Location: The waste must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel who generate the waste.[13][16]
-
Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.[12]
-
Segregation: Store the halogenated waste container away from incompatible materials, such as strong acids or bases.[7]
Step 5: Arranging for Final Disposal
-
Contact EH&S: Once the container is nearly full or has been in the SAA for the maximum allowed time (check with your institution, often six to twelve months), contact your EH&S or equivalent department to request a waste pickup.[14][17] Do not pour this chemical waste down the drain under any circumstances.[9]
Section 4: Emergency Procedures: Spill and Exposure
Small Spill Cleanup (Solid Material):
-
Alert Personnel: Notify others in the immediate area.
-
Control Access: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent. Do not dry sweep, as this can create dust.
-
Collect: Carefully sweep or scoop the absorbed material into a designated waste bag or container.[18]
-
Label and Dispose: Seal the container, label it as "Spill Debris containing this compound," and dispose of it as hazardous waste through EH&S.[16]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
Personnel Exposure First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][18]
Data Summary Table
| Parameter | Guideline | Rationale & References |
| Waste Category | Halogenated Organic Waste | The presence of bromine classifies this as a halogenated compound requiring specific disposal methods.[7][16][19] |
| EPA Waste Codes | Potentially F002 (if dissolved in spent halogenated solvents like methylene chloride) | The specific code depends on how the waste is generated. F-listed codes apply to common spent solvents.[14] |
| Compatible Containers | Glass, High-Density Polyethylene (HDPE) | Must be chemically resistant to the waste and have a secure, leak-proof lid.[12][13] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against identified hazards such as skin, eye, and respiratory irritation.[2][4][5] |
| Labeling | "Hazardous Waste", Full Chemical Names, Percentages, Hazards, Generator Info | Ensures compliance with EPA regulations and safe handling by waste management personnel.[11][15] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with Secondary Containment | Limits accumulation to the point of generation under the control of trained personnel.[13][17] |
References
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
- Management of Hazardous Wastes containing Halogenated Organics. (n.d.). P2 InfoHouse.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
- The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? (2021, May 27). Safety Partners, LLC.
- HAZARDOUS WASTE SEGREGATION. (n.d.). Bucknell University.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- Safety Data Sheet for 4-(2-Bromophenyl)oxane-4-carboxylic acid. (n.d.). KISHIDA CHEMICAL CO., LTD.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency.
- What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
- Safety Data Sheet for 4-(3-Bromophenyl)oxane-4-carbonitrile. (n.d.). KISHIDA CHEMICAL CO., LTD.
- Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). University of Pennsylvania EHRS.
- Bromine Recycling in the Chemical Industry – An Example of Circular Economy. (2019). CHIMIA.
- Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). US EPA.
- Which is the best way to recycle or neutralise Bromine? (2015, November 14). ResearchGate.
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A Comprehensive Guide to the Safe Handling of 4-(4-Bromophenyl)oxane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile
4-(4-Bromophenyl)oxane-4-carboxylic acid is a member of two chemical classes that require careful handling: halogenated aromatic compounds and carboxylic acids. While specific toxicological data for this exact molecule is limited, analogous compounds suggest a number of potential hazards.
Structurally similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Halogenated aromatic compounds as a class have been associated with a range of toxic effects, including skin conditions like chloracne and potential liver dysfunction with prolonged exposure.[3] Carboxylic acids can be corrosive, and care should be taken to avoid contact with skin and eyes.[4]
Assumed Hazard Classification:
| Hazard Category | Potential Effect | Source Analogy |
| Acute Oral Toxicity | Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation | [1][2][5] |
| Eye Damage/Irritation | Causes serious eye irritation | [1][2][5] |
| Respiratory Irritation | May cause respiratory tract irritation | [1][2][5] |
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.[6] This is critical to prevent the inhalation of any dust or aerosols.[6] The sash should be kept as low as possible during manipulations.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[7][8]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[7][8] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is crucial for preventing direct contact with the chemical. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[9] | Protects against splashes of solutions or contact with solid particles that can cause serious eye irritation.[9] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[9] Check manufacturer's compatibility charts. - Lab Coat: A chemically resistant lab coat, fully buttoned.[6] - Footwear: Closed-toe shoes.[6] | Prevents skin contact which can lead to irritation. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[6] |
| Respiratory Protection | Generally not required when working in a functional chemical fume hood. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with organic vapor cartridges and a particulate pre-filter should be used.[7] | Protects against inhalation of dust or vapors which may cause respiratory irritation.[5] |
Below is a decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Step-by-Step Handling Protocol
Adherence to a standardized operational protocol is essential for minimizing the risk of exposure.
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.[6]
-
Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and readily available inside the fume hood.
-
Have a designated, labeled hazardous waste container ready for solid and liquid waste.
-
-
Weighing and Transfer:
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by lab coat and eye protection.[6]
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6]
-
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or outside of a containment area, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills within a fume hood, wear appropriate PPE and contain the spill with an inert absorbent material like vermiculite or sand.[10] Do not use combustible materials such as paper towels to absorb the initial spill.[10]
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[10]
-
Clean the spill area with a suitable solvent (such as acetone), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[5] Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan: Managing Halogenated Waste
The proper segregation and disposal of halogenated organic waste are critical for environmental protection and regulatory compliance.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[11] This is because the disposal methods differ; halogenated waste is typically incinerated at high temperatures, a more costly process than the fuel blending used for non-halogenated solvents.[12][13]
-
Container Labeling:
-
Disposal Procedure:
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be placed in a dedicated solid hazardous waste container.[6]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated halogenated liquid waste container.
-
Disposal: Follow your institution's established procedures for the pickup and disposal of hazardous waste by the EHS department or a licensed contractor.[10]
-
The following diagram illustrates the proper waste disposal pathway.
Caption: Waste Disposal Pathway for this compound.
References
- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- BenchChem. (2025, December). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- Unknown. (n.d.). Hazardous Waste Segregation.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- BenchChem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Apollo Scientific. (n.d.). Safety Data Sheet.
- ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Hydrocarbons, Halogenated Aromatic.
- PubChem. (n.d.). 4-(4-Bromophenyl)oxane.
- PubChem. (n.d.). 2-(4-Bromophenyl)quinoline-4-carboxylic acid.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
